Koumine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,10S,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-3-19-11-22(2)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-23-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12-,14+,16-,17-,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYEMHGPMGUOT-XMHJOAAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@]2([C@@H]3C[C@H]4C5=NC6=CC=CC=C6[C@@]52C[C@H]1[C@H]3CO4)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Koumine alkaloid isolation from Gelsemium elegans
An In-depth Technical Guide on the Isolation of Koumine Alkaloid from Gelsemium elegans
Introduction
Gelsemium elegans, a member of the Gelsemiaceae family, is a highly toxic plant widely distributed in Southeast Asia and southern China.[1][2] Despite its toxicity, it has been used in traditional folk medicine for various ailments, including rheumatoid arthritis, skin ulcers, and pain.[3] The primary bioactive constituents responsible for both its therapeutic effects and toxicity are a diverse group of monoterpenoid indole alkaloids.[2][4] Among these, this compound (C₂₀H₂₂N₂O) is the most abundant alkaloid and has garnered significant scientific interest.[5][6]
This compound has demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, anxiolytic, immunomodulatory, and anti-tumor effects.[4][5][7][8] Its potential therapeutic applications have driven research into efficient methods for its isolation and purification from the plant source. This guide provides a detailed technical overview of the core methodologies for extracting and purifying this compound, presents quantitative data from various studies, and visualizes the experimental workflow and a key biological pathway associated with its anti-inflammatory action.
Experimental Protocols: Isolation and Purification of this compound
The following protocols are synthesized from established methodologies for the extraction and purification of this compound from the root bark of Gelsemium elegans.[5][9]
Preparation of Plant Material
-
Source: Dried root bark of Gelsemium elegans Benth.
-
Processing: The dried root bark is pulverized into a fine powder (typically 30-40 mesh) to increase the surface area for efficient solvent extraction.
Initial Solvent Extraction
-
Objective: To extract the crude alkaloids from the plant matrix.
-
Methodology:
-
One kilogram of the dried plant powder is placed in a large-volume extraction flask (e.g., 10 L).
-
Add 5000 mL of chloroform to the flask.
-
Perform reflux extraction for a period of 2.5 hours. This process uses heating to boil the solvent, with a condenser to cool the vapor and return it to the extraction flask, allowing for continuous extraction at an elevated temperature.
-
After the initial extraction, the mixture is filtered. The filtrate, a reddish-brown solution, is collected, and the plant residue is retained.
-
The extraction process is repeated on the filter residue with an additional 5000 mL of chloroform to maximize the yield.
-
The filtrates from both extractions are combined.
-
The combined chloroform solution is concentrated under vacuum at 45°C to yield a crude concentrated extract.
-
Acid-Base Liquid-Liquid Extraction
-
Objective: To selectively separate the basic alkaloids from neutral and acidic impurities.
-
Methodology:
-
The crude chloroform concentrate is extracted three times with 1500 mL of a 0.5% hydrochloric acid (HCl) solution. The alkaloids, being basic, will form salts (e.g., this compound hydrochloride) and move into the acidic aqueous phase.
-
The acidic aqueous layers from the three extractions are combined.
-
The pH of the combined HCl solution is adjusted to approximately 11 using a 5 mol/L sodium hydroxide (NaOH) solution. This deprotonates the alkaloid salts, converting them back to their free-base form, which is soluble in organic solvents.
-
The now alkaline aqueous solution is extracted three times with chloroform. The free-base this compound will partition back into the organic chloroform phase.
-
The chloroform extracts are combined and concentrated under vacuum at 45°C to yield the crude alkaloid extract.
-
Chromatographic Purification
-
Objective: To separate this compound from other co-extracted alkaloids.
-
Methodology:
-
The crude alkaloid extract is loaded onto a silica gel column.
-
The column is eluted using a gradient of chloroform-methanol. The polarity of the mobile phase is gradually increased by increasing the proportion of methanol, which allows for the sequential separation of compounds based on their affinity for the silica stationary phase.
-
Fractions are collected and monitored (e.g., by thin-layer chromatography) to identify those containing the target compound.
-
The fractions identified as containing this compound are combined and concentrated under vacuum at 45°C.
-
Recrystallization
-
Objective: To obtain high-purity crystalline this compound.
-
Methodology:
-
The solid powder obtained from the chromatographic step is dissolved in a minimal amount of acetone.
-
The solution is allowed to cool slowly, promoting the formation of crystals. As the crystals form, impurities are excluded and remain in the solvent.
-
The resulting crystals are collected, yielding the final, purified this compound product. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).[5][9]
-
Data Presentation
Quantitative data is crucial for evaluating the efficiency of isolation protocols and the performance of analytical techniques.
Table 1: Summary of a Representative this compound Isolation Protocol
| Parameter | Value/Description | Source |
|---|---|---|
| Starting Material | 1 kg of dry powder from Gelsemium elegans root bark | [5][9] |
| Extraction Solvent | Chloroform | [5][9] |
| Purification Method | Acid-base extraction, Silica gel column chromatography | [5][9] |
| Final Purification | Recrystallization with acetone | [5][9] |
| Final Purity | 98.13% (determined by HPLC) |[5][9] |
Table 2: Performance of Analytical Methods for this compound Quantification
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate | Linearity | Source |
|---|---|---|---|---|---|---|
| LC-MS/MS | Blood, Urine, Liver | 0.1 ng/mL or 0.1 ng/g | Not Specified | 61.9% - 114.6% | r > 0.9950 | [10] |
| UHPLC-MS/MS | Human Hair | 1 - 5 pg/mg | 2 - 10 pg/mg | 79.3% - 103.5% | R² > 0.998 |[11] |
Table 3: this compound Content in Different Plant Parts of Gelsemium elegans
| Plant Part | This compound Content (µg/g) | Observation | Source |
|---|---|---|---|
| Mature Leaf | 262.0 - 282.0 | Higher content than in young leaves. | [1] |
| Mature Leaf Vein | - | Content is 1.84 times higher than in the mesophyll. | [1] |
| Root | Variable | Generally contains a higher concentration of alkaloids compared to stems and leaves. | [3] |
| Stem | Variable | Content of major alkaloids fluctuates less than in other parts. |[3] |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the this compound isolation and purification process.
Caption: Workflow for the isolation of this compound from Gelsemium elegans.
Signaling Pathway
This compound exhibits anti-inflammatory properties by modulating key cellular signaling pathways. The diagram below illustrates how this compound interferes with the LPS-induced inflammatory response in macrophages.[7]
Caption: this compound's inhibition of LPS-induced inflammatory signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Effects of Dietary this compound on Growth Performance, Intestinal Morphology, Microbiota, and Intestinal Transcriptional Responses of Cyprinus carpio - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scielo.br [scielo.br]
- 10. [Simultaneous Quantitative Analysis of this compound, Gelsemine and Gelsenicine in Biological Samples by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Confirmation of Gelsemium elegans poisoning by UHPLC-MS/MS analysis of this compound, gelsemine, and gelsenicine in hair - PubMed [pubmed.ncbi.nlm.nih.gov]
The Koumine Biosynthesis Pathway: A Deep Dive into the Molecular Architecture of a Complex Alkaloid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Koumine, a hexacyclic monoterpenoid indole alkaloid (MIA) of the sarpagan/ajmalan type, is a prominent bioactive compound isolated from plants of the genus Gelsemium, notably Gelsemium elegans. Renowned for its complex chemical structure and significant pharmacological activities, including anti-inflammatory and anxiolytic properties, this compound has garnered substantial interest from the scientific community. Understanding its intricate biosynthetic pathway in plants is paramount for harnessing its therapeutic potential, whether through metabolic engineering of plants or heterologous expression systems. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the key enzymatic steps, identified intermediates, and relevant gene candidates. The information is presented to cater to researchers, scientists, and drug development professionals seeking a detailed understanding of this fascinating metabolic route.
The Core Biosynthetic Pathway: From Primary Metabolism to a Key Intermediate
The biosynthesis of this compound, like all MIAs, originates from the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid precursor secologanin. The condensation of these two precursors marks the entry point into the vast and diverse world of MIA biosynthesis.
The initial steps of the pathway leading to the central intermediate, strictosidine, are well-established and conserved across many MIA-producing plant species. Recent integrated omics studies on Gelsemium elegans have begun to shed light on the specific genes and enzymes involved in the subsequent transformation of strictosidine into this compound.[1][2]
Key Enzymatic Steps and Intermediates
The proposed biosynthetic pathway for this compound, based on current research, can be delineated as follows:
-
Formation of Strictosidine: Tryptamine and secologanin are condensed by the enzyme Strictosidine Synthase (STR) to form strictosidine. This reaction is a pivotal control point in MIA biosynthesis.
-
Deglycosylation of Strictosidine: Strictosidine β-D-glucosidase (SGD) removes the glucose moiety from strictosidine, yielding the highly reactive strictosidine aglycone.
-
Formation of Geissoschizine: The unstable strictosidine aglycone is converted to geissoschizine. While the exact enzymatic control of this step in Gelsemium is yet to be fully elucidated, in other MIA pathways, this conversion is catalyzed by a geissoschizine synthase.
-
Formation of the Sarpagan Skeleton: The crucial cyclization step to form the characteristic sarpagan bridge is catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450 monooxygenase. SBE converts geissoschizine into polyneuridine aldehyde . The gene encoding this enzyme has been identified in Gelsemium sempervirens.
-
Downstream Modifications to this compound: The conversion of polyneuridine aldehyde to this compound involves a series of yet-to-be-fully-characterized enzymatic reactions, likely including hydroxylations, reductions, and further cyclizations. A recent integrated study of the Gelsemium elegans genome, transcriptome, and metabolome has identified 20 candidate genes potentially involved in this compound biosynthesis downstream of strictosidine.[1][2] This study also provided preliminary functional validation for two of these genes: GeTDC (tryptophan decarboxylase, involved in the synthesis of tryptamine) and GeLAMT (a methyltransferase).[1][2] The precise roles of the other candidate genes in the later steps of this compound formation are still under investigation.
Quantitative Data
A comprehensive study integrating genomics, transcriptomics, and metabolomics of Gelsemium elegans has provided valuable quantitative insights into the biosynthesis of this compound.[1][2] The study identified 29 distinct alkaloids and put forth 20 candidate genes likely involved in the this compound biosynthetic pathway. While the full dataset from this pivotal study requires access to the complete publication, the available information highlights the power of multi-omics approaches in dissecting complex metabolic pathways. The preliminary functional validation of GeTDC and GeLAMT underscores the direct involvement of these identified genes in the broader pathway leading to this compound.[1][2] Further research is anticipated to provide detailed quantitative data on enzyme kinetics, metabolite concentrations in different plant tissues, and the expression levels of the remaining candidate genes.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of cutting-edge experimental techniques. Below are generalized methodologies for key experiments cited in the field.
Identification of Biosynthetic Genes via Transcriptome Analysis
-
Objective: To identify candidate genes encoding the enzymes of the this compound biosynthetic pathway.
-
Methodology:
-
RNA Extraction and Sequencing: Total RNA is extracted from various tissues of Gelsemium elegans (e.g., roots, stems, leaves) and subjected to high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.
-
De Novo Transcriptome Assembly: The sequencing reads are assembled de novo to reconstruct full-length transcripts.
-
Gene Annotation and Functional Prediction: The assembled transcripts are annotated by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Gene Ontology, KEGG) to predict their functions.
-
Identification of Candidate Genes: Transcripts encoding enzymes commonly involved in MIA biosynthesis (e.g., cytochrome P450s, reductases, methyltransferases, synthases) are identified. Co-expression analysis with known MIA pathway genes can further prioritize candidates.
-
Metabolite Profiling using Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To identify and quantify this compound and its biosynthetic intermediates in plant extracts.
-
Methodology:
-
Sample Preparation: Plant tissues are harvested, freeze-dried, and ground to a fine powder. Metabolites are extracted using a suitable solvent system (e.g., methanol/water).
-
LC-MS Analysis: The extracts are analyzed by liquid chromatography coupled with mass spectrometry (LC-MS). A reversed-phase C18 column is typically used for separation. The mass spectrometer is operated in both full scan and tandem MS (MS/MS) modes to identify compounds based on their accurate mass and fragmentation patterns.
-
Data Analysis: The raw data is processed using specialized software to identify and quantify known and unknown metabolites by comparing their retention times and mass spectra with authentic standards or spectral libraries.
-
Functional Characterization of Candidate Genes via Heterologous Expression
-
Objective: To determine the enzymatic function of candidate genes identified from transcriptome analysis.
-
Methodology:
-
Gene Cloning and Vector Construction: The open reading frame of the candidate gene is amplified by PCR and cloned into an appropriate expression vector (e.g., for yeast or E. coli).
-
Heterologous Expression: The expression vector is transformed into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli). Protein expression is induced under optimized conditions.
-
Enzyme Assays: The recombinant enzyme is purified, and its activity is assayed by incubating it with the putative substrate(s) and necessary co-factors (e.g., NADPH for P450s). The reaction products are analyzed by LC-MS to confirm the enzymatic conversion.
-
Visualizations
Biosynthesis Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Experimental Workflow for Gene Discovery and Functional Validation
Caption: Workflow for identifying and validating this compound biosynthesis genes.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway is an active and evolving field of research. While the initial steps leading to the formation of the sarpagan skeleton are becoming clearer, the precise enzymatic machinery responsible for the final intricate tailoring of the this compound molecule remains an exciting area for future investigation. The advent of integrated omics approaches, as demonstrated by recent studies on Gelsemium elegans, has provided a powerful toolkit for identifying candidate genes and dissecting complex metabolic networks.[1][2] Future research will undoubtedly focus on the functional characterization of the remaining candidate genes to fully assemble the puzzle of this compound biosynthesis. This knowledge will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production of this compound and its derivatives for potential therapeutic applications. The detailed protocols and data presented in forthcoming full-text publications will be instrumental in guiding these future endeavors.
References
Pharmacological Properties of Koumine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koumine, a principal alkaloid derived from the plant Gelsemium elegans, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its analgesic, anti-inflammatory, anti-tumor, and anxiolytic effects. The document details the molecular mechanisms of action, summarizes key quantitative data, outlines experimental protocols for cited studies, and visualizes the intricate signaling pathways modulated by this promising natural compound.
Introduction
This compound (C₂₀H₂₂N₂O) is a monoterpenoid indole alkaloid that has been traditionally used in Chinese medicine for various ailments.[1] Modern pharmacological research has begun to unravel the scientific basis for its therapeutic potential, revealing a multi-target engagement profile that contributes to its wide range of biological effects. This guide aims to consolidate the current understanding of this compound's pharmacology to support further research and development efforts.
Core Pharmacological Properties and Mechanisms of Action
This compound exhibits a spectrum of pharmacological activities, primarily centered around its anti-inflammatory, analgesic, neuroprotective, and anti-tumor properties.
Analgesic and Anti-inflammatory Effects
This compound has demonstrated significant efficacy in various animal models of inflammatory and neuropathic pain.[2] Its analgesic and anti-inflammatory actions are mediated through several key mechanisms:
-
Modulation of Inflammatory Signaling Pathways: this compound has been shown to inhibit the activation of the NF-κB signaling pathway, a critical regulator of the inflammatory response. It achieves this by preventing the phosphorylation of p65 and the degradation of IκBα.[3] Furthermore, this compound attenuates the phosphorylation of ERK and p38 MAPK, further suppressing the production of pro-inflammatory mediators.[3]
-
Inhibition of Pro-inflammatory Cytokine Production: By targeting the aforementioned signaling pathways, this compound effectively reduces the production and release of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4]
-
Activation of the Nrf2/HO-1 Pathway: this compound has been found to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response and the resolution of inflammation.[5]
-
Interaction with Glycine Receptors: this compound acts as an orthosteric agonist at glycine receptors, which can contribute to its analgesic effects by enhancing inhibitory neurotransmission in the spinal cord.[6] This activation also leads to the biosynthesis of the neurosteroid allopregnanolone, which further contributes to analgesia.[6]
-
Modulation of Translocator Protein (18 kDa) (TSPO): this compound has been identified as a positive allosteric modulator of TSPO, which is involved in neurosteroidogenesis and has been implicated in the resolution of neuroinflammation.[1][7]
Anti-tumor Activity
This compound has shown promising anti-cancer effects in various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis.[8] Key molecular events include:
-
Induction of Apoptosis: this compound induces apoptosis in cancer cells, as evidenced by morphological changes and an increased proportion of apoptotic cells in flow cytometry analysis.
-
Cell Cycle Arrest: It can cause cell cycle arrest, contributing to its anti-proliferative effects.
-
Modulation of Apoptotic Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[8]
Anxiolytic Effects
This compound has been reported to possess anxiolytic properties. While the exact mechanisms are still under investigation, it is believed that its interaction with neurosteroid synthesis and inhibitory neurotransmitter systems may contribute to these effects.[9]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the pharmacological effects of this compound.
| Pharmacological Effect | Model/Assay | Parameter | Value | Reference |
| Anti-inflammatory | LPS-induced macrophages | EC50 (TNF-α inhibition) | 5.32 μM (for a coumarin derivative with similar pathways) | [5] |
| Anti-tumor | HepG2, TE-11, SW480, MGC80-3 cancer cells | IC50 | 0.45 - 1.26 mM | [8] |
| Analgesic (Inflammatory Pain) | Formalin-induced pain in mice | Effective Dose | 0.4 mg/kg | [9] |
| Anxiolytic | Anxiety model in mice | Effective Dose | 0.5 and 1.5 mg/kg | [9] |
| Anti-arthritic | Collagen-induced arthritis in mice | Effective Dose | 2, 4, and 8 mg/kg | [9] |
| Toxicology Data | Organism | Route of Administration | Parameter | Value | Reference |
| Acute Toxicity | Mice | Intraperitoneal | LD50 | 99 mg/kg | [8] |
| Developmental Toxicity | Zebrafish | Waterborne exposure | Safe Concentration | < 25 mg/L | [10] |
| Neurotoxicity | Zebrafish | Waterborne exposure | Effect | Inhibition of AChE activity at high concentrations | [9][10] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the pharmacological properties of this compound.
In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance at a specific wavelength.[3][11][12]
-
Western Blot Analysis:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[13][14][15]
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., phospho-p65, p65, IκBα, phospho-ERK, ERK, phospho-p38, p38, and a loading control like β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[13][14][15]
-
In Vivo Analgesic Activity in a Neuropathic Pain Model
-
Animal Model: A neuropathic pain model, such as the chronic constriction injury (CCI) of the sciatic nerve, is induced in rodents (e.g., Sprague-Dawley rats).
-
Drug Administration: this compound is administered via a specific route (e.g., subcutaneous or oral) at various doses.
-
Behavioral Testing: Nociceptive thresholds are assessed using standardized behavioral tests, such as the von Frey test for mechanical allodynia and the Hargreaves test for thermal hyperalgesia, at different time points after drug administration.
-
Tissue Collection and Analysis: At the end of the experiment, spinal cord tissue can be collected for analysis of inflammatory markers and signaling pathway activation using techniques like ELISA and Western blotting as described above.[2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow.
References
- 1. Investigation of the Possible Allostery of this compound Extracted From Gelsemium elegans Benth. And Analgesic Mechanism Associated With Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of this compound on acute lung injury in septic mice: From in vivo experiments and network pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gelsemine and this compound, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, semi-synthesis and bioevaluation of this compound-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxic Effects of this compound on the Early-Life Development Stage of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bowdish.ca [bowdish.ca]
- 12. h-h-c.com [h-h-c.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. origene.com [origene.com]
- 15. bio-rad.com [bio-rad.com]
Koumine's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koumine, a principal alkaloid derived from the neurotoxic plant Gelsemium elegans Benth., has garnered significant scientific interest for its diverse pharmacological activities within the central nervous system (CNS).[1][2][3] Despite its toxicological profile, emerging research has illuminated its potential as an anxiolytic, analgesic, and anti-inflammatory agent.[1][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's effects on the CNS. It delves into its interactions with key inhibitory neurotransmitter receptors, its modulation of neuroinflammatory pathways, and its influence on neurosteroidogenesis. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers and drug development professionals exploring the therapeutic potential of this complex natural compound.
Core Molecular Targets and Signaling Pathways
This compound exerts its effects in the CNS through a multi-target approach, primarily involving the modulation of inhibitory neurotransmission and neuroinflammation. The principal molecular targets identified to date include glycine receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABA\sub{A}Rs).[3][6][7] Furthermore, this compound has been shown to interact with the translocator protein (18 kDa) (TSPO), influencing neurosteroid synthesis and modulating neuroinflammatory responses.[8][9]
Glycine Receptor Modulation
This compound acts as a modulator of glycine receptors, which are critical for inhibitory neurotransmission, particularly in the spinal cord and brainstem.[10][11] Studies have shown that this compound can act as an orthosteric agonist of glycine receptors, producing mechanical antiallodynia.[10] This interaction is thought to be a key mechanism behind its analgesic effects.[2] The anxiolytic effects of this compound have also been linked to its agonist action at glycine receptors in the brain.[12] Electrophysiological studies have demonstrated that this compound can inhibit currents through α1, α2, and α3 subunit-containing GlyRs.[7]
GABA\sub{A} Receptor Interaction
This compound also modulates GABA\sub{A} receptors, the primary mediators of fast inhibitory neurotransmission in the brain.[6][7] However, the nature of this interaction appears to be complex and may differ from classical benzodiazepines. Some studies suggest that this compound and other Gelsemium alkaloids act as competitive antagonists of GABA\sub{A}Rs, which could contribute to the toxic effects observed at high doses.[7] The analgesic effects of this compound have been shown to be antagonized by the GABA\sub{A} receptor antagonist bicuculline, suggesting an indirect potentiation of GABAergic signaling in specific contexts.[9]
Translocator Protein (TSPO) and Neurosteroidogenesis
A significant aspect of this compound's mechanism of action involves its interaction with the 18 kDa translocator protein (TSPO), a mitochondrial protein implicated in the synthesis of neurosteroids.[8][13] this compound has been identified as a positive allosteric modulator (PAM) of TSPO, enhancing the effects of orthosteric ligands like PK11195.[8] This modulation of TSPO leads to an upregulation of neurosteroids such as allopregnanolone in the spinal cord.[14] Allopregnanolone is a potent positive allosteric modulator of GABA\sub{A} receptors, and its increased synthesis is believed to be a key downstream mechanism for this compound's analgesic and anxiolytic effects.[10][13][14] The analgesic effects of this compound in models of inflammatory and neuropathic pain can be antagonized by neurosteroid synthesis inhibitors.[8]
Modulation of Neuroinflammation
This compound exhibits potent anti-inflammatory properties within the CNS.[1][15] It has been shown to inhibit the activation of microglia and astrocytes, key players in neuroinflammation, in models of neuropathic pain.[9][15][16] This inhibitory effect is associated with a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][9] One of the underlying mechanisms for its anti-neuroinflammatory action is the activation of the Nrf2/HO-1 signaling pathway, which promotes the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[17] Furthermore, this compound can attenuate astrocyte-mediated neuroinflammation by enhancing autophagy.[18]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding this compound's interactions with its molecular targets.
| Receptor/Target | Ligand Interaction | IC50 / Ki / KD | Cell/Tissue System | Reference |
| Glycine Receptor (α1) | Inhibition | IC50: 31.5 ± 1.7 µM | HEK293 cells | [7] |
| GABA\sub{A} Receptor | Inhibition | IC50: 142.8 µM | Not specified | [6] |
| Translocator Protein (TSPO) | Binding Affinity | K\sub{D}: 155.33 ± 11.0 µM | Human TSPO | [13][19] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate replication and further investigation.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used animal model to study neuropathic pain.[8][14][15]
-
Animals: Adult male Sprague-Dawley or Wistar rats (weighing 180-220 g) are typically used.
-
Surgical Procedure:
-
Animals are anesthetized with an appropriate anesthetic (e.g., pentobarbital sodium, 40 mg/kg, i.p.).
-
The common sciatic nerve is exposed at the level of the mid-thigh.
-
Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them.
-
The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural circulation.
-
The muscle and skin are then closed in layers.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing bending force to the plantar surface of the hind paw.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the paw withdrawal latency (PWL) is recorded.
-
-
Drug Administration: this compound is typically administered subcutaneously (s.c.) or intrathecally (i.t.) at various doses.[9][15]
Electrophysiological Recordings in HEK293 Cells
This protocol is used to study the effects of this compound on specific ion channels expressed in a controlled cellular environment.[7]
-
Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum).
-
Cells are transiently transfected with plasmids encoding the desired receptor subunits (e.g., α1 glycine receptor) using a suitable transfection reagent (e.g., Lipofectamine 2000). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl\sub{2}, 1 MgCl\sub{2}, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The internal pipette solution contains (in mM): 140 KCl, 2 MgCl\sub{2}, 10 HEPES, 1.1 EGTA, and 2 Na\sub{2}ATP, adjusted to pH 7.2.
-
Agonist-evoked currents are elicited by rapid application of the agonist (e.g., glycine) using a fast perfusion system.
-
This compound is co-applied with the agonist to determine its modulatory effects. Data are recorded and analyzed to determine parameters such as IC50 values.
-
Western Blot Analysis for Protein Expression
Western blotting is used to quantify the expression levels of specific proteins in tissue or cell lysates.[15][17]
-
Sample Preparation:
-
Spinal cord tissue or cultured cells (e.g., BV2 microglia) are homogenized or lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against the protein of interest (e.g., Iba-1, GFAP, Nrf2, HO-1) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
-
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's mechanism of action.
Figure 1: Overview of this compound's molecular targets and downstream effects.
References
- 1. The analgesic effect and possible mechanisms by which this compound alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and Computational Investigation of the Target and Mechanisms of Gelsemium Alkaloids in the Central Nervous System [mdpi.com]
- 4. This compound exhibits anxiolytic properties without inducing adverse neurological effects on functional observation battery, open-field and Vogel conflict tests in rodents [agris.fao.org]
- 5. This compound exhibits anxiolytic properties without inducing adverse neurological effects on functional observation battery, open-field and Vogel conflict tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Possible Allostery of this compound Extracted From Gelsemium elegans Benth. And Analgesic Mechanism Associated With Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid this compound on a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gelsemine and this compound, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The anxiolytic effect of this compound on a predatory sound stress-induced anxiety model and its associated molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound ameliorates neuroinflammation by regulating microglia polarization via activation of Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Decreases Astrocyte-Mediated Neuroinflammation and Enhances Autophagy, Contributing to Neuropathic Pain From Chronic Constriction Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of Koumine on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumine, a principal alkaloid extracted from the medicinal plant Gelsemium elegans Benth., has garnered significant interest in oncological research. Exhibiting a complex and unique hexacyclic cage-like structure, this indole alkaloid has demonstrated a range of pharmacological activities, including potent in vitro cytotoxicity against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, with a focus on its cytotoxic mechanisms, relevant signaling pathways, and detailed experimental protocols for its investigation.
Data Presentation: In Vitro Cytotoxicity of this compound
The cytotoxic efficacy of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell line and the duration of exposure. The following table summarizes the available quantitative data on the IC50 values of this compound.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Assay Method | Reference(s) |
| HT-29 | Colon Carcinoma | >200 | 72 | WST-8 | [1] |
| HCT-116 | Colon Carcinoma | >200 | 72 | WST-8 | [1] |
| HCT-15 | Colon Carcinoma | >200 | 72 | WST-8 | [1] |
| Caco-2 | Colorectal Adenocarcinoma | >200 | 72 | WST-8 | [1] |
| HepG2 | Hepatocellular Carcinoma | 450 - 1260 | Not Specified | Not Specified | [1] |
| TE-11 | Esophageal Squamous Carcinoma | 450 - 1260 | Not Specified | Not Specified | [1] |
| SW480 | Colon Adenocarcinoma | 450 - 1260 | Not Specified | Not Specified | [1] |
| MGC80-3 | Gastric Cancer | 450 - 1260 | Not Specified | Not Specified | [1] |
| MCF-7 | Breast Adenocarcinoma | Not Specified | 48 | MTT | [2] |
| LoVo | Colon Adenocarcinoma | Not Specified | Not Specified | Not Specified | [3] |
Note: Some studies did not report specific IC50 values but demonstrated a dose-dependent inhibition of cell proliferation. For instance, this compound has been shown to significantly inhibit the proliferation of HepG2 and MCF-7 cells.[2][4] In LoVo cells, a high concentration of this compound (50 mmol/L, likely a typographical error in the source) was used to induce apoptosis.[3]
Core Mechanisms of this compound-Induced Cytotoxicity
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells.
Induction of Apoptosis
A substantial body of evidence indicates that this compound is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is characterized by morphological changes such as cell shrinkage and chromatin condensation.[2] The pro-apoptotic activity of this compound is mediated through the intrinsic mitochondrial pathway, which involves the modulation of the Bcl-2 family of proteins. Specifically, this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in the activation of effector caspases like caspase-3.[2]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. The specific phase of cell cycle arrest appears to be cell-type dependent. In human breast cancer MCF-7 cells and colon cancer HT-29 cells, this compound induces G2/M phase arrest.[1][2] Conversely, in human colon adenocarcinoma LoVo cells, this compound treatment leads to an arrest in the G1 phase, inhibiting the transition to the S phase and thus DNA synthesis.[3]
Key Signaling Pathways Modulated by this compound
The cytotoxic effects of this compound are orchestrated through its influence on several critical intracellular signaling pathways.
Erk/MAPK and NF-κB Signaling Pathways
In hepatocellular carcinoma (HCC) cells, this compound has been shown to inhibit the phosphorylation of key proteins in the Erk/MAPK and NF-κB signaling pathways.[1] This inhibition is linked to the generation of reactive oxygen species (ROS). The suppression of these pathways, which are often constitutively active in cancer and promote cell survival and proliferation, contributes significantly to this compound's anticancer activity.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many types of cancer, including breast cancer, and plays a crucial role in tumor cell proliferation, survival, and invasion. While direct studies on this compound's effect on STAT3 in breast cancer are limited, other natural alkaloids have been shown to induce apoptosis by inhibiting the STAT3 signaling pathway, suggesting a potential avenue for this compound's mechanism of action that warrants further investigation.[5][6]
Wnt/β-catenin and Notch Signaling Pathways
The Wnt/β-catenin and Notch signaling pathways are fundamental in embryonic development and tissue homeostasis. Their aberrant activation is a hallmark of many cancers, particularly colorectal cancer, where they contribute to cancer stem cell maintenance and tumor progression. Natural compounds have been shown to modulate these pathways.[7][8][9] Although direct evidence of this compound's interaction with these pathways is still emerging, their central role in colon cancer biology makes them plausible targets for this compound's cytotoxic effects.
Mandatory Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Experimental workflow for evaluating this compound's in vitro cytotoxicity.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Intrinsic apoptosis pathway activated by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 4,000-5,000 cells/well and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound demonstrates significant in vitro cytotoxicity against a range of cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis through the mitochondrial pathway and the induction of cell cycle arrest. The modulation of key signaling pathways, including the Erk/MAPK and NF-κB pathways, underscores the multifaceted nature of this compound's anticancer properties. While the current data are promising, further research is warranted to elucidate the precise molecular targets of this compound and to explore its therapeutic potential in combination with existing chemotherapeutic agents. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.
References
- 1. Design, semi-synthesis and bioevaluation of this compound-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Study of this compound-induced apoptosis of human colon adenocarcinoma LoVo cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Study on anti-proliferation activity and the mechanisms of alkaloid monomers from Gelsemium elegans on HepG2 cell in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Columbamine suppresses the proliferation and malignization of colon cancer cells via abolishing Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
The Analgesic and Anti-inflammatory Mechanisms of Koumine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koumine, a principal alkaloid monomer derived from the medicinal plant Gelsemium elegans Benth., has demonstrated significant analgesic and anti-inflammatory properties across a range of preclinical models. This technical guide provides a comprehensive overview of the quantitative data supporting these effects, detailed experimental protocols for their evaluation, and an in-depth exploration of the underlying molecular signaling pathways. Evidence suggests that this compound's therapeutic potential stems from its ability to modulate key inflammatory cascades, including the NF-κB and MAPK pathways, and to influence neurosteroidogenesis via the translocator protein (TSPO). This document aims to serve as a core resource for researchers and professionals in drug development investigating the therapeutic applications of this compound.
Introduction
Gelsemium elegans Benth. has a long history in traditional Chinese medicine for treating conditions such as rheumatoid arthritis and neuropathic pain.[1] this compound, its most abundant alkaloid, has emerged as a promising non-opioid analgesic and anti-inflammatory agent.[2][3] Unlike traditional analgesics, this compound exhibits a unique mechanism of action with a favorable safety profile, showing no morphine-like tolerance or dependence.[2] This guide synthesizes the current scientific literature on this compound, presenting its pharmacological activities in a structured and technically detailed format to facilitate further research and development.
Analgesic Effects of this compound: Quantitative Data
This compound has been shown to exert dose-dependent analgesic effects in various rodent models of inflammatory and neuropathic pain. The following tables summarize the key quantitative findings from these studies.
Table 1: Analgesic Effects of this compound in Inflammatory Pain Models
| Experimental Model | Species | This compound Dose | Administration Route | Key Findings | Reference(s) |
| Acetic Acid-Induced Writhing | Mice | 1, 2, 4 mg/kg | i.p. | Dose-dependently reduced the number of writhes. | [4] |
| Formalin Test (Phase II) | Mice | 1, 2, 4 mg/kg | i.p. | Dose-dependently reduced licking/biting time. | [4] |
| Formalin Test (Phase II) | Mice | 2.0, 10 mg/kg | s.c. | Significantly inhibited the nociceptive response. An ineffective dose of 0.4 mg/kg was also identified. | [5] |
| Complete Freund's Adjuvant (CFA) | Rats | 1.4, 2.8, 5.6 mg/kg | i.p. | Dose-dependently reversed thermal hyperalgesia. | [4] |
| Collagen-Induced Arthritis (CIA) | Rats | Not specified | Not specified | Significantly reduced pain compared to controls. | [1] |
Table 2: Analgesic Effects of this compound in Neuropathic Pain Models
| Experimental Model | Species | This compound Dose | Administration Route | Key Findings | Reference(s) |
| Chronic Constriction Injury (CCI) | Rats | 1.4, 2.8, 5.6 mg/kg | i.p. | Dose-dependently reversed thermal hyperalgesia and mechanical allodynia. | [4] |
| Chronic Constriction Injury (CCI) | Rats | 0.28, 7 mg/kg | s.c. | Repeated daily administration for 7 days reduced mechanical allodynia. | [6] |
| L5 Spinal Nerve Ligation (L5 SNL) | Rats | 1.4, 2.8, 5.6 mg/kg | i.p. | Dose-dependently reversed thermal hyperalgesia and mechanical allodynia. | [4] |
| Postoperative Pain (Incision) | Rats | 8, 40, 200 µg | i.t. | Prevented mechanical allodynia and thermal hyperalgesia. | [7] |
Anti-inflammatory Effects of this compound: Quantitative Data
This compound's anti-inflammatory activity is characterized by the suppression of pro-inflammatory mediators in both in vitro and in vivo models.
Table 3: Anti-inflammatory Effects of this compound
| Experimental Model | This compound Concentration/Dose | Key Findings | Reference(s) |
| LPS-stimulated RAW264.7 macrophages | Not specified | Decreased production of NO, IL-6, TNF-α, and IL-1β. Reduced iNOS protein levels. | [8] |
| LPS-induced BV2 microglia | Not specified | Attenuated viability and morphological changes. Suppressed the release of inflammatory mediators. | [9] |
| Chronic Constriction Injury (CCI) Rats | Not specified | Reduced production of proinflammatory cytokines in the spinal cord. | [6][10] |
| Collagen-Induced Arthritis (CIA) Rats | Not specified | Attenuated the increase in TNF-α and IL-1β levels. | [1] |
| MSU-induced peritonitis | Not specified | Inhibited the secretion of IL-1β. | [11] |
Detailed Experimental Protocols
Acetic Acid-Induced Writhing Test
This model assesses visceral pain.
-
Animals: Male ICR mice.
-
Procedure: Mice are pre-treated with this compound or vehicle. After a set time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally. The number of writhes (a specific stretching posture) is then counted for a defined period (e.g., 15 minutes).
-
Endpoint: A reduction in the number of writhes compared to the vehicle group indicates an analgesic effect.[4]
Formalin Test
This model distinguishes between nociceptive and inflammatory pain.
-
Animals: Male ICR mice.
-
Procedure: Mice are pre-treated with this compound or vehicle. A dilute solution of formalin (e.g., 5%, 20 µL) is injected into the plantar surface of a hind paw. The licking and biting time of the injected paw is recorded in two phases: Phase I (0-5 minutes, neurogenic pain) and Phase II (15-30 minutes, inflammatory pain).[2][4]
-
Endpoint: A reduction in licking/biting time, particularly in Phase II, indicates anti-inflammatory and analgesic activity.[2][4]
Chronic Constriction Injury (CCI) of the Sciatic Nerve
A widely used model for neuropathic pain.
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Under anesthesia, the sciatic nerve is exposed, and four loose ligatures are tied around it. This induces nerve damage and subsequent pain hypersensitivity. This compound or vehicle is administered, either as a single dose or repeatedly over several days.[6][10]
-
Endpoints:
-
Mechanical Allodynia: Assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates allodynia.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test). A shortened paw withdrawal latency indicates hyperalgesia.
-
The workflow for a typical CCI experiment is illustrated below.
LPS-Stimulated Macrophage Culture
An in vitro model to assess anti-inflammatory effects.
-
Cells: RAW264.7 macrophage cell line or bone marrow-derived macrophages (BMDMs).
-
Procedure: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS). After an incubation period, the cell culture supernatant and cell lysates are collected for analysis.[8][12]
-
Endpoints:
-
Nitric Oxide (NO) Production: Measured in the supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6): Quantified in the supernatant using ELISA.
-
Protein Expression (iNOS, p-p65, p-ERK, etc.): Determined from cell lysates via Western blot analysis.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its analgesic and anti-inflammatory effects through multiple, interconnected signaling pathways.
Inhibition of NF-κB and MAPK Signaling
In inflammatory conditions, such as those induced by LPS, the activation of Toll-like receptor 4 (TLR4) triggers downstream signaling cascades involving NF-κB and MAPKs (p38 and ERK).[8][12] This leads to the transcription and release of pro-inflammatory mediators. This compound has been shown to inhibit this process by:
-
Decreasing the phosphorylation of IκBα and the p65 subunit of NF-κB, which prevents the translocation of NF-κB into the nucleus.[8][12][13]
This inhibitory action on NF-κB and MAPK pathways effectively suppresses the production of TNF-α, IL-1β, IL-6, and iNOS.[8][12]
Modulation of the Nrf2/HO-1 Pathway
This compound also demonstrates antioxidant effects by activating the Nrf2/HO-1 pathway.[9][14] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, it is bound by Keap1 in the cytoplasm. This compound can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1).[14][15] This pathway helps to mitigate oxidative stress, which is a key component of inflammation and pain.
Allosteric Modulation of TSPO and Neurosteroid Synthesis
A significant mechanism underlying this compound's analgesic effects, particularly in neuropathic pain, involves the translocator protein (TSPO) and the subsequent synthesis of neurosteroids.[3][16]
-
TSPO Binding: this compound acts as a positive allosteric modulator (PAM) of TSPO, which is highly expressed in microglia and astrocytes in the spinal cord, especially following nerve injury.[3][5][10]
-
Neurosteroid Synthesis: The modulation of TSPO by this compound leads to an increase in the synthesis of neurosteroids, most notably allopregnanolone.[4][17][18] This is achieved by enhancing the activity of enzymes like 3α-hydroxysteroid oxidoreductase (3α-HSOR).[18][19]
-
GABAergic Inhibition: Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor. By enhancing GABAergic inhibitory neurotransmission in the spinal cord, it effectively dampens pain signals.[19][20]
The analgesic effect of this compound can be blocked by TSPO antagonists (like PK11195), neurosteroid synthesis inhibitors, and GABA-A receptor antagonists, confirming the importance of this pathway.[10][16][20]
Inhibition of the NLRP3 Inflammasome
Recent studies have shown that this compound can also inhibit the activation of the NLRP3 inflammasome.[11] This multi-protein complex is a key component of the innate immune system that, when activated, leads to the maturation and secretion of IL-1β. This compound appears to block NLRP3 inflammasome activation by inhibiting upstream signals, including reactive oxygen species (ROS) production and NF-κB activation.[11]
Conclusion
This compound presents a multifaceted pharmacological profile as a potent analgesic and anti-inflammatory agent. Its mechanisms of action, which include the suppression of key pro-inflammatory signaling pathways like NF-κB and MAPK, and the unique modulation of the TSPO-neurosteroid axis, distinguish it from many existing therapeutics. The quantitative data and detailed protocols summarized in this guide provide a solid foundation for further investigation into this compound's therapeutic potential. Future research should focus on clinical translation, exploring its efficacy and safety in human populations for the management of chronic pain and inflammatory disorders.
References
- 1. The analgesic effect and possible mechanisms by which this compound alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Possible Allostery of this compound Extracted From Gelsemium elegans Benth. And Analgesic Mechanism Associated With Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound as a Translocator Protein 18 kDa Positive Allosteric Modulator for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound ameliorates neuroinflammation by regulating microglia polarization via activation of Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Suppresses IL-1β Secretion and Attenuates Inflammation Associated With Blocking ROS/NF-κB/NLRP3 Axis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways [mdpi.com]
- 14. This compound Alleviates Lipopolysaccharide-Induced Intestinal Barrier Dysfunction in IPEC-J2 Cells by Regulating Nrf2/NF- [Formula: see text]B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound ameliorates concanavalin A-induced autoimmune hepatitis in mice: involvement of the Nrf2, NF-κB pathways, and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Investigation of the Possible Allostery of this compound Extracted From Gelsemium elegans Benth. And Analgesic Mechanism Associated With Neurosteroids [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Mechanism of Gelsemium elegans (Gardner and Champ.) Benth. Against Neuropathic Pain Based on Network Pharmacology and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 20. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid this compound on a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Anxiolytic Properties of Koumine in Animal Models: A Technical Whitepaper
Introduction
Koumine is a prominent indole alkaloid derived from the neurotoxic plant Gelsemium elegans Benth.[1] Traditionally, extracts of Gelsemium have been used in Asian herbal medicine for various purposes.[2] In recent neuropsychopharmacological research, this compound has garnered significant attention for its potential therapeutic applications, particularly concerning its effects on the central nervous system.[1] A growing body of evidence from preclinical studies in animal models suggests that this compound possesses potent anxiolytic (anxiety-reducing) properties, offering a promising avenue for the development of novel treatments for anxiety-related disorders.[2][3] This technical guide provides an in-depth overview of the anxiolytic effects of this compound as demonstrated in various animal models, detailing the experimental protocols, summarizing key quantitative findings, and illustrating the proposed molecular mechanisms of action.
Experimental Protocols for Assessing Anxiolytic Activity
The anxiolytic effects of this compound have been evaluated using a battery of standardized behavioral tests in rodents. These tests are designed to model anxiety-like behaviors by creating a conflict between the animal's natural exploratory drive and its aversion to open, brightly lit, or novel spaces.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is one of the most widely used paradigms for assessing anxiolytic drug effects in rodents.[4][5]
-
Apparatus: The maze is shaped like a plus sign and elevated above the floor. It consists of two "open" arms (without walls) and two "closed" arms (with high walls).
-
Principle: Rodents naturally prefer enclosed, dark spaces and avoid open, elevated areas. Anxiolytic compounds are expected to decrease this aversion, leading to an increase in the exploration of the open arms.
-
Procedure:
-
Animals are individually placed in the center of the maze, facing one of the open arms.
-
They are allowed to freely explore the maze for a set period, typically 5 minutes.
-
Behavioral parameters are recorded, including the number of entries into the open and closed arms and the time spent in each type of arm.
-
-
Anxiolytic-like Effect: An increase in the percentage of time spent in the open arms and/or an increase in the number of entries into the open arms is indicative of an anxiolytic effect.
Open-Field Test (OFT)
The Open-Field Test assesses general locomotor activity and anxiety-like behavior in a novel environment.[1][5]
-
Apparatus: A large, open, and often brightly lit arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Principle: Rodents tend to stay close to the walls (thigmotaxis) when placed in a novel, open environment. A reduction in this anxiety-driven behavior is demonstrated by increased exploration of the central zone.
-
Procedure:
-
The animal is placed in the center or a corner of the open field.
-
It is allowed to explore the arena for a specified duration.
-
Locomotor activity (total distance traveled) and the time spent in the central versus peripheral zones are recorded.
-
-
Anxiolytic-like Effect: An increase in the time spent in the central zone, without significant changes in overall locomotor activity, suggests an anxiolytic effect.[1]
Vogel Conflict Test (VCT)
The Vogel Conflict Test is a classic model for screening anxiolytic drugs based on their anti-punishment effects.[1]
-
Apparatus: A testing chamber with a drinking spout connected to a water source and an electric shock generator.
-
Principle: The test creates a conflict between the motivation to drink (after a period of water deprivation) and the aversion to receiving a mild electric shock upon drinking.
-
Procedure:
-
Rats are typically deprived of water for 24-48 hours.
-
They are placed in the chamber and allowed to drink. After a certain number of licks (e.g., 20), each subsequent lick is paired with a mild electric shock to the tongue.
-
The number of shocks received during a fixed period is recorded.
-
-
Anxiolytic-like Effect: Anxiolytic drugs, like diazepam and this compound, increase the number of shocks the animal is willing to accept, indicating a reduction in the suppressive effect of the punishment.[1]
Predatory Sound (PS) Stress-Induced Anxiety Model
This model utilizes a naturalistic stressor to induce an anxiety-like state.[6]
-
Apparatus: A soundproof chamber equipped with speakers.
-
Principle: Exposing the animal to the sound of a predator induces an acute stress response and anxiety-like behaviors.
-
Procedure:
-
Animals are exposed to a recording of a predator's vocalization for a specific duration.
-
Following the stress induction, their anxiety levels are assessed using other behavioral tests like the EPM or OFT.
-
-
Anxiolytic-like Effect: An effective anxiolytic agent will mitigate the anxiety-like behaviors (e.g., reduced open-arm exploration in the EPM) that are typically observed after exposure to the predatory sound.[6][7]
Quantitative Data on Anxiolytic Effects of this compound
The following tables summarize the quantitative data from key studies investigating the anxiolytic properties of this compound in rodent models.
Table 1: Anxiolytic Effects of this compound in Mice
| Animal Model | This compound Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Elevated Plus Maze | 0.5, 1.5 | Subcutaneous | Potently increased the percentage of time spent and entries into the open arms. | [2] |
| Light-Dark Transition | 0.5, 1.5 | Subcutaneous | Significantly increased the time spent in the light compartment. | [2] |
| Open-Field Test | Not specified | Not specified | Released anxiolytic responses similar to diazepam. | [1] |
| Predatory Sound Stress | Not specified | Not specified | Mitigated anxiety-like behavior following acute PS stress. | [6][7] |
Table 2: Anxiolytic Effects of this compound in Rats
| Animal Model | This compound Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| Vogel Conflict Test | Not specified | Not specified | Showed anti-punishment action similar to diazepam. | [1][8] |
Proposed Mechanisms of Anxiolytic Action
Research has elucidated several potential molecular pathways through which this compound may exert its anxiolytic effects. These mechanisms involve the modulation of neurosteroid synthesis, neurotransmitter receptor activity, and neuroinflammatory pathways.
Targeting the TSPO-Neurosteroids-HPA Axis
One of the primary proposed mechanisms involves the translocator protein 18 kDa (TSPO), a protein located on the outer mitochondrial membrane.[6]
-
TSPO Binding: this compound has been identified as a high-affinity ligand for TSPO.[6][7]
-
Neurosteroid Synthesis: Binding to TSPO promotes the synthesis of neurosteroids, such as progesterone and its metabolite allopregnanolone, in key brain regions associated with anxiety, including the prefrontal cortex, hippocampus, and amygdala.[6]
-
HPA Axis Modulation: Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. By enhancing GABAergic inhibition, it can attenuate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.[3][9] Studies show that this compound administration reverses stress-induced decreases in progesterone and allopregnanolone and normalizes elevated plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone (CORT), which are key hormones of the HPA axis.[6][7]
This compound's anxiolytic action via the TSPO-Neurosteroid-HPA axis pathway.
Agonist Action at Glycine Receptors
Another significant mechanism involves the direct modulation of glycine receptors (GlyR), which are inhibitory ligand-gated chloride channels.
-
GlyR Agonism: this compound acts as an agonist at glycine receptors in the brain.[2][3]
-
Neuronal Inhibition: Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing neuronal excitability.[3]
-
Strychnine Antagonism: The anxiolytic effects of this compound can be significantly antagonized by the intracerebroventricular administration of strychnine, a selective glycine receptor antagonist, providing strong evidence for this mechanism.[2]
Anxiolytic mechanism of this compound through glycine receptor agonism.
Anti-Inflammatory Effects
This compound has also been shown to possess anti-inflammatory properties that may contribute to its anxiolytic effects, as neuroinflammation is increasingly linked to anxiety disorders.
-
NLRP3 Inflammasome Inhibition: this compound can inhibit the expression of the NLR family pyrin domain containing 3 (NLRP3) inflammasome.[3][9]
-
Cytokine Reduction: This inhibition leads to a decreased release of pro-inflammatory cytokines, which can help regulate anxiety-related neural circuits.[3]
General experimental workflow for evaluating this compound's anxiolytic effects.
Conclusion and Future Perspectives
The evidence from preclinical animal models strongly supports the anxiolytic properties of this compound.[1] It demonstrates efficacy in multiple behavioral paradigms, including the elevated plus maze, open-field test, and Vogel conflict test.[1][2] The proposed mechanisms of action are multifaceted, involving the modulation of the TSPO-neurosteroid-HPA axis, agonism of glycine receptors, and potential anti-inflammatory effects.[2][3][6] These findings highlight this compound as a promising candidate for the development of novel anxiolytic drugs.
Importantly, studies have shown that this compound exerts its anxiolytic effects at doses that do not induce adverse neurological effects or impair spontaneous motor activity.[1][2] However, it is crucial to acknowledge that this compound is derived from Gelsemium elegans, a plant known for its high toxicity.[10] Therefore, future research must focus on carefully defining the therapeutic window and understanding the toxicological profile of this compound to ensure its safe and effective translation into clinical applications for anxiety-related disorders.
References
- 1. This compound exhibits anxiolytic properties without inducing adverse neurological effects on functional observation battery, open-field and Vogel conflict tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The active alkaloids of Gelsemium elegans Benth. are potent anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 6. The anxiolytic effect of this compound on a predatory sound stress-induced anxiety model and its associated molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The antianxiety effects of this compound and gelsemine, two main active components in the traditional Chinese herbal medicine Gelsemium: A comprehensive review (2023) | Jiangyu Long | 6 Citations [scispace.com]
- 10. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms | MDPI [mdpi.com]
Koumine's Interaction with GABA-A Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between koumine, a principal alkaloid from Gelsemium elegans, and the γ-aminobutyric acid type A (GABA-A) receptor system. While early investigations explored a direct interaction, current evidence reveals a more nuanced, indirect mechanism of action involving the potentiation of neurosteroid synthesis, which subsequently modulates GABA-A receptor activity. This document synthesizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the key pathways and workflows to support advanced research and drug development.
Executive Summary
This compound's influence on the GABA-A receptor system is primarily indirect, contrasting with classical benzodiazepines or barbiturates. The alkaloid's primary targets appear to be glycine receptors and the translocator protein (TSPO), both of which play crucial roles in the synthesis of allopregnanolone, a potent endogenous positive allosteric modulator of GABA-A receptors. While a direct, weak inhibitory effect on GABA-A receptors has been reported, this compound's more significant pharmacological action is the enhancement of GABAergic tone through the neurosteroid pathway. This guide will dissect these mechanisms, presenting the supporting data and experimental context.
Quantitative Analysis of this compound's Molecular Interactions
The interaction of this compound with components of the GABAergic and related systems has been quantified through various assays. The following tables summarize the key affinity (KD) and potency (IC50) values reported in the literature.
Table 1: this compound Interaction with GABA-A Receptors
| Parameter | Value | Receptor/Assay Condition | Source |
| IC50 | 142.8 µM | Direct inhibition of GABA-A receptors | [1] |
This table highlights the relatively low potency of this compound's direct interaction with GABA-A receptors, suggesting an inhibitory role at high concentrations.
Table 2: this compound Interaction with Translocator Protein (TSPO)
| Ligand | Parameter | Value (nM) | Assay Condition | Source |
| This compound | KD | Not explicitly quantified but described as a high-affinity ligand | Radioligand binding assay | [2] |
| Ro5-4864 (control) | KD | 2.06 ± 0.11 | Surface Plasmon Resonance | [2] |
| PK11195 (control) | KD | 1.97 ± 0.02 | Surface Plasmon Resonance | [2] |
This table illustrates this compound's high affinity for TSPO, a key protein in the neurosteroid synthesis pathway. The affinity is comparable to well-known TSPO ligands, indicating this is a primary molecular target.
Mechanism of Action: An Indirect Pathway
This compound enhances GABAergic inhibition predominantly through an indirect pathway that elevates levels of the neurosteroid allopregnanolone. This occurs via two primary mechanisms: activation of glycine receptors and positive allosteric modulation of TSPO.
Glycine Receptor-Mediated Neurosteroidogenesis
This compound acts as an orthosteric agonist at spinal glycine receptors.[3][4] This activation is believed to trigger a downstream cascade resulting in the increased synthesis of allopregnanolone.[3] Allopregnanolone then acts as a potent positive allosteric modulator of GABA-A receptors, enhancing the receptor's response to GABA and leading to increased chloride influx and neuronal hyperpolarization.[5][6]
TSPO-Mediated Neurosteroidogenesis
The translocator protein (TSPO) is located on the outer mitochondrial membrane and plays a rate-limiting role in the synthesis of neurosteroids by facilitating the transport of cholesterol into the mitochondria.[7][8] this compound has been identified as a high-affinity positive allosteric modulator (PAM) of TSPO.[2][9] By binding to TSPO, this compound enhances its function, leading to increased production of pregnenolone, a precursor for allopregnanolone.[2][8] This elevation in allopregnanolone subsequently potentiates GABA-A receptor activity.
Experimental Protocols
The characterization of this compound's effects on GABA-A receptors relies on established electrophysiological and binding assay techniques.
Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes
This technique is widely used for studying the properties of ion channels, including GABA-A receptors, expressed in a heterologous system.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). The oocytes are then incubated for 2-7 days to allow for receptor expression on the plasma membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential, typically -60 mV to -80 mV.
-
GABA, the endogenous agonist, is applied to elicit a baseline current response (IGABA).
-
To test for modulation, this compound is co-applied with GABA, and any change in the current amplitude is measured. To determine IC50 values, various concentrations of this compound are applied in the presence of a fixed concentration of GABA.
-
-
Data Analysis: The potentiation or inhibition of the GABA-induced current by this compound is quantified. Dose-response curves are generated to calculate EC50 or IC50 values.
Whole-Cell Patch-Clamp of Transfected HEK293 Cells
This technique offers higher resolution recordings from mammalian cells transiently or stably expressing the receptor of interest.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transfected with plasmids containing the cDNAs for the desired GABA-A receptor subunits.
-
Recording Preparation: A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.
-
Pipette Formation and Sealing: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and maneuvered to the surface of a transfected cell. Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior. The membrane potential is then voltage-clamped.
-
Drug Application: A rapid solution exchange system is used to apply GABA and this compound to the cell.
-
Data Acquisition and Analysis: Currents are recorded and analyzed in a similar manner to TEVC experiments to determine the modulatory effects of this compound.
Radioligand Binding Assays for TSPO
These assays are used to determine the binding affinity of a ligand (this compound) to its receptor (TSPO).
Methodology:
-
Membrane Preparation: Tissues or cells expressing TSPO are homogenized, and mitochondrial fractions are isolated by differential centrifugation.
-
Binding Reaction: The mitochondrial preparation is incubated with a radiolabeled ligand that is known to bind to TSPO (e.g., [3H]PK11195).
-
Competition Assay: To determine the affinity of this compound, the incubation is performed in the presence of various concentrations of unlabeled this compound. This compound will compete with the radioligand for binding to TSPO.
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration to separate the bound from the free radioligand. The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of this compound's binding affinity.
Conclusion and Future Directions
The interaction of this compound with the GABA-A receptor system is a compelling example of indirect pharmacological modulation. While its direct inhibitory action on GABA-A receptors is weak, its potent effects on glycine receptors and the translocator protein (TSPO) converge on the synthesis of allopregnanolone, a powerful endogenous modulator of GABAergic neurotransmission. This multi-target mechanism underscores the complexity of natural product pharmacology and presents unique opportunities for drug development.
For researchers and drug development professionals, these findings suggest that focusing on the neurosteroidogenic pathway may be a more fruitful avenue for harnessing the therapeutic potential of this compound and its analogues. Future research should aim to:
-
Elucidate the specific GABA-A receptor subunit compositions that are most sensitive to allopregnanolone modulation induced by this compound.
-
Quantify the dose-dependent increase in allopregnanolone levels in relevant brain regions following this compound administration.
-
Explore the potential for synergistic effects when this compound is co-administered with other GABAergic agents.
By understanding these intricate molecular interactions, the scientific community can better leverage the properties of this compound for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Identification of this compound as a Translocator Protein 18 kDa Positive Allosteric Modulator for the Treatment of Inflammatory and Neuropathic Pain [frontiersin.org]
- 3. Gelsemine and this compound, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurosteroids and GABA-A Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing neurosteroid synthesis--relationship to the pharmacology of translocator protein (18 kDa) (TSPO) ligands and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of this compound as a Translocator Protein 18 kDa Positive Allosteric Modulator for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Koumine's Modulation of Neurosteroid Levels: A Technical Guide for Researchers
An In-depth Examination of the Mechanisms, Experimental Protocols, and Quantitative Data
Introduction
Koumine, the most abundant alkaloid in the medicinal plant Gelsemium elegans Benth., has garnered significant interest for its potent analgesic and anxiolytic properties. Emerging research has elucidated a novel mechanism of action for this compound, highlighting its ability to modulate the endogenous synthesis of neurosteroids. These neuroactive steroids, such as allopregnanolone, are crucial regulators of neuronal excitability, primarily through their positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors. This technical guide provides a comprehensive overview of the role of this compound in modulating neurosteroid levels, intended for researchers, scientists, and drug development professionals. It details the underlying signaling pathways, provides in-depth experimental protocols for investigation, and presents available quantitative data to facilitate further research and development in this promising therapeutic area.
Mechanism of Action: A Multi-faceted Approach
This compound's influence on neurosteroid levels is not mediated by a single, direct action but rather through a sophisticated interplay of receptor modulation and enzyme regulation. The primary mechanism involves its function as a positive allosteric modulator (PAM), specifically an ago-PAM, of the 18 kDa translocator protein (TSPO).[1][2][3] This interaction with TSPO, a key protein in the mitochondrial transport of cholesterol, is a critical step in initiating neurosteroidogenesis.[1][4] The analgesic and anxiolytic effects of this compound are intrinsically linked to this pathway, as they can be attenuated by the administration of aminoglutethimide (AMG), a neurosteroid synthesis inhibitor.[1][2][3]
Furthermore, this compound's effects are also mediated through the activation of spinal glycine receptors. This activation leads to an upregulation of 3α-hydroxysteroid oxidoreductase (3α-HSOR), the enzyme responsible for the conversion of dihydroprogesterone to the potent neurosteroid allopregnanolone.[5][6] The subsequent increase in allopregnanolone levels enhances GABAergic inhibition, contributing to the therapeutic effects of this compound.[5][6][7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on neurosteroid levels.
Animal Models
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Procedure: Under anesthesia, the sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are placed around the nerve with a spacing of approximately 1 mm. The incision is then closed in layers. This procedure induces thermal hyperalgesia and mechanical allodynia, which can be assessed using behavioral tests.
-
-
Formalin-Induced Inflammatory Pain Model:
-
Species: Male ICR mice (20-25 g).
-
Procedure: A dilute solution of formalin (e.g., 5% in saline) is injected into the plantar surface of the hind paw. The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
-
Predatory Sound-Induced Anxiety Model:
-
Species: Male C57BL/6 mice (20-25 g).
-
Procedure: Animals are exposed to a predatory sound stressor (e.g., the sound of a predator) for a defined period. Anxiety-like behaviors are then assessed using tests such as the open field test and the elevated plus maze.
-
Drug Administration
-
This compound: Typically dissolved in saline and administered subcutaneously (s.c.) or intraperitoneally (i.p.). Dosages can range from 0.4 mg/kg to 10 mg/kg depending on the experimental model and desired effect.[1][9]
-
Aminoglutethimide (AMG): A neurosteroid synthesis inhibitor, dissolved in a vehicle such as DMSO and saline, and administered i.p. (e.g., 10 mg/kg) prior to this compound administration to confirm the role of neurosteroid synthesis.[1]
Neurosteroid Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Tissue Preparation: Spinal cord or brain tissue is rapidly dissected, weighed, and homogenized in a suitable buffer.
-
Extraction: Neurosteroids are extracted from the homogenate using a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of mobile phases such as methanol and water with additives like formic acid or ammonium acetate.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection. Precursor and product ion transitions for each neurosteroid of interest (e.g., allopregnanolone, progesterone, pregnenolone, testosterone) are optimized.
-
Quantification: Stable isotope-labeled internal standards are used for accurate quantification. Concentrations are typically reported as ng/g of tissue.
-
3α-Hydroxysteroid Oxidoreductase (3α-HSOR) mRNA Expression by Real-Time PCR
-
RNA Extraction: Total RNA is extracted from spinal cord tissue using a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Real-Time PCR:
-
Primers: Specific primers for the rat 3α-HSOR gene (e.g., AKR1C1) and a stable housekeeping gene (e.g., GAPDH, β-actin) are used.
-
Representative Rat AKR1C1 Forward Primer: 5'-GGC AAG ATC TGG GAG AAG AA -3'
-
Representative Rat AKR1C1 Reverse Primer: 5'-AGG AAG GCT TGG GAG AAG AT -3'
-
Representative Rat GAPDH Forward Primer: 5'-GGC ACA GTC AAG GCT GAG AAT G -3'
-
Representative Rat GAPDH Reverse Primer: 5'-ATG GTG GTG AAG ACG CCA GTA -3'
-
-
Reaction: The real-time PCR reaction is performed using a SYBR Green-based master mix.
-
Analysis: The relative expression of 3α-HSOR mRNA is calculated using the ΔΔCt method, normalized to the housekeeping gene.
-
3α-HSOR Enzyme Activity Assay
-
Tissue Preparation: Spinal cord tissue is homogenized in a suitable buffer and centrifuged to obtain the cytosolic fraction.
-
Assay Principle: The activity of 3α-HSOR is determined by measuring the rate of conversion of a substrate (e.g., dihydroprogesterone) to allopregnanolone, which is coupled to the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
-
Reaction Mixture: The reaction mixture typically contains the cytosolic extract, a saturating concentration of the substrate, and NADP+.
-
Data Analysis: The enzyme activity is calculated based on the rate of change in absorbance and normalized to the total protein concentration of the extract.
Quantitative Data and Signaling Pathways
Data Presentation
The following tables summarize the quantitative effects of this compound on neurosteroid-related parameters as reported in the literature.
| Parameter | Animal Model | This compound Dose | Tissue | Method | Result | Citation |
| Allopregnanolone Level | CCI Rats | Repeated Treatment | L5-6 Spinal Cord | LC-MS/MS | Elevated | [1] |
| Pregnenolone Level | CCI Rats | Repeated Treatment | L5-6 Spinal Cord | LC-MS/MS | No significant change | [1] |
| 3α-HSOR Activity | CCI Rats | Not Specified | Spinal Cord | Enzyme Assay | 15.8% increase compared to untreated CCI rats | [2][9] |
| 3α-HSOR mRNA Expression | CCI Rats | Not Specified | Spinal Cord | Real-Time PCR | Markedly increased in a time-dependent manner | [2][9] |
| Neurosteroid | Brain Region | Progesterone Treatment | Vehicle Control (ng/g) | Progesterone Treated (ng/g) | Citation |
| Allopregnanolone | Hippocampus | 4 mg/kg | ~1.4 | ~5.2 | [10] |
| Allopregnanolone | Cortex | 4 mg/kg | ~1.3 | ~2.6 | [10] |
| Progesterone | Hippocampus | 4 mg/kg | ~0.58 | ~3.25 | [10] |
Signaling Pathways and Experimental Workflows
References
- 1. Effects of this compound, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances spinal cord 3α-hydroxysteroid oxidoreductase expression and activity in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gelsemine and this compound, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3 Beta-hydroxysteroid dehydrogenase expression in rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Changes in progesterone receptor isoforms content in the rat brain during the oestrous cycle and after oestradiol and progesterone treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Progesterone's Effects on Cognitive Performance of Male Mice Are Independent of Progestin Receptors but Relate to Increases in GABAA Activity in the Hippocampus and Cortex [frontiersin.org]
A Comprehensive Technical Guide on the Attenuation of Pro-inflammatory Cytokine Expression by Koumine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of koumine, a principal alkaloid derived from plants of the Gelsemium genus, on the expression of pro-inflammatory cytokines. It synthesizes findings from multiple studies to offer a detailed overview of its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound has demonstrated significant anti-inflammatory and analgesic properties across a range of in vitro and in vivo models.[1][2] Its therapeutic potential is largely attributed to its ability to suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[3][4] The underlying mechanisms of action are multifaceted, primarily involving the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][5] Furthermore, this compound has been shown to modulate the activation of the NLRP3 inflammasome and influence the polarization of immune cells such as macrophages and microglia.[6][7] This guide consolidates the current understanding of this compound's impact on inflammatory processes, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Quantitative Data on Cytokine Inhibition
The following tables summarize the quantitative effects of this compound on the production of pro-inflammatory cytokines in various experimental models.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| Cytokine | This compound Concentration (µg/mL) | Fold Change vs. LPS Control | Reference |
| TNF-α | 100 | Significantly Reduced | [8] |
| 200 | Significantly Reduced | [8] | |
| 400 | Significantly Reduced | [8] | |
| IL-1β | 100 | Significantly Reduced | [8] |
| 200 | Significantly Reduced | [8] | |
| 400 | Significantly Reduced | [8] | |
| IL-6 | 100 | Significantly Reduced | [8] |
| 200 | Significantly Reduced | [8] | |
| 400 | Significantly Reduced | [8] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in a Rat Model of Postoperative Pain
| Cytokine | This compound Dosage (mg/kg) | Fold Change vs. Vehicle Group | Time Point | Reference |
| TNF-α | 0.28 | Attenuated Increase | Day 1, 3, 7 | [9] |
| 7 | Attenuated Increase | Day 1, 3, 7 | [9] | |
| IL-1β | 0.28 | Attenuated Increase | Day 1, 3, 7 | [9] |
| 7 | Attenuated Increase | Day 1, 3, 7 | [9] | |
| IL-6 | 0.28 | Attenuated Increase | Day 1, 3, 7 | [9] |
| 7 | Attenuated Increase | Day 1, 3, 7 | [9] |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in a Rat Model of Collagen-Induced Arthritis
| Cytokine | Treatment | Effect | Reference |
| TNF-α | This compound | Attenuated Increase | [1] |
| IL-1β | This compound | Attenuated Increase | [1] |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting critical signaling cascades that regulate the expression of pro-inflammatory genes.
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound has been shown to inhibit this pathway by:
This ultimately leads to a reduction in the transcription of NF-κB target genes, including those encoding for TNF-α, IL-1β, and IL-6.[3][6]
The MAPK family, including extracellular signal-regulated kinases (ERK), p38 MAPKs, and c-Jun N-terminal kinases (JNK), plays a crucial role in cellular responses to external stimuli, including inflammation.
Studies have revealed that this compound can:
-
Decrease the phosphorylation of ERK and p38 MAPK in LPS-stimulated macrophages.[3][5]
-
Notably, this compound does not appear to affect the phosphorylation of JNK.[3]
The inhibition of ERK and p38 phosphorylation contributes to the suppression of pro-inflammatory cytokine production.[3]
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of IL-1β. This compound has been found to inhibit the activation of the NLRP3 inflammasome.[6][11] This inhibition occurs at both the priming and activation steps, leading to a dose-dependent reduction in IL-1β secretion.[6][11]
Detailed Experimental Protocols
The following sections outline the methodologies employed in key studies investigating the anti-inflammatory effects of this compound.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3][12]
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 100, 200, 400 µg/mL) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours.[8][12]
-
Cytokine Measurement: The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3][8]
-
Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are collected and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, p38, and JNK. β-actin is typically used as a loading control.[3]
-
Animal Models: Various animal models are utilized, including:
-
Treatment: this compound is typically administered via subcutaneous or oral routes at varying dosages (e.g., 0.28 to 7 mg/kg) for a specified duration.[9][13]
-
Behavioral Testing: In pain models, analgesic effects are assessed by measuring responses to thermal and mechanical stimuli.[2]
-
Tissue Collection and Analysis: At the end of the treatment period, relevant tissues (e.g., spinal cord, joint tissue, liver) and serum are collected.[1][13][15]
-
Cytokine Measurement: Pro-inflammatory cytokine levels in tissue homogenates or serum are quantified by ELISA.[1][13]
-
Immunohistochemistry/Immunofluorescence: To visualize the expression and localization of inflammatory markers in tissue sections.[13]
Conclusion and Future Directions
The collective evidence strongly supports the anti-inflammatory potential of this compound, primarily through its inhibitory effects on the expression of pro-inflammatory cytokines. Its ability to modulate key signaling pathways like NF-κB and MAPK, as well as the NLRP3 inflammasome, makes it a promising candidate for the development of novel therapeutics for a variety of inflammatory conditions, including rheumatoid arthritis, neuropathic pain, and neuroinflammation.[1][2][7]
Future research should focus on:
-
Elucidating the precise molecular targets of this compound within these signaling pathways.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Evaluating the long-term safety and efficacy of this compound in preclinical and clinical settings.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in mitigating inflammatory diseases.
References
- 1. The analgesic effect and possible mechanisms by which this compound alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Frontiers | this compound Suppresses IL-1β Secretion and Attenuates Inflammation Associated With Blocking ROS/NF-κB/NLRP3 Axis in Macrophages [frontiersin.org]
- 7. This compound ameliorates neuroinflammation by regulating microglia polarization via activation of Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound Suppresses IL-1β Secretion and Attenuates Inflammation Associated With Blocking ROS/NF-κB/NLRP3 Axis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound ameliorates concanavalin A-induced autoimmune hepatitis in mice: involvement of the Nrf2, NF-κB pathways, and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Koumine and Its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koumine, a principal alkaloid isolated from the plant Gelsemium elegans, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anxiolytic effects. However, its therapeutic potential is constrained by a narrow therapeutic window and inherent toxicity. This technical guide provides a comprehensive overview of the toxicological profile of this compound and its metabolites, consolidating available quantitative data, detailing experimental methodologies, and elucidating the underlying molecular mechanisms of its toxicity. A thorough understanding of these aspects is crucial for the safe and effective development of this compound-based therapeutics.
Acute and In Vitro Toxicity
This compound exhibits dose-dependent toxicity across various models. The acute toxicity is primarily characterized by neurotoxic effects, while in vitro studies have established its cytotoxic potential against several cell lines.
Acute Toxicity
The median lethal dose (LD50) of this compound has been determined in rodents, with the oral route showing lower toxicity compared to other administration routes, a common characteristic for many xenobiotics due to first-pass metabolism.
Table 1: Acute Toxicity of this compound
| Species | Strain | Route of Administration | LD50 (mg/kg) | Citation(s) |
| Mouse | Not Specified | Not Specified | 99 | [1] |
| Rat | Wistar | Oral | 300.0 | [2] |
In Vitro Cytotoxicity
This compound has demonstrated cytotoxic effects against a range of cancer cell lines, with varying half-maximal inhibitory concentrations (IC50).
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 | Exposure Time (h) | Citation(s) |
| HepG2 | Hepatocellular Carcinoma | 0.45 - 1.26 mM | Not Specified | [1] |
| TE-11 | Esophageal Cancer | 0.45 - 1.26 mM | Not Specified | [1] |
| SW480 | Colon Cancer | 0.45 - 1.26 mM | Not Specified | [1] |
| MGC80-3 | Gastric Cancer | 0.45 - 1.26 mM | Not Specified | [1] |
| MCF-7 | Breast Cancer | 124 µg/mL | 72 | [2] |
Metabolism and Metabolites
The biotransformation of this compound is a critical determinant of its toxicity and clearance. In vitro studies using rat liver S9 fractions have identified the primary metabolic pathways.
Metabolic Pathways
The main metabolic transformations of this compound involve N-demethylenation, hydrogenation, and oxidation[2]. These reactions are catalyzed by hepatic enzymes, primarily from the cytochrome P450 family.
Identified Metabolites
A total of eleven metabolites of this compound have been identified in vitro, resulting from the aforementioned metabolic reactions.
Table 3: Identified Metabolites of this compound in Rat Liver S9 Fraction
| Metabolite Number | Proposed Structure/Modification |
| M1 | N-demethylthis compound |
| M2 | Dihydrothis compound |
| M3 | Hydroxythis compound |
| M4 | Dihydroxythis compound |
| M5 | Hydroxydihydrothis compound |
| M6 | N-demethylhydroxythis compound |
| M7 | N-demethyldihydrothis compound |
| M8 | N-demethylhydroxydihydrothis compound |
| M9 | Oxidized this compound derivative 1 |
| M10 | Oxidized this compound derivative 2 |
| M11 | Hydrogenated and oxidized this compound derivative |
Note: The precise structures of all oxidized and hydrogenated metabolites require further elucidation. The toxicity of these individual metabolites has not yet been reported.
Mechanisms of Toxicity
The toxic effects of this compound are mediated through its interaction with multiple signaling pathways, leading to neurotoxicity, and potentially other organ toxicities.
Neurotoxicity: Cholinergic System Disruption
A primary mechanism of this compound-induced neurotoxicity is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects[3][4].
Oxidative Stress and Inflammation
This compound has been shown to modulate signaling pathways involved in oxidative stress and inflammation, including the Nrf2/NF-κB and ERK/p38 MAPK pathways.
This compound can activate the Nrf2 pathway, which upregulates antioxidant enzymes, while simultaneously inhibiting the pro-inflammatory NF-κB pathway. This dual action suggests a complex role in modulating cellular stress responses[1][5].
This compound can inhibit the phosphorylation of ERK and p38 MAPK, which are key components of a signaling cascade that regulates cellular processes such as proliferation and apoptosis. This inhibition can contribute to its anti-proliferative effects in cancer cells but may also be implicated in its toxicity in normal cells[3].
Organ-Specific Toxicity
While neurotoxicity is the most well-characterized toxic effect of this compound, preliminary evidence suggests potential impacts on other organ systems.
Hepatotoxicity
Studies on the hepatotoxicity of this compound have yielded context-dependent results. In a model of nonalcoholic fatty liver disease, this compound administration led to a significant decrease in the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST), suggesting a hepatoprotective effect in this specific condition. However, comprehensive studies on this compound-induced hepatotoxicity in healthy subjects are lacking. Standard biomarkers for drug-induced liver injury include elevated levels of ALT, AST, alkaline phosphatase (ALP), and bilirubin.
Nephrotoxicity
There is currently a lack of specific data on this compound-induced nephrotoxicity. Key biomarkers for assessing kidney damage include blood urea nitrogen (BUN) and serum creatinine levels. An increase in these markers following this compound administration would indicate potential nephrotoxic effects.
Cardiotoxicity
The cardiotoxicity of this compound has not been extensively investigated. Evaluation of potential cardiotoxic effects would involve monitoring electrocardiogram (ECG) changes, such as QT interval prolongation, ST-T wave abnormalities, and arrhythmias.
Experimental Protocols
Standardized methodologies are essential for the accurate assessment of this compound's toxicological profile.
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
Methodology:
-
Animal Selection and Acclimatization: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats). Acclimatize animals to laboratory conditions for at least 5 days.
-
Fasting: Withhold food overnight before dosing.
-
Dose Preparation: Prepare this compound in an appropriate vehicle (e.g., water, saline, or a suspension). Include a vehicle control group.
-
Administration: Administer a single oral dose of this compound via gavage.
-
Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Calculate the LD50 value using appropriate statistical methods.
In Vitro Metabolism Assay (Liver Microsomes)
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat or human), phosphate buffer (pH 7.4), and this compound at the desired concentration.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a quenching solvent such as cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Analysis: Analyze the supernatant using a sensitive analytical method like LC-MS/MS to identify and quantify this compound and its metabolites.
Conclusion and Future Directions
This compound presents a complex toxicological profile characterized by dose-dependent neurotoxicity, mediated primarily through the inhibition of acetylcholinesterase. Its metabolism involves N-demethylenation, hydrogenation, and oxidation, leading to the formation of several metabolites whose toxicities are yet to be determined. The modulation of key signaling pathways such as Nrf2/NF-κB and ERK/p38 MAPK further contributes to its biological effects.
While significant progress has been made in understanding the toxicology of this compound, several knowledge gaps remain. Future research should focus on:
-
Determining the acute toxicity of this compound via different routes of administration in multiple species.
-
Elucidating the specific toxicological profiles of its major metabolites.
-
Conducting comprehensive studies on the potential cardiotoxicity, hepatotoxicity, and nephrotoxicity of this compound using relevant biomarkers.
-
Further investigating the intricate crosstalk between the signaling pathways affected by this compound to fully understand its mechanism of action.
Addressing these areas will be pivotal in assessing the risk-benefit profile of this compound and guiding the development of safer and more effective therapeutic agents derived from this natural product.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. The Metabolism and Disposition of this compound, Gelsemine and Humantenmine from Gelsemium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxic Effects of this compound on the Early-Life Development Stage of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoregulatory Effect of this compound on Nonalcoholic Fatty Liver Disease Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Koumine's Activity on the Translocator Protein (TSPO): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the interaction between koumine, an alkaloid derived from the plant Gelsemium elegans, and the 18 kDa translocator protein (TSPO). TSPO, primarily located on the outer mitochondrial membrane, is a key target in various pathological conditions, including neuroinflammation, neuropathic pain, and cancer.[1][2][3] This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development efforts.
Executive Summary
Quantitative Data: Binding Affinity and Functional Modulation
This compound exhibits a high binding affinity for TSPO, as determined by various experimental techniques. The following tables summarize the key quantitative findings from published studies, providing a comparative look at this compound's binding characteristics and its functional impact in the presence of other TSPO ligands.
Table 1: Binding Affinity of this compound and Other Ligands to TSPO
| Ligand | KD (nM) | Kd (nM) | Bmax (fmol/mg protein) | Experimental System | Reference |
| This compound | 0.86 ± 0.07 | - | - | TSPO proteoliposomes (SPR) | [1] |
| Ro5-4864 | 2.06 ± 0.11 | - | - | TSPO proteoliposomes (SPR) | [1] |
| PK11195 | 1.97 ± 0.02 | - | - | TSPO proteoliposomes (SPR) | [1] |
| 3H-PK11195 | - | 0.59 ± 0.10 | 143.3 ± 5.4 | Rat cerebral cortex | [1] |
KD: Dissociation constant determined by surface plasmon resonance (SPR). Kd: Dissociation constant determined by radioligand binding assay.
Table 2: Affinity of Ligands to Mouse TSPO in a Lipid-Free Environment
| Ligand | Affinity (μM) | Experimental System | Reference |
| This compound | 97.37 ± 1.76 | Mouse TSPO (lipid-free) | [1][5] |
| Ro5-4864 | 169.75 ± 6.07 | Mouse TSPO (lipid-free) | [1][5] |
| PK11195 | 161.33 ± 6.1 | Mouse TSPO (lipid-free) | [1][5] |
Table 3: Functional Modulation by this compound
| Assay | Effect of this compound | Orthosteric Ligand | Key Finding | Reference |
| Dissociation of 3H-PK11195 | Delays dissociation | 3H-PK11195 | This compound at 10-10 M and 10-6 M significantly slowed the dissociation of 3H-PK11195 from TSPO, characteristic of a PAM. | [1] |
| Anti-proliferation in T98G cells | Enhances anti-proliferative effect | Ro5-4864, PK11195 | This compound potentiated the inhibitory effects of Ro5-4864 and PK11195 on glioblastoma cell proliferation. | [1] |
| Analgesia in vivo (formalin test) | Augments analgesic effect | Ro5-4864, PK11195 | An ineffective dose of this compound (0.4 mg/kg) significantly enhanced the antinociceptive effects of Ro5-4864 and PK11195. | [4][7] |
Experimental Protocols
This section details the methodologies employed in key experiments to characterize the interaction of this compound with TSPO.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol is used to determine the direct binding affinity and kinetics of this compound to TSPO.
-
Immobilization: TSPO proteoliposomes and TSPO-free liposomes are captured on a Series S L1 sensor chip.
-
Ligand Injection: A series of concentrations of the ligand (e.g., this compound, Ro5-4864, PK11195) are injected over the sensor surface. For this compound, concentrations of 3.125, 6.25, 12.5, 25, and 50 nM are typically used.[1]
-
Data Collection: Binding data is collected at a flow rate of 30 µl/min. The association and dissociation phases are monitored for 180 and 300 seconds, respectively.[1]
-
Analysis: Single-cycle kinetics are used to analyze the binding data. A Langmuir 1:1 interaction model is fitted to the sensorgram data to determine the dissociation constant (KD).[1]
Radioligand Binding and Dissociation Assays
These assays assess how this compound affects the binding of a known radiolabeled TSPO ligand.
-
Membrane Preparation: Cerebral cortex from rats is homogenized and centrifuged to prepare a crude mitochondrial fraction containing TSPO.
-
Saturation Binding: To determine the affinity of the radioligand, membranes are incubated with increasing concentrations of 3H-PK11195 (e.g., 0.125–32 nM) for 120 minutes at 4°C.[1]
-
Dissociation Assay:
-
Membranes are incubated with 3H-PK11195 to reach equilibrium.
-
Dissociation is initiated by adding a high concentration of unlabeled PK11195.
-
The amount of bound radioligand is measured at various time points.
-
To test this compound's effect, the assay is repeated in the presence of different concentrations of this compound (e.g., 10-10 M and 10-6 M).[1]
-
-
Data Analysis: The dissociation rate constant (koff) is calculated. A slower dissociation rate in the presence of this compound indicates positive allosteric modulation.
Cell Proliferation Assay (T98G Human Glioblastoma Cells)
This functional assay demonstrates the biological consequence of this compound's modulation of TSPO activity.
-
Cell Culture: T98G human glioblastoma cells are cultured under standard conditions.
-
Treatment: Cells are treated with an orthosteric ligand (Ro5-4864 or PK11195) in the absence or presence of this compound.
-
Proliferation Measurement: Cell proliferation is assessed using a suitable method, such as the MTT assay, after a defined incubation period.
-
Analysis: The anti-proliferative effects of the orthosteric ligand with and without this compound are compared to determine if this compound enhances the effect.[1]
Signaling Pathways and Mechanisms of Action
This compound's interaction with TSPO initiates downstream signaling events that contribute to its therapeutic effects. The primary mechanisms identified are the modulation of neurosteroid synthesis and the regulation of inflammatory processes.
Allosteric Modulation of TSPO
This compound acts as a positive allosteric modulator (PAM), meaning it binds to a site on TSPO that is distinct from the orthosteric binding site (where ligands like PK11195 and Ro5-4864 bind).[1][2][4][5] This binding event induces a conformational change in the protein that increases the affinity or efficacy of the orthosteric ligand. This is evidenced by this compound's ability to delay the dissociation of 3H-PK11195 and enhance the functional effects of orthosteric ligands.[1]
Neurosteroidogenesis Pathway
TSPO is critically involved in the transport of cholesterol into the mitochondria, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone.[8] The analgesic effects of this compound are suggested to be linked to this pathway. Studies have shown that the analgesic effects of this compound in pain models can be antagonized by aminoglutethimide (AMG), an inhibitor of neurosteroid synthesis.[4][7][9] This suggests that this compound's potentiation of TSPO function leads to increased neurosteroid production, which in turn mediates analgesia.
Modulation of Macrophage/Microglia Polarization
In the context of inflammation and sepsis-associated liver injury, this compound has been shown to regulate the polarization of macrophages.[6] It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[6] This effect is dependent on TSPO, as it is absent in TSPO knockout mice.[6] This indicates that TSPO activation by this compound plays a crucial role in controlling inflammatory responses by directing the functional phenotype of immune cells.
Conclusion and Future Directions
The collective evidence strongly supports the characterization of this compound as a high-affinity, positive allosteric modulator of TSPO. Its ability to potentiate the effects of orthosteric ligands translates into significant therapeutic potential, particularly in the management of pain and inflammatory conditions. The detailed experimental protocols and mechanistic pathways outlined in this guide provide a solid foundation for researchers and drug developers.
Future research should focus on:
-
Elucidating the precise binding site of this compound on the TSPO protein to inform rational drug design.
-
Exploring the "probe dependence" of this compound's allosteric effects with a wider range of orthosteric ligands.[4]
-
Further investigating the downstream signaling cascades beyond neurosteroidogenesis and macrophage polarization to fully understand its pleiotropic effects.
-
Conducting preclinical and clinical studies to validate the therapeutic efficacy and safety profile of this compound as a novel analgesic and anti-inflammatory agent.
References
- 1. Identification of this compound as a Translocator Protein 18 kDa Positive Allosteric Modulator for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound as a Translocator Protein 18 kDa Positive Allosteric Modulator for the Treatment of Inflammatory and Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the Possible Allostery of this compound Extracted From Gelsemium elegans Benth. And Analgesic Mechanism Associated With Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of this compound as a Translocator Protein 18 kDa Positive Allosteric Modulator for the Treatment of Inflammatory and Neuropathic Pain [frontiersin.org]
- 6. This compound regulates macrophage M1/M2 polarization via TSPO, alleviating sepsis-associated liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Investigation of the Possible Allostery of this compound Extracted From Gelsemium elegans Benth. And Analgesic Mechanism Associated With Neurosteroids [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Preliminary Investigation of Koumine's Anti-Tumor Activity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Koumine, a principal alkaloid monomer extracted from the toxic plant Gelsemium elegans Benth., has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anxiolytic effects.[1][2][3] Emerging evidence now points towards its potent anti-tumor properties, demonstrated across various cancer cell lines and in vivo models. This technical guide provides a comprehensive overview of the preliminary research into this compound's efficacy as an anti-cancer agent. It details the compound's impact on cell proliferation, apoptosis, and cell cycle progression. Furthermore, this document outlines the key molecular signaling pathways involved and presents detailed protocols for the fundamental experiments used to evaluate its anti-tumor activity. All quantitative data are summarized for comparative analysis, and complex biological processes are visualized through signaling pathway diagrams to facilitate a deeper understanding of its mechanism of action.
In Vitro Anti-Tumor Activity
This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines in a concentration and time-dependent manner.[4] Its efficacy, measured by the half-maximal inhibitory concentration (IC50), varies across different cell types.
Cytotoxicity Data
The following table summarizes the reported IC50 values of this compound against various cancer cell lines. It is important to note the variability in units and experimental conditions reported in the literature.
| Cancer Cell Line | Cell Type | IC50 Value | Exposure Time | Citation |
| MCF-7 | Human Breast Cancer | 124 µg/mL | 72 h | [5] |
| LoVo | Human Colon Adenocarcinoma | 50 mmol/L (Used for treatment) | Not Specified | [6] |
| HepG2 | Human Hepatocellular Carcinoma | 0.45 - 1.26 mM | Not Specified | [1] |
| TE-11 | Human Esophageal Cancer | 0.45 - 1.26 mM | Not Specified | [1] |
| SW480 | Human Colon Adenocarcinoma | 0.45 - 1.26 mM | Not Specified | [1] |
| MGC80-3 | Human Gastric Cancer | 0.45 - 1.26 mM | Not Specified | [1] |
| HT-29 | Human Colon Cancer | >200 µM | Not Specified | [7] |
| HCT-116 | Human Colon Cancer | >200 µM | Not Specified | [7] |
| HCT-15 | Human Colon Cancer | >200 µM | Not Specified | [7] |
| Caco-2 | Human Colon Cancer | >200 µM | Not Specified | [7] |
Note: The high IC50 values for HT-29, HCT-116, HCT-15, and Caco-2 suggest lower sensitivity to this compound itself compared to its semi-synthesized derivatives, which showed much higher activities (IC50 <10 µM).[1][7]
In Vivo Anti-Tumor Efficacy
Preclinical animal studies have corroborated the in vitro findings, demonstrating this compound's ability to suppress tumor growth in vivo. These studies are crucial for assessing the therapeutic potential and safety profile of the compound.
Xenograft Model Data
The table below outlines the results from key in vivo studies. While these studies confirm anti-tumor effects, detailed quantitative data on tumor growth inhibition percentages are not always available in the cited abstracts.
| Animal Model | Cancer Cell Line | Treatment Details | Key Outcomes | Citation |
| BALB/c athymic mice | H22 (Murine Hepatoma) | Dose-dependent treatment | Significantly inhibited tumor growth in a dose-dependent manner. No significant inhibitory effect on the immune system compared to the 5-FU control. | [8] |
| Nude mice | HT-29 (Human Colon) | Intravenous administration | Derivatives of this compound (A4 and C5) significantly suppressed tumor growth, with efficacy comparable to 5-FU but with higher safety. | [1] |
| Nude mice | SAS (Oral Cancer) | Not specified for this compound itself | A derivative, Okanin, significantly delayed tumor growth. | [9] |
Core Mechanisms of Anti-Tumor Action
This compound exerts its anti-neoplastic effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, which prevents cancer cells from dividing and proliferating.
Induction of Apoptosis
This compound has been shown to be a potent inducer of apoptosis in various cancer cells.[4][6] The mechanism is closely tied to the regulation of the Bcl-2 family of proteins and the activation of caspases. Treatment with this compound leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[4][5][10]
Cell Cycle Arrest
A hallmark of cancer is uncontrolled cell division. This compound intervenes in this process by causing cell cycle arrest. In human breast cancer (MCF-7) cells, this compound induces arrest at the G2/M phase.[4] In human colon adenocarcinoma (LoVo) cells, it blocks the transition from the G1 to the S phase, thereby inhibiting DNA synthesis.[6] This prevents cancer cells from entering the critical phases of mitosis and replication.
Generation of Reactive Oxygen Species (ROS)
In hepatocellular carcinoma (HCC) and human colonic adenocarcinoma cells, this compound's action is linked to the increased production of Reactive Oxygen Species (ROS).[1][10][11] While ROS are naturally occurring byproducts of metabolism, excessive levels induce oxidative stress, which can damage cellular components and trigger cell death pathways. This ROS-dependent mechanism appears to be central to this compound's suppression of HCC cell proliferation.[11]
Signaling Pathways Modulated by this compound
The anti-tumor effects of this compound are mediated by its influence on critical intracellular signaling pathways that govern cell survival, proliferation, and death.
Intrinsic Apoptosis Pathway
This compound triggers the intrinsic (mitochondrial) pathway of apoptosis. By altering the expression of Bcl-2 family proteins, it directly influences mitochondrial integrity, a key control point for programmed cell death.
Caption: this compound-induced intrinsic apoptosis pathway.
ROS-Mediated NF-κB and MAPK Signaling
In hepatocellular carcinoma, this compound's therapeutic effect is mediated through the production of ROS, which in turn inhibits pro-survival signaling pathways like NF-κB and ERK/p38 MAPK.[11] The inhibition of these pathways suppresses proliferation and promotes apoptosis.
Caption: ROS-mediated inhibition of NF-κB and MAPK pathways by this compound.
Experimental Protocols
This section provides a generalized methodology for key experiments used to assess the anti-tumor activity of this compound, based on protocols described in the cited literature.
General Experimental Workflow
The evaluation of a potential anti-tumor compound like this compound follows a structured workflow, beginning with in vitro screening and progressing to in vivo validation and mechanistic studies.
Caption: General workflow for evaluating this compound's anti-tumor activity.
Cell Viability (MTT) Assay
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 200, 400, 800 µg/mL). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU).
-
Incubation : Incubate the plates for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.
-
Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment : Grow cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvesting : Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Fixation : Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining :
-
For Apoptosis (Annexin V/PI) : Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For Cell Cycle : Wash fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
-
Analysis : Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. For cell cycle, determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Western Blotting
-
Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification : Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis : Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, total ERK, β-actin) overnight at 4°C.[4][11]
-
Secondary Antibody : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Analysis : Quantify band intensity and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Tumor Model
-
Animal Model : Use immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old).[1]
-
Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ HT-29 cells in 0.2 mL of PBS/Matrigel) into the flank of each mouse.[1]
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., ~100 mm³).
-
Grouping and Treatment : Randomize mice into groups (e.g., vehicle control, positive control like 5-FU, and different this compound dose groups). Administer treatment via a specified route (e.g., intravenous, intraperitoneal) and schedule (e.g., daily for 3 weeks).[1][8]
-
Monitoring : Measure tumor volume (Volume = (length × width²)/2) and mouse body weight regularly (e.g., three times per week).[1]
-
Endpoint : At the end of the experiment, sacrifice the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, IHC).
-
Analysis : Calculate the tumor growth inhibition rate and assess any signs of toxicity based on body weight changes and clinical observations.
Conclusion and Future Directions
The existing body of research provides compelling preliminary evidence for the anti-tumor activity of this compound. It effectively inhibits the proliferation of various cancer cells by inducing apoptosis and cell cycle arrest through the modulation of key signaling pathways, including the Bcl-2/Bax axis and ROS-mediated NF-κB/MAPK signaling. In vivo studies further support its potential to suppress tumor growth.
However, significant challenges remain. This compound itself exhibits relatively low biological activity against some cell lines and is associated with high toxicity and poor water solubility, which are major hurdles for clinical development.[1] Future research should focus on:
-
Structural Modification : As demonstrated by recent studies, semi-synthesis of this compound-like derivatives can dramatically enhance anti-tumor activity and improve safety profiles.[1][12]
-
Mechanism Elucidation : Deeper investigation into other potential targets and signaling pathways, such as autophagy, could reveal new therapeutic angles.[13]
-
Pharmacokinetic Studies : Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential to understand the compound's behavior in a biological system.
-
Combination Therapies : Exploring the synergistic effects of this compound or its derivatives with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.
References
- 1. Design, semi-synthesis and bioevaluation of this compound-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The analgesic effect and possible mechanisms by which this compound alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptotic Effect of this compound on Human Breast Cancer Cells and the Mechanism Involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Study of this compound-induced apoptosis of human colon adenocarcinoma LoVo cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. search.lib.jmu.edu [search.lib.jmu.edu]
- 9. mdpi.com [mdpi.com]
- 10. [this compound-induced apoptosis of human colonic adenocarcinoma cells: the cell biological mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Promotes ROS Production to Suppress Hepatocellular Carcinoma Cell Proliferation Via NF-κB and ERK/p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, semi-synthesis and bioevaluation of this compound-like derivatives as potential antitumor agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Decreases Astrocyte-Mediated Neuroinflammation and Enhances Autophagy, Contributing to Neuropathic Pain From Chronic Constriction Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Koumine in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of koumine in plant extracts, primarily from Gelsemium elegans. This compound, a principal alkaloid found in Gelsemium species, has garnered significant interest for its potential therapeutic applications, including analgesic and anti-inflammatory properties.[1][2] Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and toxicological assessments. This document provides a comprehensive protocol for sample preparation, HPLC analysis, and method validation, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound (C₂₀H₂₂N₂O, Molar Mass: 306.40 g/mol ) is a monoterpenoid indole alkaloid that constitutes one of the most abundant active compounds in plants of the Gelsemium genus.[1][2] Its diverse biological activities necessitate a reliable analytical method for its quantification in complex matrices like plant extracts. This HPLC method utilizes a reversed-phase C18 column with UV detection, offering a balance of simplicity, sensitivity, and reproducibility for routine analysis.
Chemical Structure of this compound
[Image of the chemical structure of this compound]
Figure 1. Chemical Structure of this compound.[1][3][4][5]
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried and powdered plant material from Gelsemium elegans.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Di-n-butylamine (or Triethylamine as an alternative)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Chloroform
-
This compound reference standard (purity ≥ 98%)
-
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 µg/mL to 50 µg/mL.
Sample Preparation from Plant Extract
-
Extraction:
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the dried extract in 100 mL of 0.5% HCl solution.
-
Extract the acidic solution three times with an equal volume of chloroform to remove non-alkaloidal components. Discard the chloroform layers.
-
Adjust the pH of the aqueous layer to approximately 11 with 5 M NaOH solution.
-
Extract the alkaline solution three times with an equal volume of chloroform to extract the alkaloids.
-
Combine the chloroform layers and evaporate to dryness.[7]
-
-
Final Sample Preparation:
-
Reconstitute the dried alkaloid extract in 5 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
HPLC Method
The following HPLC parameters have been optimized for the quantification of this compound:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol : Water : Di-n-butylamine (58:42:0.01, v/v/v)[8][9] |
| Flow Rate | 1.0 mL/min[8][9] |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C[10] |
| Detection | UV-Vis Detector at 263 nm[8][9] |
| Run Time | 15 minutes |
Data Presentation
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result | Reference |
| Linearity Range | 0.05 - 50 mg/L (r² > 0.999) | [8][9] |
| Limit of Detection (LOD) | 2 ng/g | [11] |
| Limit of Quantification (LOQ) | 5 ng/g | [11] |
| Recovery | 81% - 94.2% | [11] |
| Intra-day Precision (RSD) | < 8.3% | [8][9] |
| Inter-day Precision (RSD) | < 7.7% | [8][9] |
Note: Some values are adapted from methods for plasma or honey, indicating the robustness of C18-based separation for this compound.
Table 2: Alternative and Advanced Chromatographic Methods
| Method | Column | Mobile Phase | Detection | Linearity Range (ng/mL) | LOQ (ng/mL) | Reference |
| RP-HPLC | C18 | Methanol : Water : n-butylamine (78:22:0.1) | UV (256 nm) | 0.02 - 0.12 (µg) | - | [10] |
| UPLC-MS/MS | Acquity UPLC® BEH C18 (3.0 x 50 mm, 1.7 µm) | Acetonitrile and 0.1% formic acid in water (gradient) | MS/MS | 0.1 - 50 | 0.1 |
Visualization
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plant extracts is depicted in the following diagram.
Caption: Workflow for this compound Quantification in Plant Extracts.
Conclusion
The described HPLC-UV method provides a reliable and accessible approach for the quantification of this compound in plant extracts. The protocol is detailed, from sample preparation to chromatographic analysis, and is supported by validated performance metrics. This application note serves as a valuable resource for researchers and professionals requiring accurate determination of this compound content for quality control, research, and development purposes. For higher sensitivity and selectivity, especially in complex biological matrices, UPLC-MS/MS methods are also presented as a viable alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of this compound and Gelsemine in Human Plasma Using HPLC-UV Assay and Its Clinical Application | Bentham Science [eurekaselect.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for LC-MS/MS Analysis of Koumine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumine is a major alkaloid component isolated from the medicinal plant Gelsemium elegans Benth. It has demonstrated a range of pharmacological activities, including analgesic, anti-inflammatory, anxiolytic, and anti-tumor effects, making it a compound of significant interest in drug discovery and development.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation
The selection of an appropriate sample preparation method is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. The most common methods for this compound extraction from biological samples are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2]
a) Protein Precipitation (PPT)
This is a simple and rapid method suitable for high-throughput analysis.
-
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add a precipitating agent. Common agents include methanol or a mixture of 1% formic acid in acetonitrile:methanol (2:1, v/v).[3][4]
-
Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Collect the supernatant and inject a portion directly into the LC-MS/MS system, or evaporate it to dryness and reconstitute in the mobile phase.
-
b) Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
-
Protocol:
-
To a known volume of biological sample (e.g., blood, urine, or liver homogenate), add an internal standard (IS) such as strychnine or berberine.[2][3]
-
Alkalinize the sample with a solution like 1% sodium hydroxide.[2]
-
Add an immiscible organic solvent, such as ethyl acetate, and vortex for several minutes to facilitate the extraction of this compound into the organic phase.[2]
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
c) Solid-Phase Extraction (SPE)
SPE offers high selectivity and concentration factors.
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18 or a cation exchange column) with methanol followed by water.[2][5]
-
Load the pre-treated plasma sample (spiked with internal standard) onto the cartridge.[5][6]
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a suitable solvent, such as methanol or ammoniated methanol.[7]
-
Evaporate the eluate and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column is commonly used for the separation of this compound. Examples include ACQUITY UPLC® BEH C18 (3.0×50mm, 1.7μm) or ZORBAX SB-C₁₈ (150 mm×2.1 mm, 5 μm).[2][3][8]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water or 20 mmol/L ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).[2][3]
-
Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is generally used.[3][4]
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 35-40 °C) ensures reproducible retention times.
b) Mass Spectrometry (MS) Conditions
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for the ionization of this compound.[2][3]
-
Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3][4] The precursor ion for this compound is typically its protonated molecule [M+H]⁺. Specific product ions are monitored for quantification and confirmation.
Quantitative Data Summary
The following tables summarize the quantitative parameters from various validated LC-MS/MS methods for this compound analysis in different biological matrices.
Table 1: LC-MS/MS Method Parameters for this compound Analysis in Rat Plasma
| Parameter | Method 1 | Method 2 |
| Sample Preparation | Methanol Precipitation[3] | Liquid-Liquid Extraction |
| LC Column | ACQUITY UPLC® BEH C18 (3.0×50mm, 1.7μm)[3] | Not Specified |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water[3] | Not Specified |
| Linearity Range | 0.1-50 ng/mL[3][8] | 0.1–200 ng/mL[8] |
| LOQ | 0.1 ng/mL[3][8] | Not Specified |
| Accuracy | Within acceptable ranges[3] | 86.9% - 113.2%[8] |
| Precision | Within acceptable ranges[3] | < 16%[8] |
| Extraction Recovery | Not Specified | > 75.8%[8] |
| Internal Standard | Berberine[3] | Not Specified |
Table 2: LC-MS/MS Method Parameters for this compound Analysis in Various Biological Samples
| Parameter | Blood | Urine | Liver | Porcine Plasma |
| Sample Preparation | Ethyl Acetate Extraction[2][9] | Ethyl Acetate Extraction[2][9] | Ethyl Acetate Extraction[2][9] | Protein Precipitation[4] |
| LC Column | ZORBAX SB-C₁₈ (150 mm×2.1 mm, 5 μm)[2][9] | ZORBAX SB-C₁₈ (150 mm×2.1 mm, 5 μm)[2][9] | ZORBAX SB-C₁₈ (150 mm×2.1 mm, 5 μm)[2][9] | Not Specified |
| Linearity Range | Good linearity (range not specified)[2][9] | Good linearity (range not specified)[2][9] | Good linearity (range not specified)[2][9] | 0.1-200 µg/L[4] |
| LOD | 0.1 ng/mL[2][9] | 0.1 ng/mL[2][9] | 0.1 ng/g[2][9] | 0.10 µg/L[4] |
| LOQ | Not Specified | Not Specified | Not Specified | 0.2 µg/L[4] |
| Accuracy | 92.4% - 114.3%[2][9] | 92.4% - 114.3%[2][9] | 92.4% - 114.3%[2][9] | Not Specified |
| Precision (Intra- & Inter-day) | < 11.0%[2][9] | < 11.0%[2][9] | < 11.0%[2][9] | < 15%[4] |
| Extraction Recovery | 61.9% - 114.6%[2][9] | 61.9% - 114.6%[2][9] | 61.9% - 114.6%[2][9] | 82.68-100.35%[4] |
| Internal Standard | Strychnine[2][9] | Strychnine[2][9] | Strychnine[2][9] | Not Specified |
Visualizations
The following diagrams illustrate the general workflow for the LC-MS/MS analysis of this compound in biological samples.
Caption: General workflow for LC-MS/MS analysis of this compound.
Conclusion
The LC-MS/MS methods described provide the necessary sensitivity, selectivity, and accuracy for the quantification of this compound in various biological samples. The choice of sample preparation technique and specific LC-MS/MS parameters can be adapted based on the laboratory's resources, the required throughput, and the specific biological matrix being analyzed. These protocols serve as a valuable resource for researchers in pharmacology, toxicology, and drug development who are investigating the properties and disposition of this compound.
References
- 1. Structural elucidation of this compound metabolites by accurate mass measurements using high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of gelsemine and this compound in rat plasma by UPLC-MS/MS and application to pharmacokinetic study after oral administration of Gelsemium elegans Benth extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and in-house validation of a sensitive LC-MS/MS method for simultaneous quantification of gelsemine, this compound and humantenmine in porcine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Two-Dimensional Liquid Chromatography Method for the Determination of Gelsemium Alkaloids in Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Simultaneous Quantitative Analysis of this compound, Gelsemine and Gelsenicine in Biological Samples by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Koumine Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the extraction and purification of Koumine, a major alkaloid from Gelsemium elegans Benth. The methodologies outlined are based on established scientific literature and are intended for laboratory-scale production of high-purity this compound.
Introduction
This compound (C₂₀H₂₂N₂O) is a monomer alkaloid isolated from the medicinal plant Gelsemium elegans Benth[1][2]. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, analgesic, anxiolytic, and anti-tumor effects[3][4]. The protocols detailed below describe common methods for its extraction and purification to a high degree of purity, suitable for research and drug development purposes.
Experimental Protocols
This section details a standard laboratory procedure for the extraction and purification of this compound from the dried and powdered root bark of Gelsemium elegans.
2.1. Materials and Equipment
-
Plant Material: Dried and powdered root bark of Gelsemium elegans (30-40 mesh)
-
Solvents: Chloroform (CHCl₃), Methanol (CH₃OH), Acetone ((CH₃)₂CO), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate
-
Reagents: Silica gel for column chromatography
-
Apparatus: Extraction flask (e.g., 10 L), Reflux apparatus, Vacuum rotary evaporator, Filtration apparatus, Glass column for chromatography, pH meter, Beakers, Erlenmeyer flasks, Separatory funnels
2.2. Extraction Protocol: Solvent Extraction
This protocol is a common method for obtaining a crude extract of this compound.
-
Initial Extraction:
-
Place 1 kg of dried, powdered Gelsemium elegans root bark into a 10 L extraction flask.
-
Add 5 L of chloroform to the flask[2].
-
Perform reflux extraction for 2.5 hours[2].
-
After reflux, filter the mixture to separate the filtrate from the plant residue.
-
Concentrate the filtrate using a vacuum rotary evaporator at 45°C to obtain a reddish-brown concentrated solution[2].
-
-
Re-extraction of Residue:
-
Acid-Base Extraction for Alkaloid Enrichment:
-
To the combined chloroform extract, add 1.5 L of a 0.5% HCl solution and perform a liquid-liquid extraction. Repeat this step three times[1][2].
-
Combine the acidic aqueous layers.
-
Adjust the pH of the combined HCl solution to 11 using a 5 mol/L NaOH solution[1][2].
-
Extract the alkaline solution with chloroform three times[1][2].
-
Combine the chloroform layers, which now contain the crude alkaloids.
-
-
Crude Extract Preparation:
2.3. Purification Protocol
2.3.1. Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of chloroform-methanol.
-
Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the prepared silica gel column[1][2].
-
Elution: Perform a gradient elution with increasing proportions of methanol in chloroform[1][2].
-
Fraction Collection: Collect the fractions and monitor them by a suitable method (e.g., Thin Layer Chromatography) to identify the fractions containing this compound.
-
Concentration: Combine the this compound-rich fractions and concentrate them under vacuum at 45°C[1][2].
2.3.2. Recrystallization
-
Dissolve the solid powder obtained from column chromatography in acetone[1][2].
-
Allow the solution to stand for crystallization.
-
Collect the resulting crystals by filtration to obtain the final, purified this compound product[1][2]. The purity of the final product can be assessed by HPLC, with reported purities reaching 98.13%[1][2].
2.4. Alternative Purification Method: pH-Zone-Refining Countercurrent Chromatography
An alternative and efficient method for the separation and purification of major alkaloids from Gelsemium elegans, including this compound, is pH-zone-refining countercurrent chromatography[5][6]. This technique utilizes a two-phase solvent system and a pH gradient to achieve separation. For example, a system composed of methyl tert-butyl ether, acetonitrile, and water can be used, with triethylamine added to the organic stationary phase as a retainer and hydrochloric acid added to the aqueous mobile phase as an eluter[6]. This method has been shown to yield this compound with a purity of 95.9%[6].
Data Presentation
The following table summarizes quantitative data from various this compound extraction and purification protocols.
| Parameter | Method | Value | Reference |
| Starting Material | Solvent Extraction | 1 kg dried Gelsemium elegans root bark | [1] |
| Initial Extraction Solvent & Volume | Solvent Extraction | 5 L Chloroform (x2) | [2] |
| Acid Extraction Solution & Volume | Solvent Extraction | 1.5 L 0.5% HCl (x3) | [2] |
| Purification Method | Column Chromatography & Recrystallization | Silica gel with Chloroform-Methanol gradient, followed by Acetone recrystallization | [1][2] |
| Final Purity | HPLC Analysis | 98.13% | [1][2] |
| Alternative Purification Method | pH-Zone-Refining Countercurrent Chromatography | Two-phase solvent system with pH gradient | [5][6] |
| Purity from Alternative Method | HPLC Analysis | 95.9% | [6] |
| Extraction Recovery (Analytical) | LC-MS/MS in biological samples | 61.9% to 114.6% | [7] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural elucidation of this compound metabolites by accurate mass measurements using high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Possible Allostery of this compound Extracted From Gelsemium elegans Benth. And Analgesic Mechanism Associated With Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Simultaneous Quantitative Analysis of this compound, Gelsemine and Gelsenicine in Biological Samples by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Analgesic Potential of Koumine: In Vivo Experimental Designs in Rodents
Application Notes and Protocols for Researchers
Koumine, a prominent alkaloid derived from the medicinal plant Gelsemium elegans Benth., has garnered significant attention for its potent analgesic and anti-inflammatory properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vivo studies evaluating the analgesic effects of this compound in rodent models. The following sections detail established experimental protocols, summarize key quantitative data from cited studies, and illustrate the proposed signaling pathways.
I. Overview of Analgesic Models and this compound's Efficacy
This compound has demonstrated significant analgesic effects across various pain models in both rats and mice. These models are designed to mimic different types of clinical pain, including acute thermal pain, inflammatory pain, and neuropathic pain.
Table 1: Summary of In Vivo Analgesic Studies of this compound in Rodents
| Pain Model | Species | Route of Administration | This compound Dosage | Key Findings | Citations |
| Inflammatory Pain | |||||
| Acetic Acid-Induced Writhing | Mice | Subcutaneous (s.c.) | Dose-dependent | Reduced writhing behavior | [1][2] |
| Formalin Test (Phase II) | Mice | Subcutaneous (s.c.) | Dose-dependent | Reduced licking/biting time | [1][2][3] |
| Complete Freund's Adjuvant (CFA) | Rats | Subcutaneous (s.c.) | Dose-dependent | Reversed thermal hyperalgesia | [1][2] |
| Collagen-Induced Arthritis (CIA) | Rats | Not Specified | Not Specified | Reduced pain and inflammation | [4] |
| Neuropathic Pain | |||||
| Chronic Constriction Injury (CCI) | Rats | Subcutaneous (s.c.) | 0.28, 1.4, 7 mg/kg (repeated) | Reversed thermal hyperalgesia and mechanical allodynia | [1][2][5] |
| L5 Spinal Nerve Ligation (L5 SNL) | Rats | Subcutaneous (s.c.) | Dose-dependent | Reversed thermal hyperalgesia and mechanical allodynia | [1][2] |
| Postoperative Pain | |||||
| Incision-induced pain | Rats | Subcutaneous (s.c.) | 0.28, 7 mg/kg | Prevented mechanical allodynia and thermal hyperalgesia | [6][7] |
| Intrathecal (i.t.) | 8, 40, 200 µg | Prevented mechanical allodynia and thermal hyperalgesia | [6][7] |
II. Detailed Experimental Protocols
The following are detailed protocols for commonly employed analgesic assays in rodent models to assess the efficacy of this compound.
A. Hot Plate Test (Thermal Nociception)
This test assesses the response to a thermal stimulus, primarily reflecting supraspinally organized responses.[8][9][10]
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.
-
Acclimation: Allow rodents to acclimate to the testing room for at least 30-60 minutes before the experiment.[9]
-
Procedure:
-
Set the hot plate temperature to a constant, non-damaging temperature (typically 52-55°C).[9][11]
-
Gently place the animal (mouse or rat) on the heated surface and start a timer.
-
Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[8][9]
-
Record the latency (in seconds) for the animal to exhibit a clear pain response.
-
To prevent tissue damage, a cut-off time (e.g., 30 or 50 seconds) should be established, after which the animal is removed from the plate regardless of its response.[9][12]
-
-
Drug Administration: Administer this compound or vehicle control at a predetermined time before the test.
-
Data Analysis: Compare the latency times between the this compound-treated and control groups. An increase in latency indicates an analgesic effect.
B. Tail-Flick Test (Thermal Nociception)
This test measures the latency of a reflexive tail withdrawal from a noxious heat source and is indicative of a spinal reflex.[13][14][15][16][17]
Protocol:
-
Apparatus: A tail-flick apparatus that applies a focused beam of radiant heat to the tail.
-
Habituation: Gently restrain the rodent in a suitable holder and allow it to habituate for a few minutes before testing.[13][17]
-
Procedure:
-
Position the rat or mouse in the restrainer with its tail placed over the heat source.
-
Apply the radiant heat to a specific portion of the tail.
-
The apparatus will automatically detect the tail flick and record the latency.
-
A cut-off time (e.g., 10-15 seconds) is essential to avoid tissue damage.
-
-
Drug Administration: Administer this compound or vehicle control prior to the test.
-
Data Analysis: Compare the tail-flick latencies between the treated and control groups. An increased latency suggests an analgesic effect.
C. Formalin Test (Inflammatory Pain)
The formalin test is a widely used model of tonic pain and inflammation, characterized by a biphasic response.[18][19][20][21][22] The early phase (0-5 minutes) is due to direct C-fiber activation, while the late phase (15-40 minutes) involves inflammatory processes and central sensitization.[19][21][22]
Protocol:
-
Reagent: Prepare a sterile formalin solution (e.g., 1-5% formalin in saline).
-
Procedure:
-
Gently restrain the rodent and inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw during the early phase (e.g., 0-5 minutes) and the late phase (e.g., 20-40 minutes after injection).[21][22]
-
-
Drug Administration: Administer this compound or vehicle control before the formalin injection.
-
Data Analysis: Compare the duration of licking/biting between the this compound-treated and control groups for both phases. A reduction in this duration indicates analgesia. This compound has been shown to be particularly effective in reducing the late-phase response.[1][2]
III. Proposed Mechanisms of Action and Signaling Pathways
This compound is believed to exert its analgesic effects through multiple mechanisms, primarily involving the modulation of neuroinflammation and neurosteroidogenesis in the central nervous system.
A. Inhibition of Spinal Neuroinflammation
Postoperative and neuropathic pain states are often associated with the activation of glial cells (microglia and astrocytes) in the spinal cord, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4][6][7] this compound has been shown to inhibit the activation of microglia and astrocytes and suppress the expression of these pro-inflammatory cytokines, thereby reducing central sensitization and pain hypersensitivity.[4][6][7][23][24]
Caption: this compound's inhibition of spinal neuroinflammation.
B. Activation of Translocator Protein (TSPO) and Neurosteroidogenesis
This compound has been found to interact with the translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane of glial cells.[6][23] Activation of TSPO is a key step in the synthesis of neurosteroids, such as allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By enhancing GABAergic inhibition, this compound can attenuate neuronal hyperexcitability and reduce pain transmission. The analgesic effects of this compound can be antagonized by the TSPO antagonist PK11195 and the GABA-A receptor antagonist bicuculline.[6][7] Furthermore, this compound's analgesic effects in inflammatory and neuropathic pain models can be prevented by the neurosteroid synthesis inhibitor aminoglutethimide.
Caption: Proposed mechanism of this compound-mediated analgesia.
IV. Experimental Workflow
A typical in vivo experimental workflow for evaluating the analgesic effects of this compound is outlined below.
Caption: General experimental workflow for this compound analgesic studies.
These application notes and protocols provide a solid foundation for conducting robust in vivo studies on the analgesic properties of this compound. Researchers are encouraged to adapt these protocols to their specific experimental questions and to consult the cited literature for further details.
References
- 1. Effects of this compound, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Possible Allostery of this compound Extracted From Gelsemium elegans Benth. And Analgesic Mechanism Associated With Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The analgesic effect and possible mechanisms by which this compound alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid this compound on a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Hot plate test [panlab.com]
- 11. researchgate.net [researchgate.net]
- 12. Hot plate test [bio-protocol.org]
- 13. kftechnology.it [kftechnology.it]
- 14. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Tail-flick test [protocols.io]
- 17. diacomp.org [diacomp.org]
- 18. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 19. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
- 21. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 22. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Koumine's Anti-Cancer Effects Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to investigate the anti-cancer properties of Koumine, an alkaloid derived from the traditional Chinese herb Gelsemium elegans.[1] The following sections detail the methodologies for assessing cell viability, apoptosis, and cell cycle progression, as well as the key signaling pathways implicated in this compound's mechanism of action.
Introduction to this compound's Anti-Cancer Activity
This compound has demonstrated significant anti-cancer potential across various cancer cell lines, including breast cancer, hepatocellular carcinoma, and colon cancer.[1][2][3] Its cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest, making it a promising candidate for further investigation as a chemotherapeutic agent.[1] Mechanistic studies have revealed that this compound's anti-proliferative and pro-apoptotic effects are mediated through the modulation of key signaling pathways, often in a reactive oxygen species (ROS)-dependent manner.[2][3][4]
Key Cell-Based Assays and Expected Outcomes
A panel of cell-based assays is crucial for elucidating the anti-cancer effects of this compound. The following table summarizes the most relevant assays, their principles, and the expected outcomes based on existing research.
| Assay | Principle | Typical Cancer Cell Lines Treated with this compound | Expected Outcome with this compound Treatment | Key Parameters Measured |
| MTT Cell Viability Assay | Measures the metabolic activity of viable cells, which reflects the number of living cells. | MCF-7 (Breast Cancer), HepG2 (Hepatocellular Carcinoma), HT-29 (Colon Cancer)[1][3] | Dose- and time-dependent reduction in cell viability. | IC50 value (concentration that inhibits 50% of cell growth). |
| Annexin V-FITC/PI Apoptosis Assay | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on phosphatidylserine exposure and membrane integrity. | MCF-7 (Breast Cancer), HT-29 (Colon Cancer)[1][3] | Increase in the percentage of early and late apoptotic cells. | Percentage of apoptotic cells. |
| Hoechst 33258 Staining | A fluorescent stain that binds to DNA and allows for the visualization of nuclear morphology changes characteristic of apoptosis. | MCF-7 (Breast Cancer)[1] | Chromatin condensation and nuclear fragmentation. | Morphological changes in the nucleus. |
| Cell Cycle Analysis (Propidium Iodide Staining) | Quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, G2/M). | MCF-7 (Breast Cancer), HT-29 (Colon Cancer)[1][3] | Arrest of cells in the G2/M phase of the cell cycle. | Percentage of cells in each cell cycle phase. |
| Western Blotting | Detects and quantifies the expression levels of specific proteins involved in apoptosis and cell cycle regulation. | MCF-7 (Breast Cancer), HepG2 (Hepatocellular Carcinoma), HT-29 (Colon Cancer)[1][2][3] | Down-regulation of anti-apoptotic proteins (e.g., Bcl-2) and up-regulation of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3). | Relative protein expression levels. |
| Reactive Oxygen Species (ROS) Assay | Measures the intracellular levels of ROS using a fluorescent probe (e.g., DCFH-DA). | HepG2 (Hepatocellular Carcinoma), HT-29 (Colon Cancer)[2][3] | Increased production of ROS. | Mean fluorescence intensity. |
| Mitochondrial Membrane Potential (ΔΨm) Assay | Assesses the integrity of the mitochondrial membrane using a cationic dye (e.g., JC-1). | HepG2 (Hepatocellular Carcinoma), LoVo (Colon Cancer)[2][4] | Decrease in mitochondrial membrane potential. | Ratio of red to green fluorescence. |
Experimental Protocols
Cell Viability Assay (MTT)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[5]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 400 µg/mL) and a vehicle control for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised cell membranes.[6][7]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[8] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.[9][10]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described previously.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Signaling Pathways and Visualization
This compound's anti-cancer effects are mediated through complex signaling networks. The following diagrams illustrate the key pathways involved.
References
- 1. Apoptotic Effect of this compound on Human Breast Cancer Cells and the Mechanism Involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Promotes ROS Production to Suppress Hepatocellular Carcinoma Cell Proliferation Via NF-κB and ERK/p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, semi-synthesis and bioevaluation of this compound-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [this compound-induced apoptosis of human colonic adenocarcinoma cells: the cell biological mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Studying Koumine's Binding Affinity to Glycine Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques used to study the binding affinity of koumine, an alkaloid from the plant genus Gelsemium, to glycine receptors (GlyRs). GlyRs are crucial inhibitory neurotransmitter-gated ion channels in the central nervous system, making them a significant target for drug development in areas such as pain and anxiety.[1] this compound has been identified as an orthosteric agonist of glycine receptors, meaning it binds to the same site as the natural ligand, glycine.[2]
Quantitative Data Summary
The following tables summarize the reported binding affinity and functional data for this compound's interaction with various glycine receptor subtypes.
Table 1: Inhibitory Concentration (IC50) of this compound on Glycine Receptors
| Glycine Receptor Subtype | IC50 (μM) | Cell Type | Technique | Reference |
| α1 GlyR | 31.5 ± 1.7 | HEK293 cells | Electrophysiology | [3] |
| α3 GlyR | 40.6 ± 8.2 | HEK293 cells | Electrophysiology | [3] |
IC50 represents the concentration of this compound required to inhibit 50% of the glycine-induced current.
Table 2: Binding Affinity (Ki) of this compound for Glycine Receptors
| Glycine Receptor Subtype | Ki (μM) | Preparation | Radioligand | Reference |
| Native GlyRs | Not explicitly quantified, but shown to displace ³H-strychnine | Rat spinal cord | [³H]Strychnine | [4] |
Ki represents the inhibition constant, indicating the affinity of this compound for the receptor. A lower Ki value signifies a higher binding affinity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's interaction with glycine receptors.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to glycine receptors by measuring its ability to displace a radiolabeled ligand, such as [³H]strychnine, from the receptor.[4][5]
Materials:
-
Rat spinal cord tissue or cells expressing glycine receptors
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]Strychnine (specific activity ~30-60 Ci/mmol)
-
This compound stock solution
-
Non-specific binding control (e.g., high concentration of unlabeled glycine or strychnine)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat spinal cord tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh homogenization buffer and determine the protein concentration using a standard protein assay.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).
-
Add a fixed concentration of [³H]strychnine (typically at or below its Kd value).
-
Add increasing concentrations of this compound to compete with the radioligand.
-
For determining non-specific binding, add a high concentration of unlabeled glycine or strychnine to a separate set of tubes.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to functionally characterize the effect of this compound on glycine receptor activity by measuring the ion currents flowing through the receptor channels expressed in Xenopus oocytes.[6][7]
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired glycine receptor subunits (e.g., α1, α2, α3)
-
Collagenase solution
-
Barth's solution (incubation medium)
-
Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)
-
Glycine stock solution
-
This compound stock solution
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)
-
Microinjection setup
Protocol:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with cRNA encoding the glycine receptor subunits.
-
Incubate the injected oocytes in Barth's solution for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a specific concentration of glycine to the oocyte to evoke an inward chloride current (I_Gly).
-
Once a stable baseline current is established, co-apply glycine with increasing concentrations of this compound.
-
Record the changes in the amplitude of the glycine-induced current in the presence of this compound.
-
Wash the oocyte with the recording solution between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the glycine-induced current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition of the glycine current by each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the experimental workflows.
Caption: Signaling pathway of this compound-induced mechanical antiallodynia.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for two-electrode voltage clamp electrophysiology.
References
- 1. Structure and Mechanism of Glycine Receptor Elucidated by Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gelsemine and this compound, principal active ingredients of Gelsemium, exhibit mechanical antiallodynia via spinal glycine receptor activation-induced allopregnanolone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A possible mechanism underlying corymine inhibition of glycine-induced Cl- current in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine receptor mechanism illuminated by electron cryo-microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Koumine in Neuropathic Pain Research: A Detailed Guide for Scientists
FOR IMMEDIATE RELEASE
Fuzhou, China – November 21, 2025 – Researchers in the field of neuroscience and drug development now have access to a comprehensive guide on the application of Koumine, a promising alkaloid compound, in the study of neuropathic pain. This document provides detailed application notes and protocols for utilizing this compound in established preclinical research models, offering a valuable resource for scientists working to understand and alleviate chronic pain conditions.
This compound, a principal alkaloid derived from the plant Gelsemium elegans Benth., has demonstrated significant analgesic properties in various animal models of neuropathic pain.[1][2] Its mechanism of action involves the modulation of neuroinflammation, specifically by inhibiting the activation of microglia and astrocytes in the spinal cord, and reducing the production of pro-inflammatory cytokines.[2][3][4] This document outlines the experimental procedures to investigate these effects, presenting quantitative data in a structured format and providing detailed protocols for key experiments.
Key Applications and Mechanisms
This compound has been shown to effectively alleviate mechanical allodynia and thermal hyperalgesia in rodent models of neuropathic pain, such as the Chronic Constriction Injury (CCI) and L5 Spinal Nerve Ligation (SNL) models.[1] The therapeutic effects of this compound are attributed to its ability to:
-
Inhibit Glial Cell Activation: this compound suppresses the activation of microglia and astrocytes in the spinal cord, key players in the initiation and maintenance of neuropathic pain.[2][4]
-
Reduce Pro-inflammatory Cytokine Production: Treatment with this compound leads to a significant decrease in the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in the spinal cord of neuropathic pain models.[2]
-
Upregulate Allopregnanolone: The analgesic effect of this compound is also associated with an increase in the level of the neurosteroid allopregnanolone in the spinal cord.[1]
-
Interact with Translocator Protein (TSPO): The analgesic effects of this compound may be mediated through its interaction with the translocator protein (TSPO), as its effects can be inhibited by a TSPO antagonist.[2][3]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on behavioral outcomes and biomarker levels in the Chronic Constriction Injury (CCI) model of neuropathic pain in rats.
Table 1: Effect of Repeated this compound Administration on Mechanical Allodynia in CCI Rats
| Treatment Group | Dose (mg/kg, s.c.) | Mechanical Withdrawal Threshold (g) on Day 9 Post-CCI |
| Sham | Vehicle | 14.8 ± 0.5 |
| CCI + Vehicle | Vehicle | 4.2 ± 0.3 |
| CCI + this compound | 0.28 | 6.5 ± 0.6* |
| CCI + this compound | 7 | 10.8 ± 0.8*** |
*Data are presented as mean ± SEM. s.c. = subcutaneous. *p < 0.05, **p < 0.001 compared to CCI + Vehicle group. Data extracted from Jin et al., 2018.
Table 2: Effect of Single this compound Administration on Mechanical Allodynia in CCI Rats
| Treatment Group | Dose (mg/kg, s.c.) | Mechanical Withdrawal Threshold (g) 1h Post-dosing on Day 9 |
| Sham | Vehicle | 15.1 ± 0.4 |
| CCI + Vehicle | Vehicle | 4.5 ± 0.4 |
| CCI + this compound | 0.28 | 6.9 ± 0.7* |
| CCI + this compound | 1.4 | 8.8 ± 0.9 |
| CCI + this compound | 7 | 11.2 ± 1.1 |
*Data are presented as mean ± SEM. s.c. = subcutaneous. *p < 0.05, *p < 0.01 compared to CCI + Vehicle group. Data extracted from Jin et al., 2018.
Table 3: Effect of Repeated this compound Administration on Pro-inflammatory Cytokine Levels in the Spinal Cord of CCI Rats
| Treatment Group | Dose (mg/kg, s.c.) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Sham | Vehicle | 25.3 ± 3.1 | 18.2 ± 2.5 |
| CCI + Vehicle | Vehicle | 68.5 ± 5.9 | 55.7 ± 4.8 |
| CCI + this compound | 7 | 35.1 ± 4.2## | 26.4 ± 3.1## |
Data are presented as mean ± SEM. s.c. = subcutaneous. ##p < 0.01 compared to CCI + Vehicle group. Data extracted from Jin et al., 2018.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound's effects on neuropathic pain.
Neuropathic Pain Animal Models
a) Chronic Constriction Injury (CCI) Model
This model induces peripheral mononeuropathy.
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats (200-250 g) with an intraperitoneal injection of a ketamine:xylazine mixture (e.g., 4:1 ratio).
-
Surgical Procedure:
-
Make a skin incision on the lateral surface of the mid-thigh.
-
Through blunt dissection of the biceps femoris muscle, expose the common sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, carefully free about 7 mm of the nerve from adhering tissue.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until a slight constriction is observed, without arresting the epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
-
Sham Control: In sham-operated rats, the sciatic nerve is exposed in the same manner, but no ligatures are applied.
b) L5 Spinal Nerve Ligation (SNL) Model
This model involves the specific ligation of a spinal nerve.
-
Anesthesia: Anesthetize rats as described for the CCI model.
-
Surgical Procedure:
-
Make a dorsal midline incision to expose the vertebrae.
-
Remove the L6 transverse process to expose the L4 to L6 spinal nerves.
-
Isolate the L5 spinal nerve from the surrounding tissue.
-
Tightly ligate the L5 spinal nerve with a silk suture (e.g., 6-0).
-
Close the muscle and skin layers with sutures and wound clips, respectively.
-
-
Sham Control: The surgical procedure is identical, but the L5 spinal nerve is not ligated.
This compound Administration
-
Preparation: Dissolve this compound (purity >99%) in sterile normal saline (0.9% NaCl) to the desired concentrations (e.g., 0.28 mg/mL, 1.4 mg/mL, 7 mg/mL).
-
Administration: Administer the this compound solution subcutaneously (s.c.) in the dorsal region of the rat. The volume of injection should be adjusted based on the animal's body weight. For repeated administration studies, injections are typically given once daily for a specified period (e.g., 7 consecutive days).
Behavioral Testing for Neuropathic Pain
a) Mechanical Allodynia (von Frey Test)
-
Apparatus: Use a set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure:
-
Acclimatize the rats to the testing environment by placing them in individual chambers on a wire mesh floor for at least 30 minutes before testing.
-
Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down method" is commonly used to determine the 50% paw withdrawal threshold (PWT). Start with a filament in the middle of the force range and increase or decrease the filament strength based on the animal's response.
-
b) Thermal Hyperalgesia (Hargreaves Test)
-
Apparatus: A plantar test apparatus (Hargreaves' apparatus) that applies a radiant heat source to the paw.
-
Procedure:
-
Acclimatize the rats to the apparatus by placing them in the plexiglass chambers on the glass floor.
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source. The apparatus will measure the time it takes for the rat to withdraw its paw (paw withdrawal latency, PWL).
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Repeat the measurement several times with an interval between stimuli and calculate the average PWL.
-
Molecular and Cellular Analyses of Spinal Cord Tissue
a) Western Blot Analysis
-
Tissue Preparation:
-
Euthanize the rats and quickly dissect the lumbar spinal cord (L4-L6 segments).
-
Homogenize the tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Iba-1 for microglia, GFAP for astrocytes, TNF-α, IL-1β) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
b) Immunofluorescence Staining
-
Tissue Preparation:
-
Perfuse the rats with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the lumbar spinal cord and post-fix it in 4% PFA overnight.
-
Cryoprotect the tissue in a sucrose solution gradient.
-
Embed the tissue in OCT compound and section it using a cryostat.
-
-
Staining:
-
Mount the sections on slides and permeabilize with Triton X-100.
-
Block with a blocking solution (e.g., containing normal serum) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-Iba-1, anti-GFAP) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium and visualize using a fluorescence microscope.
-
c) Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Preparation: Prepare spinal cord homogenates as described for Western blotting.
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokines to be measured (e.g., rat TNF-α, IL-1β).
-
Follow the manufacturer's instructions for the assay, which typically involve adding the sample to a pre-coated plate, followed by the addition of detection antibodies and a substrate for color development.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in alleviating neuropathic pain.
Caption: General experimental workflow for studying this compound in neuropathic pain models.
This comprehensive guide is intended to facilitate further research into the therapeutic potential of this compound for neuropathic pain and to standardize the experimental approaches used in its evaluation. By providing detailed protocols and summarizing key findings, this document aims to accelerate the discovery of novel analgesic agents.
References
- 1. This compound Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Koumine: A Promising Alkaloid for Neuroinflammation Research and Drug Development
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Koumine, a monoterpenoid indole alkaloid extracted from the medicinal plant Gelsemium elegans, has emerged as a significant compound of interest in the study of neuroinflammation.[1] Preclinical studies have demonstrated its potent anti-inflammatory and neuroprotective effects, suggesting its potential as a therapeutic agent for a range of neurodegenerative diseases and neuropathic pain.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate neuroinflammation pathways, focusing on its modulatory effects on microglial and astrocyte activation, and key signaling cascades such as NLRP3, TLR4, and NF-κB.
Application Notes
This compound has been shown to attenuate neuroinflammation through several key mechanisms:
-
Inhibition of Microglial Activation and M1 Polarization: this compound significantly inhibits the activation of microglia, the primary immune cells of the central nervous system.[4][5] It effectively suppresses the M1 pro-inflammatory phenotype of microglia, thereby reducing the release of detrimental inflammatory mediators.[4][6]
-
Modulation of Astrocyte Activity: The alkaloid has been observed to decrease astrocyte-mediated neuroinflammation.[3][7] It can also enhance autophagy in astrocytes, a cellular process crucial for clearing damaged components and maintaining cellular homeostasis, which may contribute to its neuroprotective effects.[3][7]
-
Suppression of Pro-inflammatory Cytokines: Treatment with this compound leads to a marked reduction in the production and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2][4]
-
Regulation of Key Signaling Pathways: this compound exerts its anti-inflammatory effects by modulating critical signaling pathways implicated in neuroinflammation. It has been shown to inhibit the activation of the NLRP3 inflammasome and the NF-κB pathway, both central drivers of the inflammatory response.[8][9] Furthermore, this compound can activate the Nrf2/HO-1 pathway, which is known to have antioxidant and anti-inflammatory properties.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various markers of neuroinflammation as reported in preclinical studies.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels
| Cytokine | Cell/Animal Model | Treatment | Concentration/Dose | % Reduction (vs. Control) | Reference |
| IL-1β | LPS-induced BV2 microglia | This compound | 50 µM | ~50% | [4] |
| IL-6 | LPS-induced BV2 microglia | This compound | 50 µM | ~60% | [4] |
| TNF-α | LPS-induced BV2 microglia | This compound | 50 µM | ~70% | [4] |
| IL-1β | CCI rat spinal cord | This compound | 7 mg/kg | Significant reduction | [2] |
| IL-6 | CCI rat spinal cord | This compound | 7 mg/kg | Significant reduction | [2] |
| TNF-α | CCI rat spinal cord | This compound | 7 mg/kg | Significant reduction | [2] |
Table 2: Effect of this compound on M1 Microglial Markers
| Marker | Cell Model | Treatment | Concentration | % Reduction (vs. LPS) | Reference |
| CD86 (protein) | LPS-induced BV2 microglia | This compound | 100 µM | ~60% | [4] |
| CD68 (protein) | LPS-induced BV2 microglia | This compound | 100 µM | ~50% | [4] |
| iNOS (mRNA) | LPS-induced BV2 microglia | This compound | 50 µM | Significant reduction | [6] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of this compound on neuroinflammation pathways.
Protocol 1: In Vitro Neuroinflammation Model using BV2 Microglial Cells
Objective: To assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (purity >98%)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, cDNA synthesis, and qPCR (e.g., TRIzol, reverse transcriptase kit, SYBR Green master mix)
-
Antibodies for Western blot (e.g., anti-iNOS, anti-COX-2, anti-β-actin)
-
ELISA kits for IL-1β, IL-6, and TNF-α
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed BV2 cells in appropriate culture plates (e.g., 6-well plates for Western blot and qPCR, 24-well plates for ELISA) and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour. Include a vehicle control group (e.g., DMSO).
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the culture medium and incubate for the desired time (e.g., 6 hours for qPCR, 24 hours for Western blot and ELISA).
-
Sample Collection:
-
For qPCR: Harvest cells, extract total RNA using TRIzol, and synthesize cDNA.
-
For Western Blot: Lyse the cells in RIPA buffer and collect the protein lysates.
-
For ELISA: Collect the cell culture supernatants.
-
-
Analysis:
-
qPCR: Perform quantitative real-time PCR to measure the mRNA expression levels of pro-inflammatory genes (e.g., Il1b, Il6, Tnf, Nos2).
-
Western Blot: Determine the protein levels of inflammatory markers (e.g., iNOS, COX-2).
-
ELISA: Measure the concentration of secreted cytokines (IL-1β, IL-6, TNF-α) in the culture supernatants according to the manufacturer's instructions.
-
Protocol 2: Investigation of NLRP3 Inflammasome Activation
Objective: To determine the inhibitory effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells from C57BL/6 mice
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
LPS
-
ATP
-
Nigericin
-
This compound
-
Antibodies for Western blot (e.g., anti-Caspase-1, anti-IL-1β, anti-NLRP3, anti-ASC)
Procedure:
-
BMDM Differentiation: Culture bone marrow cells in RPMI 1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.
-
Priming (Signal 1): Seed the differentiated BMDMs and prime them with LPS (500 ng/mL) for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
-
This compound Treatment: Treat the primed cells with this compound at various concentrations for 1 hour.
-
Activation (Signal 2): Activate the NLRP3 inflammasome by adding ATP (5 mM) for 30 minutes or nigericin (10 µM) for 1 hour.
-
Sample Collection: Collect the cell culture supernatants and cell lysates.
-
Western Blot Analysis: Perform Western blotting on the supernatants to detect cleaved Caspase-1 (p20) and mature IL-1β (p17). Analyze the cell lysates for the expression of NLRP3, ASC, and pro-caspase-1.
Protocol 3: In Vivo Model of Neuroinflammation - Chronic Constriction Injury (CCI)
Objective: To evaluate the therapeutic potential of this compound in a rat model of neuropathic pain and associated neuroinflammation.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
This compound
-
Vehicle (e.g., saline)
-
Equipment for behavioral testing (e.g., von Frey filaments)
-
Reagents and equipment for tissue processing, immunohistochemistry, and Western blot.
Procedure:
-
CCI Surgery: Anesthetize the rats and expose the sciatic nerve. Loosely ligate the nerve with four chromic gut sutures. In sham-operated rats, the nerve is exposed but not ligated.
-
This compound Administration: Administer this compound (e.g., 7 mg/kg, intraperitoneally) or vehicle daily, starting from day 1 post-surgery for a specified period (e.g., 14 days).
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and at regular intervals after surgery.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect the lumbar spinal cord.
-
Analysis:
-
Immunohistochemistry: Perform immunostaining on spinal cord sections to visualize the activation of microglia (Iba1) and astrocytes (GFAP).
-
Western Blot: Analyze protein extracts from the spinal cord to measure the levels of inflammatory markers (e.g., iNOS, COX-2, pro-inflammatory cytokines).
-
ELISA: Measure the levels of IL-1β, IL-6, and TNF-α in spinal cord homogenates.
-
Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound's inhibitory action on neuroinflammatory signaling pathways.
Caption: General experimental workflow for studying this compound's effects.
Caption: this compound's modulation of microglial polarization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Decreases Astrocyte-Mediated Neuroinflammation and Enhances Autophagy, Contributing to Neuropathic Pain From Chronic Constriction Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates neuroinflammation by regulating microglia polarization via activation of Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Decreases Astrocyte-Mediated Neuroinflammation and Enhances Autophagy, Contributing to Neuropathic Pain From Chronic Constriction Injury in Rats [frontiersin.org]
- 8. This compound Suppresses IL-1β Secretion and Attenuates Inflammation Associated With Blocking ROS/NF-κB/NLRP3 Axis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Suppresses IL-1β Secretion and Attenuates Inflammation Associated With Blocking ROS/NF-κB/NLRP3 Axis in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Koumine's Impact on Astrocyte Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the effects of koumine, an alkaloid derived from Gelsemium elegans, on astrocyte activation. The protocols are based on established in vivo and in vitro models of neuroinflammation.
This compound has demonstrated significant anti-inflammatory and analgesic properties.[1] Its mechanism of action is linked to the inhibition of glial cell activation, particularly astrocytes, and the modulation of associated signaling pathways such as autophagy.[2][3][4] These notes are designed to assist researchers in replicating and expanding upon these findings.
Overview of this compound's Effect on Astrocyte Activation
Astrocyte activation, characterized by an upregulation of Glial Fibrillary Acidic Protein (GFAP), is a key process in neuroinflammation.[5] this compound has been shown to suppress this activation, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][3] A primary mechanism underlying this effect is the enhancement of autophagy in astrocytes.[1][2][3]
Key Research Models:
-
In Vivo: Chronic Constriction Injury (CCI) model in rats to induce neuropathic pain and associated astrocyte activation.[2][3][6]
-
In Vitro: Lipopolysaccharide (LPS)-stimulated primary astrocytes or astrocyte cell lines (e.g., U87-MG) to model neuroinflammation.[1][2][3][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key markers of astrocyte activation and related signaling pathways, as reported in preclinical studies.
Table 1: Effect of this compound on Astrocyte Activation and Inflammatory Markers
| Marker | Model | Treatment Group | Change vs. Control | Assay Method | Reference |
| GFAP | CCI Rat Spinal Cord | This compound (7 mg/kg) | ↓ Significant Decrease | Western Blot, Immunofluorescence | [2][6][8] |
| GFAP | LPS-stimulated Primary Astrocytes | This compound (100 µM) | ↓ Significant Decrease | Western Blot | [2] |
| TNF-α | CCI Rat Spinal Cord | This compound (7 mg/kg) | ↓ Significant Decrease | ELISA | [2] |
| IL-1β | CCI Rat Spinal Cord | This compound (7 mg/kg) | ↓ Significant Decrease | ELISA | [2] |
Table 2: Effect of this compound on Autophagy and Apoptosis Markers in Astrocytes
| Marker | Model | Treatment Group | Change vs. Control | Assay Method | Reference |
| LC3-II/LC3-I Ratio | CCI Rat Spinal Cord | This compound (7 mg/kg) | ↑ Significant Increase | Western Blot | [1][2] |
| p62 | CCI Rat Spinal Cord | This compound (7 mg/kg) | ↓ Significant Decrease | Western Blot | [1] |
| Bcl-xl | CCI Rat Spinal Cord | This compound (7 mg/kg) | ↑ Significant Increase | Western Blot | [1][2][3] |
| Bax | CCI Rat Spinal Cord | This compound (7 mg/kg) | ↓ Significant Decrease | Western Blot | [1][2][3] |
| Cleaved Caspase-3 | CCI Rat Spinal Cord | This compound (7 mg/kg) | ↓ Significant Decrease | Western Blot | [1][2][3] |
| TUNEL-positive cells | CCI Rat Spinal Cord | This compound (7 mg/kg) | ↓ Significant Decrease | TUNEL Staining | [2][3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Model: LPS-Stimulated Primary Astrocytes
This protocol outlines the procedure for inducing astrocyte activation with LPS and subsequent treatment with this compound.
Materials:
-
Primary astrocyte cultures (from neonatal Sprague-Dawley rats)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
MTT Assay Kit
-
Reagents for Western Blot and ELISA
Protocol:
-
Cell Culture: Culture primary astrocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Viability Assay (MTT): Prior to experimentation, determine the non-toxic concentrations of this compound (e.g., 0, 25, 50, 100 µM) by treating astrocytes for 24, 36, or 48 hours and performing an MTT assay.[2]
-
LPS Stimulation and this compound Treatment:
-
Seed astrocytes at a desired density.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with LPS (e.g., 10 µg/mL) for a designated period (e.g., 24 hours) to induce inflammation and astrocyte activation.
-
-
Sample Collection:
-
Collect cell lysates for Western blot analysis.
-
Collect cell culture supernatants for ELISA.
-
Western Blot Analysis
This protocol is for quantifying the protein levels of GFAP, autophagy markers, and apoptosis markers.
Protocol:
-
Protein Extraction: Lyse cells or homogenized spinal cord tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 30 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-GFAP, anti-LC3, anti-p62, anti-Bax, anti-Bcl-xl, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) kit.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Immunofluorescence Staining
This protocol is for the visualization and co-localization of GFAP and LC3 in spinal cord tissue.
Protocol:
-
Tissue Preparation:
-
Perfuse animals with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissue in 30% sucrose.
-
Section the spinal cord into thin sections (e.g., 30 µm) using a cryostat.
-
-
Staining:
-
Permeabilize sections with 0.3% Triton X-100.
-
Block with 10% normal goat serum.
-
Incubate with primary antibodies (e.g., rabbit anti-GFAP and mouse anti-LC3) overnight at 4°C.
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 594 and goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount sections on slides with mounting medium.
-
Visualize and capture images using a confocal microscope.
-
Analyze the number of GFAP-positive, LC3-positive, and co-localized cells.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for the quantification of pro-inflammatory cytokines in cell culture supernatants or tissue homogenates.
Protocol:
-
Sample Preparation: Prepare samples according to the manufacturer's instructions for the specific ELISA kit.
-
Assay Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with capture antibodies for the cytokine of interest (e.g., TNF-α, IL-1β).
-
Incubate as per the kit's protocol.
-
Wash the wells and add the detection antibody.
-
Incubate and wash.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate cytokine concentrations based on the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.
Caption: this compound's mechanism of action on astrocyte activation.
Caption: Experimental workflow for assessing this compound's impact.
References
- 1. This compound Decreases Astrocyte-Mediated Neuroinflammation and Enhances Autophagy, Contributing to Neuropathic Pain From Chronic Constriction Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Decreases Astrocyte-Mediated Neuroinflammation and Enhances Autophagy, Contributing to Neuropathic Pain From Chronic Constriction Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Decreases Astrocyte-Mediated Neuroinflammation and Enhances Autophagy, Contributing to Neuropathic Pain From Chronic Constriction Injury in Rats [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. Distinct astrocyte activation patterns associated with neuroinflammation induced by gamma and proton beam irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the Anxiolytic Potential of Koumine: A Detailed Experimental Protocol
FOR IMMEDIATE RELEASE
Fuzhou, China - Researchers and drug development professionals now have access to a comprehensive set of application notes and protocols for evaluating the anxiolytic (anti-anxiety) effects of Koumine, a primary alkaloid compound derived from the medicinal plant Gelsemium elegans. Preliminary studies have highlighted this compound's significant potential in mitigating anxiety-like behaviors, suggesting a promising avenue for the development of novel anxiolytic therapies.[1][2]
This document outlines detailed methodologies for key behavioral assays, summarizes quantitative data from preclinical studies, and provides visual representations of the experimental workflow and the proposed signaling pathway of this compound. These resources are intended to guide researchers in the consistent and effective evaluation of this compound's anxiolytic properties.
I. Proposed Mechanism of Action
This compound is believed to exert its anxiolytic effects through the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and neurosteroidogenesis.[1][2] Evidence suggests that this compound acts as a high-affinity ligand for the translocator protein (TSPO), which is involved in the synthesis of neurosteroids like allopregnanolone.[1] By targeting the TSPO-neurosteroids-HPA axis, this compound may reverse stress-induced decreases in neurosteroid levels, thereby alleviating anxiety-like behaviors.[1] Additionally, this compound and other alkaloids from Gelsemium have been shown to interact with GABA-A receptors, which are central to mediating inhibitory neurotransmission and are key targets for many anxiolytic drugs.[3][4][5]
II. Experimental Protocols
To assess the anxiolytic effects of this compound, a series of behavioral tests are recommended. The following protocols are based on established methodologies and findings from studies on this compound.
A. Animal Models and Drug Administration
-
Animal Model: Male Kunming mice or Sprague-Dawley rats are commonly used. Animals should be housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: Animals should be allowed to acclimatize to the housing facility for at least one week prior to the experiments.[6]
-
Drug Administration: this compound is typically dissolved in a vehicle (e.g., 0.9% saline with a small percentage of Tween 80) and administered via intraperitoneal (i.p.) injection. Doses ranging from 0.5 mg/kg to 8 mg/kg have been shown to be effective in rodent models.[2] A control group receiving only the vehicle should always be included.
B. Behavioral Assays
The following workflow is recommended for conducting the behavioral assays.
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[7][8][9][10][11]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[9][10]
-
Procedure:
-
Allow the animal to habituate to the testing room for at least 30-60 minutes before the test.[7]
-
Administer this compound or vehicle control as per the predetermined dosage and timing.
-
Gently place the mouse at the center of the maze, facing one of the closed arms.[9]
-
Allow the animal to explore the maze for a 5-10 minute period.[9][10]
-
Record the session using a video camera mounted above the maze.
-
After each trial, clean the maze thoroughly to remove any olfactory cues.[7]
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
The OFT is used to assess general locomotor activity and anxiety-like behavior.[12][13][14][15][16] Rodents with higher levels of anxiety tend to spend more time in the periphery of the open field (thigmotaxis).[14]
-
Apparatus: A square arena with high walls to prevent escape.[12]
-
Procedure:
-
Habituate the animal to the testing room.
-
Administer this compound or vehicle.
-
Gently place the animal in the center of the open field arena.[13]
-
Allow the animal to explore freely for a 5-20 minute period.[13][16]
-
Record the session with an overhead video camera.
-
Clean the apparatus after each animal.[14]
-
-
Parameters Measured:
-
Time spent in the central zone.
-
Number of entries into the central zone.
-
Total distance traveled.
-
Rearing frequency (a measure of exploratory behavior).
-
The LDB test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[6][17][18][19]
-
Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.[17][19]
-
Procedure:
-
Habituate the animal to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening.[6]
-
Allow the animal to move freely between the two compartments for a 5-10 minute period.[6]
-
Record the session using a video tracking system.[20]
-
Clean the box between trials.[6]
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
III. Data Presentation
The following tables summarize the expected outcomes from preclinical studies evaluating this compound's anxiolytic effects.
Table 1: Elevated Plus-Maze (EPM) Test Results
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries |
| Vehicle Control | - | Baseline | Baseline |
| This compound | 0.5 | Increased | Increased |
| This compound | 1.5 | Significantly Increased | Significantly Increased |
| Diazepam (Positive Control) | Standard Dose | Significantly Increased | Significantly Increased |
Data presented are illustrative of expected trends based on existing literature.[2]
Table 2: Open Field Test (OFT) Results
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Center Entries | Total Distance (m) |
| Vehicle Control | - | Baseline | Baseline | Baseline |
| This compound | 0.5 | Increased | Increased | No significant change |
| This compound | 1.5 | Significantly Increased | Significantly Increased | No significant change |
| Diazepam (Positive Control) | Standard Dose | Significantly Increased | Significantly Increased | May decrease (sedative effect) |
Data presented are illustrative of expected trends based on existing literature.[1][21]
Table 3: Light-Dark Box (LDB) Test Results
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) | Transitions |
| Vehicle Control | - | Baseline | Baseline |
| This compound | Effective Dose | Increased | Increased |
| Diazepam (Positive Control) | Standard Dose | Significantly Increased | Significantly Increased |
Data presented are illustrative of expected trends based on the known effects of anxiolytics in this paradigm.
IV. Conclusion
The provided protocols and data offer a robust framework for the investigation of this compound's anxiolytic properties. Consistent application of these methodologies will facilitate the generation of reliable and comparable data, which is crucial for advancing the development of this compound as a potential therapeutic agent for anxiety disorders. Further research into the precise molecular mechanisms and long-term effects of this compound is warranted.
References
- 1. The anxiolytic effect of this compound on a predatory sound stress-induced anxiety model and its associated molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Elevated plus maze protocol [protocols.io]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 14. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 15. behaviorcloud.com [behaviorcloud.com]
- 16. Open field test for mice [protocols.io]
- 17. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ugobasile.com [ugobasile.com]
- 19. Light-dark box test - Wikipedia [en.wikipedia.org]
- 20. Light-dark box test for mice [protocols.io]
- 21. This compound exhibits anxiolytic properties without inducing adverse neurological effects on functional observation battery, open-field and Vogel conflict tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Models for Studying Koumine's Effect on Cytokine Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vitro models to investigate the immunomodulatory effects of Koumine, specifically focusing on its impact on cytokine release. The protocols detailed below are primarily based on studies using murine macrophage-like RAW264.7 cells and BV2 microglial cells, which are robust and well-established models for studying inflammation.
Introduction
This compound, a principal alkaloid monomer from the plant Gelsemium elegans, has demonstrated significant anti-inflammatory properties.[1][2] In vitro studies have been instrumental in elucidating its mechanisms of action, particularly its ability to suppress the release of pro-inflammatory cytokines.[3][4] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response in these cell models, characterized by the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as nitric oxide (NO).[2][3] this compound has been shown to attenuate these inflammatory responses by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the dose-dependent inhibitory effects of this compound on the production of pro-inflammatory mediators in LPS-stimulated RAW264.7 cells.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Release in LPS-Stimulated RAW264.7 Macrophages
| This compound Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 100 | Dose-dependent decrease observed[1][3] | Dose-dependent decrease observed[1][3] | Dose-dependent decrease observed[1][3] |
| 200 | Significant decrease observed[1][3] | Significant decrease observed[1][3] | Significant decrease observed[1][3] |
| 400 | Maximum decrease observed[1][3] | Maximum decrease observed[1][3] | Maximum decrease observed[1][3] |
Data compiled from studies showing a concentration-dependent inhibitory effect.[1][3]
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| This compound Concentration (µg/mL) | Nitric Oxide (NO) Inhibition (%) |
| 100 | Noticeable inhibition[3] |
| 200 | Significant inhibition[3] |
| 400 | Maximum inhibition[3] |
Data reflects a direct correlation between this compound concentration and the reduction of NO production.[3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for studying its effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Semi-synthesis of Novel Koumine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Koumine, a monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus, has garnered significant attention for its diverse biological activities, including anti-inflammatory, analgesic, neuroprotective, and antitumor effects.[1] However, the therapeutic potential of this compound itself is often limited. This has prompted the semi-synthesis of novel this compound derivatives to enhance its pharmacological properties and develop new drug candidates. This document provides detailed protocols for the semi-synthesis of this compound derivatives, their biological evaluation as potential antitumor agents, and an overview of the key signaling pathways involved in their mechanism of action.
Introduction
Natural products are a rich source of bioactive compounds for drug discovery.[1] this compound, with its unique and complex hexacyclic cage structure, presents an attractive scaffold for structural modification.[1] Key functional groups on the this compound backbone, such as the N1=C2 imine, the C18=C19 vinyl group, and the N4 of the piperidine ring, are amenable to chemical modifications.[1] Recent studies have focused on the semi-synthesis of diverse libraries of this compound-like compounds and their evaluation for various therapeutic applications, particularly in oncology.[1][2][3]
A recent study detailed the design and semi-synthesis of five series of novel this compound-like compounds (A-E series).[1][2][3] These derivatives were systematically evaluated for their antiproliferative activity against several human colon cancer cell lines, including HT-29, HCT-116, HCT-15, and Caco-2.[1][2][3] Notably, many of the synthesized derivatives exhibited significantly enhanced antitumor activity compared to the parent this compound molecule.[2][3]
Data Presentation: Antiproliferative Activity of this compound Derivatives
The following table summarizes the in vitro antiproliferative activity (IC50 in μM) of selected semi-synthesized this compound derivatives against various human colon cancer cell lines.
| Compound | HT-29 | HCT-116 | HCT-15 | Caco-2 | NCM-460 (Normal Colon) |
| This compound | >200 | >200 | >200 | >200 | >200 |
| A4 | <10 | <10 | <10 | <10 | >10 |
| C5 | <10 | <10 | <10 | <10 | >10 |
| 5-FU (control) | ~5 | ~4 | ~6 | ~7 | Not specified |
Data synthesized from multiple sources indicating IC50 values less than 10 μM for active compounds versus over 200 μM for the parent this compound.[1][2][3]
Experimental Protocols
Protocol 1: General Procedure for the Semi-synthesis of N1-Substituted this compound Derivatives (A-Series)
This protocol describes a representative procedure for the nucleophilic addition to the N1=C2 double bond of this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Toluene, THF)
-
Nucleophile (e.g., Grignard reagent, organolithium reagent)
-
Inert gas (Argon or Nitrogen)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) depending on the reactivity of the nucleophile.
-
Slowly add the nucleophilic reagent (e.g., a Grignard reagent, 1.2 equivalents) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired N1-substituted this compound derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxicity of this compound derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29) and a normal cell line (e.g., NCM-460)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
5-Fluorouracil (5-FU) as a positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives and the positive control (5-FU) in the complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After incubation, add 20 μL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Mandatory Visualizations
Signaling Pathway of Active this compound Derivatives
The following diagram illustrates the proposed mechanism of action for the antitumor activity of this compound derivatives A4 and C5. These compounds have been shown to induce apoptosis in HT-29 colon cancer cells by increasing reactive oxygen species (ROS) levels and inhibiting the Erk MAPK and NF-κB signaling pathways.[2][3]
Caption: Proposed signaling pathway of active this compound derivatives.
General Experimental Workflow for this compound Derivative Drug Discovery
This diagram outlines the typical workflow from the semi-synthesis of this compound derivatives to their preclinical evaluation.
Caption: General workflow for this compound derivative drug discovery.
Conclusion
The semi-synthesis of novel this compound derivatives represents a promising strategy for the development of new therapeutic agents, particularly in the field of oncology. The modification of the this compound scaffold has led to the discovery of compounds with significantly enhanced antiproliferative activity compared to the natural product. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for their advancement as potential drug candidates. The protocols and data presented herein provide a valuable resource for researchers in the field of natural product chemistry and drug discovery.
References
- 1. Design, semi-synthesis and bioevaluation of this compound-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, semi-synthesis and bioevaluation of this compound-like derivatives as potential antitumor agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the Oral Bioavailability of Koumine: Formulation Strategies and Protocols
Application Notes and Protocols for Researchers in Drug Development
Abstract
Koumine, a principal alkaloid from Gelsemium elegans Benth., exhibits a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anxiolytic effects. However, its clinical development is significantly hampered by its poor aqueous solubility (<1 mg/mL) and consequently low and variable oral bioavailability.[1] This document provides detailed application notes and experimental protocols for formulation strategies aimed at improving the oral bioavailability of this compound. The primary focus is on the well-documented use of cyclodextrin inclusion complexes, with additional generalized protocols for other promising techniques such as solid dispersions and self-emulsifying drug delivery systems (SEDDS).
Introduction to the Challenge: this compound's Poor Solubility
This compound is a lipophilic molecule, a characteristic that contributes to its low solubility in water and is a major factor in its poor oral bioavailability.[1] Enhancing the solubility and dissolution rate of this compound is a critical step in developing an effective oral dosage form. Various formulation strategies can be employed to address this challenge, including cyclodextrin complexation, solid dispersions, and lipid-based formulations like SEDDS.[1]
Formulation Strategy 1: Cyclodextrin Inclusion Complexes
Complexation with cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, is a proven method for increasing the aqueous solubility and bioavailability of poorly soluble drugs.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully used to form an inclusion complex with this compound, leading to significant improvements in its physicochemical properties and in vivo performance.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative improvements observed with the this compound/HP-β-CD inclusion complex compared to raw this compound.
| Parameter | Raw this compound | This compound/HP-β-CD Inclusion Complex | Fold Increase | Reference |
| Aqueous Solubility | 0.70 ± 0.02 mg/mL | 36.64 mg/mL | 52.34 | [2] |
| In Vitro Release Rate | - | - | 1.3 | [2] |
| Cmax (in vivo, rats) | 118.32 ± 21.45 ng/mL | 251.67 ± 45.89 ng/mL | 2.13 | [1] |
| AUC (0-t) (in vivo, rats) | 876.54 ± 154.32 ng·h/mL | 1845.67 ± 321.54 ng·h/mL | 2.11 | [1] |
| Relative Bioavailability | - | >200% | >2 | [1][2] |
Experimental Protocols
This protocol is based on the optimized method described by Hu et al. (2021).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Distilled water
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Dissolve 5 mg of this compound in 1 mL of methanol.
-
Dissolve 25.2 mg of HP-β-CD (approximating a 1:1 molar ratio with this compound) in 1 mL of distilled water.[1]
-
Mix the two solutions and stir at 50°C for 1 hour.[1]
-
Remove the methanol from the mixture using a rotary evaporator.[1]
-
Centrifuge the resulting aqueous solution.
-
Collect the supernatant and freeze-dry to obtain the this compound/HP-β-CD inclusion complex as a white powder.[1]
a) Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the sample (raw this compound, HP-β-CD, physical mixture, or inclusion complex) into an aluminum DSC pan.
-
Use an empty sealed pan as a reference.
-
Scan the samples from 50°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min).[1]
-
The disappearance of the endothermic peak corresponding to the melting point of crystalline this compound in the thermogram of the inclusion complex indicates its amorphous state.
b) In Vitro Dissolution Study:
-
Disperse this compound or the this compound/HP-β-CD inclusion complex (equivalent to 2 mg of this compound) in water.[1]
-
Transfer the dispersion into a dialysis bag.
-
Place the dialysis bag in a beaker containing 40 mL of pH 6.8 phosphate buffer, maintained at 37 ± 0.5°C with magnetic stirring at 100 rpm.[1]
-
At predetermined time intervals (e.g., 10, 15, 30, 60, 120, 180, and 360 minutes), withdraw 4 mL aliquots of the dissolution medium.[1]
-
Immediately replace the withdrawn volume with 4 mL of fresh, pre-warmed buffer.[1]
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.[1]
c) In Vivo Pharmacokinetic Study in Rats:
-
Use male Sprague-Dawley rats (220-250 g), fasted overnight with free access to water.[1]
-
Divide the rats into two groups (n=6 per group).
-
Prepare oral suspensions of raw this compound and the this compound/HP-β-CD inclusion complex in deionized water containing 0.1% sodium carboxymethylcellulose (CMC-Na).[2]
-
Administer the formulations by oral gavage at a this compound dose of 12 mg/kg.[2]
-
Collect blood samples from the tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma concentrations of this compound using a validated UPLC-MS/MS method.[3]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualization of Experimental Workflow
Caption: Workflow for the preparation and evaluation of this compound/HP-β-CD inclusion complexes.
Formulation Strategy 2: Solid Dispersions (Generalized Protocol)
Experimental Protocol
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (or another suitable common solvent)
-
Rotary evaporator
-
Vacuum oven
-
Sieve
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 by weight).[5]
-
Dissolve both this compound and PVP K30 in a sufficient amount of ethanol with stirring to obtain a clear solution.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a solid mass.
-
Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
The characterization (DSC, PXRD, FTIR) and evaluation (dissolution, in vivo pharmacokinetics) of the solid dispersion would follow similar protocols as described for the cyclodextrin inclusion complexes (Sections 2.2.2b and 2.2.2c), with the solid dispersion formulation being compared to raw this compound.
Visualization of Logical Relationships
Caption: Conceptual diagram of the solid dispersion strategy for this compound.
Formulation Strategy 3: Self-Emulsifying Drug Delivery Systems (SEDDS) (Generalized Protocol)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6] This spontaneous emulsification can significantly improve the solubilization and absorption of lipophilic drugs.
Experimental Protocol
Materials:
-
This compound
-
Oil (e.g., Labrafil M 1944 CS, Oleic acid)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Constructing Ternary Phase Diagrams: Based on the screening results, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-solvent to identify the self-emulsification region.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial according to the desired ratio from the phase diagram. b. Heat the mixture in a water bath at approximately 40°C to ensure homogeneity. c. Add the required amount of this compound to the mixture and vortex until the drug is completely dissolved.
a) Droplet Size and Zeta Potential Analysis:
-
Dilute the SEDDS formulation (e.g., 100-fold) with distilled water.
-
Gently agitate to allow for spontaneous emulsification.
-
Measure the droplet size, polydispersity index (PDI), and zeta potential of the resulting emulsion using a dynamic light scattering instrument.
b) In Vitro Dissolution and In Vivo Pharmacokinetic Studies: These would be conducted similarly to the protocols described in Sections 2.2.2b and 2.2.2c, comparing the SEDDS formulation to raw this compound.
Visualization of Emulsification Process
References
- 1. Enhanced oral bioavailability of this compound by complexation with hydroxypropyl-β-cyclodextrin: preparation, optimization, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Identifying Koumine Targets Using Network Pharmacology
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing network pharmacology to identify and validate the molecular targets of Koumine, a major alkaloid from plants of the Gelsemium genus.
Introduction to Network Pharmacology
Network pharmacology is an interdisciplinary field that integrates systems biology, bioinformatics, and pharmacology to understand the complex interactions between drugs, targets, and diseases.[1] This approach is particularly well-suited for traditional Chinese medicine (TCM) research, where active compounds often exert their therapeutic effects through multiple targets and pathways.[2][3] The core principle of network pharmacology involves constructing and analyzing biological networks to elucidate the mechanisms of action of drugs.[4]
Application of Network Pharmacology to this compound
This compound has demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anxiolytic effects. Network pharmacology provides a powerful tool to systematically uncover the molecular targets and pathways underlying these effects. This approach allows for the prediction of potential targets, which can then be experimentally validated, accelerating the drug discovery and development process.
Protocol 1: In Silico Identification of Potential this compound Targets
This protocol outlines the computational workflow for predicting the targets of this compound using various databases and bioinformatics tools.
1.1. Compound Information Retrieval:
-
Obtain the 2D structure of this compound from the PubChem database (--INVALID-LINK--).
-
Record the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.
1.2. Target Prediction:
-
Utilize the SwissTargetPrediction web server (--INVALID-LINK--) to predict potential protein targets of this compound.[5][6]
-
Paste the SMILES string of this compound into the query box.
-
Select "Homo sapiens" as the organism.
-
The server will return a list of predicted targets with their probabilities.
-
-
Alternatively, use the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) (--INVALID-LINK--) to identify known targets of this compound.
1.3. Disease-Associated Target Identification:
-
Identify genes associated with relevant diseases (e.g., inflammation, pain, anxiety) using databases such as GeneCards (--INVALID-LINK--) and Online Mendelian Inheritance in Man (OMIM) (--INVALID-LINK--).
-
Compile a list of disease-related genes.
1.4. Network Construction and Analysis:
-
Identify the common targets between the predicted this compound targets and the disease-associated genes using a Venn diagram tool.
-
Construct a protein-protein interaction (PPI) network of these common targets using the STRING database (--INVALID-LINK--).
-
Visualize and analyze the PPI network using Cytoscape software (7--INVALID-LINK--]
-
Import the STRING network into Cytoscape.
-
Analyze the network topology to identify key hub genes (nodes with high degrees of connectivity).
-
1.5. Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the common targets using the Database for Annotation, Visualization and Integrated Discovery (DAVID) (--INVALID-LINK--) or the ClueGO plugin in Cytoscape.
-
This analysis will reveal the biological processes, molecular functions, cellular components, and signaling pathways that are potentially modulated by this compound.
1.6. Molecular Docking (Optional but Recommended):
-
Perform molecular docking studies to predict the binding affinity and interaction mode between this compound and the identified key targets.
-
Use software such as AutoDock Vina or HADDOCK.[8][9]
-
Obtain the 3D structure of the target proteins from the Protein Data Bank (PDB) (--INVALID-LINK--).
-
Prepare the protein and ligand (this compound) structures for docking.
-
Run the docking simulation and analyze the results to assess the binding energy and key interacting residues.
-
Diagram 1: Network Pharmacology Workflow for this compound
Caption: A workflow for identifying this compound targets using network pharmacology.
Quantitative Data Summary
The following tables summarize the quantitative data on the interaction of this compound with some of its predicted and validated targets.
Table 1: Binding Affinities of this compound
| Target | Method | Ligand | Binding Affinity (Kd or Ki) | Reference |
| Translocator Protein (TSPO) | Surface Plasmon Resonance (SPR) | This compound | 0.86 ± 0.07 nM (Kd) | [10] |
| Translocator Protein (TSPO) | Radioligand Binding Assay | 3H-PK11195 | 0.59 ± 0.10 nM (Kd) | [10] |
| Translocator Protein (TSPO) | Radioligand Binding Assay | Ro5-4864 | 2.06 ± 0.11 nM (Kd) | [10] |
| Translocator Protein (TSPO) | Radioligand Binding Assay | PK11195 | 1.97 ± 0.02 nM (Kd) | [10] |
Table 2: Effects of this compound on Inflammatory Cytokine Expression
| Cytokine | Cell Line | Treatment | Concentration | Effect | Reference |
| TNF-α | RAW264.7 macrophages | LPS + this compound | 100-400 µg/mL | Dose-dependent decrease in production | [11] |
| IL-6 | RAW264.7 macrophages | LPS + this compound | 100-400 µg/mL | Dose-dependent decrease in production | [11] |
| IL-1β | RAW264.7 macrophages | LPS + this compound | 100-400 µg/mL | Dose-dependent decrease in production | [11] |
Protocol 2: Experimental Validation of Predicted Targets
This section provides detailed protocols for common experimental techniques used to validate the predicted targets of this compound.
2.1. Cell Viability Assay (MTT Assay):
This assay is used to determine the cytotoxic effects of this compound on different cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x103 to 1x104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
2.2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:
This assay is used to quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Sample Collection: Collect cell culture supernatants after treating cells with this compound and/or an inflammatory stimulus (e.g., LPS).
-
Coating: Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add the TMB substrate solution. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration based on the standard curve.
2.3. Western Blotting for Signaling Pathway Analysis:
This technique is used to measure the protein expression levels of key targets in signaling pathways (e.g., NF-κB, p38, ERK).
-
Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-p38, p-ERK, and their total forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
2.4. Patch-Clamp Electrophysiology for Ion Channel Targets:
This technique is used to study the effects of this compound on ion channels like glycine receptors (GlyR) and GABAA receptors.
-
Cell Preparation: Prepare primary neurons or transfected cell lines expressing the ion channel of interest.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp recording configuration.
-
Drug Application: Apply the agonist (e.g., glycine or GABA) to elicit a current.
-
This compound Application: Co-apply this compound with the agonist or pre-apply this compound to assess its effect on the agonist-induced current.
-
Data Acquisition and Analysis: Record the changes in membrane current and analyze parameters such as current amplitude and decay kinetics to determine if this compound acts as a modulator of the ion channel.
Diagram 2: Signaling Pathways Potentially Modulated by this compound
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
Conclusion
The integration of network pharmacology and experimental validation provides a robust framework for elucidating the complex mechanisms of action of natural products like this compound. The protocols and application notes presented here offer a comprehensive guide for researchers to systematically identify and characterize the molecular targets of this compound, thereby facilitating its development as a potential therapeutic agent.
References
- 1. Network Pharmacology of Natural Products | MDPI Books [mdpi.com]
- 2. Network Pharmacology Approach for Medicinal Plants: Review and Assessment [mdpi.com]
- 3. Applications of Network Pharmacology in Traditional Chinese Medicine Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. dasher.wustl.edu [dasher.wustl.edu]
- 6. Use of Natural Products as Chemical Library for Drug Discovery and Network Pharmacology [ideas.repec.org]
- 7. cytoscape.org [cytoscape.org]
- 8. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]
- 9. youtube.com [youtube.com]
- 10. Identification of this compound as a Translocator Protein 18 kDa Positive Allosteric Modulator for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Koumine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of koumine for in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an indole alkaloid with poor water solubility (<1 mg/mL).[1][2] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, chloroform, ether, and benzene.[3] For in vitro biological assays, DMSO is the most commonly used solvent.
Q2: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?
A2: The recommended solvent for preparing this compound stock solutions for cell culture applications is high-purity, sterile DMSO.[4]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.5% DMSO is widely considered safe for most cell lines, with some sensitive cells, particularly primary cells, requiring concentrations at or below 0.1%.[3][5][6] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[7]
Q4: How should I prepare my this compound stock solution?
A4: To minimize the final DMSO concentration in your cell culture, you should prepare a highly concentrated stock solution of this compound in DMSO. The exact concentration will depend on the required final concentration in your assay. Always use high-purity, sterile DMSO. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: My this compound powder is not dissolving well in DMSO. What can I do?
A5: If you encounter difficulty dissolving this compound powder in DMSO, you can try gentle warming of the solution (e.g., in a 37°C water bath) or sonication to aid dissolution.[3][5][8] Ensure you are using anhydrous (water-free) DMSO, as the presence of water can reduce the solubility of hydrophobic compounds.
Troubleshooting Guide: Preventing this compound Precipitation in Cell Culture
Precipitation of this compound upon its addition to aqueous cell culture medium is a common challenge due to its hydrophobic nature. This can lead to inaccurate dosing and potential cytotoxicity from the precipitate itself.
| Problem | Possible Cause | Solution |
| Precipitate forms immediately upon adding this compound stock to the cell culture medium. | Low Solubility in Aqueous Media: this compound is significantly less soluble in the aqueous, buffered cell culture medium (pH ~7.4) than in DMSO. The abrupt change in solvent polarity causes the compound to "crash out" of solution. | Optimize Dilution Technique: - Pre-warm the cell culture medium to 37°C. - Add the this compound DMSO stock solution to the medium dropwise while gently vortexing or swirling the tube to ensure rapid and even distribution. - Perform a stepwise (serial) dilution. First, dilute the DMSO stock into a small volume of pre-warmed medium, ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume.[4][9] |
| High Final Concentration: The desired final concentration of this compound in the medium may exceed its solubility limit in the aqueous environment. | Lower the Final Concentration: If precipitation persists, your target concentration may be too high. Consider performing a dose-response experiment starting from a lower, soluble concentration. | |
| The medium becomes cloudy or a precipitate forms over time during incubation. | Compound Instability: this compound may be unstable at the pH and temperature of the cell culture, leading to degradation and precipitation of the degradation products. | Use Freshly Prepared Solutions: Prepare the this compound working solution immediately before use to minimize the risk of degradation. |
| Interaction with Media Components: Components in the cell culture medium, such as salts or proteins in serum, can interact with this compound and reduce its solubility. | Test in a Simpler Buffer: To determine if media components are the issue, test the solubility of this compound in a simpler buffer like Phosphate-Buffered Saline (PBS). Reduce Serum Concentration: If using a serum-containing medium, consider reducing the serum percentage, as proteins can sometimes contribute to compound precipitation. | |
| Evaporation: Evaporation of the medium from culture plates or flasks can increase the concentration of this compound, leading to precipitation. | Ensure Proper Humidification: Maintain proper humidity levels in your incubator to prevent evaporation. |
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Source |
| Water | <1 mg/mL | [1][2] |
| DMSO | 2 mg/mL (clear, warmed) | [8] |
| DMSO with ultrasonic | ≥29 mg/mL | [10] |
| Acetone, Chloroform, Ether, Benzene | Soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 306.40 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, weigh out 3.064 mg of this compound powder.
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Dissolve the this compound: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for short intervals to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there is no undissolved material.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media (with serum, if applicable)
-
Sterile conical tubes or microcentrifuge tubes
Procedure (for a final concentration of 10 µM):
-
Prepare an intermediate dilution: In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed complete media. Gently pipette up and down or vortex briefly to mix. This creates a 100 µM intermediate dilution.
-
Prepare the final working solution: In a separate sterile tube, add 100 µL of the 100 µM intermediate dilution to 900 µL of pre-warmed complete media. Invert the tube several times to ensure thorough mixing. This results in a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Signaling Pathways and Experimental Workflows
Workflow for preparing this compound solutions for in vitro assays.
Simplified diagram of signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Culture Academy [procellsystem.com]
Technical Support Center: Overcoming Low Oral Bioavailability of Koumine in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the low oral bioavailability of Koumine in preclinical animal studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low oral bioavailability?
A1: this compound, a lipophilic alkaloid, has intrinsically low aqueous solubility (<1 mg/mL), which is a primary reason for its poor oral bioavailability.[1] For a drug to be absorbed from the gastrointestinal (GI) tract into the bloodstream, it must first dissolve in the GI fluids. The low solubility of this compound limits its dissolution, thereby reducing the amount of drug available for absorption across the intestinal epithelium.
Q2: What are the common strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include:
-
Inclusion Complexes: Utilizing cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that increase the drug's solubility in water.[1]
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in the GI tract, enhancing drug solubilization and absorption.[2][3][4]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers composed of solid lipids or a blend of solid and liquid lipids, respectively. They can encapsulate lipophilic drugs, protect them from degradation, and improve their absorption.[5][6]
-
Liposomes: Vesicular structures composed of one or more lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, improving their stability and oral absorption.[7]
-
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate.
Q3: How can I select the best formulation strategy for this compound?
A3: The choice of formulation depends on various factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, and available laboratory capabilities. A preliminary screening of excipients for their ability to solubilize this compound is a crucial first step. Constructing pseudo-ternary phase diagrams is essential for optimizing the composition of SEDDS. For solid dispersions, the choice of polymer is critical and should be based on drug-polymer interaction and stability studies.
Q4: Are there any known P-glycoprotein (P-gp) efflux issues with this compound?
A4: While specific studies on this compound as a P-gp substrate are limited, many alkaloids are known to be substrates for efflux transporters like P-glycoprotein (P-gp). P-gp is an efflux pump located in the intestinal epithelium that can actively transport drugs back into the intestinal lumen, thereby reducing their net absorption.[8][9][10] If this compound is a P-gp substrate, its oral bioavailability could be further limited. The use of P-gp inhibitors or formulations that can bypass this efflux mechanism may be beneficial.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
| Potential Cause | Troubleshooting/Optimization Strategy | Rationale |
| Poor aqueous solubility and slow dissolution rate. | Develop a formulation to enhance solubility and dissolution. Options include HP-β-CD inclusion complexes, SEDDS, SLNs, liposomes, or solid dispersions. | These formulations increase the concentration of dissolved this compound in the GI tract, creating a larger concentration gradient for absorption. |
| Degradation of this compound in the acidic stomach environment. | Consider enteric-coated formulations that release the drug in the more neutral pH of the intestine. | This protects this compound from potential degradation in the stomach, ensuring a higher amount reaches the primary site of absorption. |
| High first-pass metabolism. | Formulations that promote lymphatic uptake, such as those based on long-chain triglycerides, can bypass the liver. | The lymphatic system drains into the systemic circulation, avoiding initial passage through the liver where extensive metabolism can occur.[3] |
| P-glycoprotein (P-gp) mediated efflux. | Co-administer a P-gp inhibitor (e.g., verapamil, cyclosporine A) in your animal study (for research purposes). Formulate this compound in systems that can inhibit P-gp, such as certain surfactants used in SEDDS. | Inhibiting P-gp reduces the efflux of this compound back into the intestinal lumen, increasing its net absorption.[8][9] |
| Inconsistent oral gavage technique. | Ensure all personnel are thoroughly trained in proper oral gavage techniques for the specific animal model. Anesthetizing the animals during gavage can reduce stress and improve consistency. | Inconsistent dosing is a major source of variability in pharmacokinetic studies. Proper technique ensures accurate and reproducible administration. |
| Food effects. | Fast animals overnight (with free access to water) before oral administration. | The presence of food can significantly alter gastric emptying and GI fluid composition, leading to high variability in drug absorption, especially for lipophilic compounds. |
Issue 2: Formulation Instability
| Potential Cause | Troubleshooting/Optimization Strategy | Rationale |
| Phase separation or drug precipitation in liquid formulations (e.g., SEDDS, liposomes). | Optimize the ratio of oil, surfactant, and co-surfactant in SEDDS by constructing pseudo-ternary phase diagrams. For liposomes, select lipids with appropriate phase transition temperatures and consider including cholesterol to improve membrane stability. | A well-optimized formulation will remain stable during storage and upon dilution in aqueous media, preventing premature drug precipitation. |
| Crystallization of this compound in solid dispersions over time. | Select a polymer that has good miscibility with this compound and a high glass transition temperature (Tg). Conduct stability studies at accelerated conditions (e.g., high temperature and humidity) to assess the physical stability of the amorphous solid dispersion. | The polymer acts as a stabilizer by inhibiting the molecular mobility of the drug, thus preventing recrystallization. |
| Particle aggregation in nanoparticle suspensions (SLNs, liposomes). | Ensure sufficient surface charge (zeta potential) to induce electrostatic repulsion between particles. This can be achieved by selecting appropriate surfactants or surface modifiers. | A zeta potential of at least ±30 mV is generally considered necessary for good colloidal stability. |
Quantitative Data from Animal Studies
The following table summarizes pharmacokinetic data from a study in rats comparing raw this compound with a this compound/HP-β-CD inclusion complex formulation.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Raw this compound | 103.4 ± 25.7 | 0.5 | 345.6 ± 89.2 | 100 |
| This compound/HP-β-CD | 215.8 ± 45.3 | 0.5 | 728.9 ± 156.4 | ~211 |
Data adapted from a study in rats given an oral dose of 12 mg/kg. The relative bioavailability of the this compound/HP-β-CD formulation was more than two-fold higher than that of raw this compound.[1]
Experimental Protocols
Protocol 1: Preparation of this compound/HP-β-CD Inclusion Complex
This protocol is based on the solvent evaporation method described in the literature.[1]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Distilled water
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a specific molar ratio of this compound and HP-β-CD in methanol.
-
Evaporate the methanol using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin film.
-
Dry the resulting solid in a vacuum oven at a specified temperature (e.g., 60°C) for 24 hours to remove any residual solvent.
-
Grind the dried inclusion complex into a fine powder and store it in a desiccator.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Animal Model:
-
Male Sprague-Dawley rats (220-250 g).
-
Acclimatize animals for at least one week before the experiment.
Procedure:
-
Fast the rats overnight (12 hours) with free access to water before dosing.
-
Divide the rats into groups (e.g., control group receiving raw this compound suspension, and test group receiving the this compound formulation).
-
Administer the this compound suspension or formulation orally via gavage at a predetermined dose. The vehicle for suspension can be 0.5% carboxymethylcellulose sodium (CMC-Na) in water.
-
Collect blood samples (approximately 0.3 mL) from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., UPLC-MS/MS).[11][12][13]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
Caption: Workflow for developing and evaluating formulations to enhance this compound's oral bioavailability.
Caption: Mechanism of bioavailability enhancement by Self-Emulsifying Drug Delivery Systems (SEDDS).
References
- 1. Enhanced oral bioavailability of this compound by complexation with hydroxypropyl-β-cyclodextrin: preparation, optimization, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption, pharmacokinetics and disposition properties of solid lipid nanoparticles (SLNs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chapter 6 - Solid lipid nanoparticle formulations pharmacokinetic and biopharmaceutical aspects in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of an oral carrier system in rats: bioavailability and antioxidant properties of liposome-encapsulated curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of P-glycoprotein-mediated intestinal efflux kinetics on oral bioavailability of P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of gelsemine and this compound in rat plasma by UPLC-MS/MS and application to pharmacokinetic study after oral administration of Gelsemium elegans Benth extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Koumine-Induced Toxicity in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with koumine. Our aim is to help you minimize unintended cytotoxicity and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known effects in cell culture?
A1: this compound is the most abundant alkaloid extracted from the medicinal herb Gelsemium elegans. In cell culture, it exhibits a dual nature: it can induce apoptosis (programmed cell death) in various cancer cell lines, but it can also have protective effects against cellular damage induced by other toxins in non-cancerous cells. Its effects are highly dependent on the cell type, concentration, and experimental conditions.
Q2: At what concentrations is this compound typically cytotoxic?
A2: this compound's cytotoxicity is dose-dependent and varies significantly between cell lines. For instance, in human colon adenocarcinoma LoVo cells, this compound has been shown to induce apoptosis at a concentration of 50 mmol/L.[1] In murine lymphocytes, it inhibited proliferation in a dose-dependent manner from 20-320 microg/ml.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: My cells are dying even at low concentrations of this compound. What could be the issue?
A3: Several factors could be contributing to excessive cell death:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%).
-
Compound Stability: this compound may degrade in the culture medium over long incubation periods, producing more toxic byproducts.
-
Initial Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before adding this compound.
Q4: I am not observing a consistent dose-dependent cytotoxic effect. What should I do?
A4: Inconsistent results can be due to:
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.
-
Uneven Cell Seeding: Make sure you have a homogenous cell suspension and that cells are evenly distributed in your culture plates.
-
Compound Precipitation: this compound may precipitate at higher concentrations in your culture medium. Visually inspect your wells for any precipitate.
-
Edge Effects: The outer wells of a culture plate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to not use the outermost wells for critical measurements.
Q5: Can I reduce this compound's toxicity without affecting its other biological activities?
A5: Yes, several strategies can be employed:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration for the shortest duration necessary to achieve your desired effect.
-
Increase Serum Concentration: For some experiments, increasing the serum percentage in the culture medium can mitigate toxicity by binding to the compound, thereby reducing its free concentration.
-
Co-treatment with Antioxidants: If this compound-induced oxidative stress is an unwanted side effect, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.
Troubleshooting Guides
Problem 1: Unexpectedly High Cell Death in All Treatment Groups, Including Controls
| Possible Cause | Solution |
| Contamination (Bacterial, Fungal, Mycoplasma) | Visually inspect cultures for turbidity, color changes, or filamentous growth. Use a mycoplasma detection kit. Discard contaminated cultures and reagents. |
| Poor Initial Cell Health | Ensure cells are from a low passage number and are in the logarithmic growth phase. Check viability before seeding. |
| Incubator Malfunction | Verify CO₂, temperature, and humidity levels in your incubator. |
| Reagent Quality | Use fresh, high-quality culture medium, serum, and supplements. |
| Solvent Toxicity | Prepare a vehicle control with the highest concentration of the solvent used in your experiment to ensure it is not causing cytotoxicity. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Solution |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Gently swirl the plate after seeding to ensure even distribution. |
| Edge Effects | Avoid using the outer wells of the plate for treatments. Fill the outer wells with sterile PBS or medium to maintain humidity. |
| Compound Precipitation | Prepare fresh stock solutions. Visually inspect wells for precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent. |
Quantitative Data Summary
The following table summarizes the observed effects of this compound at various concentrations on different cell lines, as reported in the literature. Note that direct IC50 values are not always available, and the effects are highly context-dependent.
| Cell Line | Concentration | Incubation Time | Observed Effect |
| Human Colon Adenocarcinoma (LoVo) | 50 mmol/L | Not Specified | Induction of apoptosis and cell cycle arrest.[1] |
| Murine CD4+ T Cells | 20-320 µg/mL | Not Specified | Dose-dependent inhibition of proliferation.[2] |
| Zebrafish Embryos | 50-100 mg/L | Up to 120 hpf | Developmental toxicity, including morphological abnormalities and impaired escape response.[3] |
| IPEC-J2 (Porcine Intestinal Epithelial) | 400 µg/mL | 24 h | Increased cell viability in the presence of H₂O₂-induced stress.[4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same solvent concentrations.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis of Bcl-2 and Bax
This protocol is for assessing the effect of this compound on the expression of pro- and anti-apoptotic proteins.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the this compound-treated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for determining this compound's cytotoxic effects.
Troubleshooting Logic for Unexpected Cell Death
Caption: Decision tree for troubleshooting cell death.
References
- 1. [Study of this compound-induced apoptosis of human colon adenocarcinoma LoVo cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of this compound on proliferation of murine CD4+ T cells purified by magnetic-activated cell sorting in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxic Effects of this compound on the Early-Life Development Stage of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting Koumine instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with koumine.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues related to the stability of this compound in solution.
Issue: Precipitation or Cloudiness in this compound Solutions
Possible Causes and Solutions:
-
Poor Solubility: this compound is sparingly soluble in water but readily dissolves in organic solvents.[1]
-
Recommendation: Use Dimethyl Sulfoxide (DMSO) to prepare stock solutions. For aqueous buffers, ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
-
-
Incorrect Solvent: Using an inappropriate solvent can lead to precipitation.
-
Recommendation: Prepare stock solutions in 100% DMSO. For working solutions, a co-solvent system may be necessary for in vivo experiments. A common formulation involves dissolving a DMSO stock solution in a mixture of PEG300, Tween-80, and saline.
-
-
Low Temperature: Storing aqueous working solutions at low temperatures can cause this compound to precipitate.
-
Recommendation: Prepare aqueous working solutions fresh on the day of use and store them at room temperature unless specified otherwise. Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[2]
-
Issue: Loss of Potency or Inconsistent Results
Possible Causes and Solutions:
-
Degradation Due to Improper pH: Indole alkaloids like this compound can be susceptible to degradation in acidic or alkaline conditions.
-
Recommendation: Maintain the pH of your experimental solution within a neutral range (pH 6-8) if possible. If acidic or basic conditions are required, minimize the exposure time.
-
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound in solution.
-
Recommendation: Avoid heating this compound solutions unless necessary for dissolution.[2] If warming is required, use a gentle water bath and use the solution immediately. Store stock solutions at recommended low temperatures.
-
-
Oxidative Degradation: Exposure to oxidizing agents can lead to the degradation of this compound.
-
Recommendation: Avoid introducing oxidizing agents into your this compound solutions. Use high-purity solvents and degas solutions where possible.
-
-
Photodegradation: Prolonged exposure to light, especially UV light, may cause degradation.
-
Recommendation: Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO, acetone, chloroform, ether, and benzene.[1] For research applications, DMSO is the most commonly recommended solvent for preparing stock solutions.[3][4]
Q2: How should I store this compound solutions?
A2: The storage conditions depend on the solvent and intended use:
-
Solid Form: Store at -20°C for long-term stability (≥ 4 years).[3]
-
DMSO Stock Solutions: Aliquot and store at -20°C for up to one month or -80°C for up to six months.[2] Ensure the container is sealed and protected from light.[2]
-
Aqueous Working Solutions: It is highly recommended to prepare these solutions fresh on the day of the experiment to avoid precipitation and degradation.[2]
Q3: Is this compound stable in aqueous solutions?
A3: this compound has poor water solubility and its stability in aqueous solutions can be influenced by pH, temperature, and light. To improve solubility and stability in aqueous media for in vivo studies, co-solvents or complexation agents like hydroxypropyl-β-cyclodextrin may be used.
Q4: What are the likely degradation pathways for this compound in solution?
A4: Based on studies of similar indole alkaloids, potential degradation pathways for this compound include N-demethylation, hydrogenation, and oxidation. The indole ring system can be susceptible to oxidative rearrangement.
Data on this compound Stability
The following tables summarize the expected stability of this compound under various stress conditions based on general knowledge of indole alkaloid chemistry. Note: These are estimated values and should be confirmed by experimental studies.
Table 1: Estimated pH Stability of this compound in Solution at Room Temperature
| pH | Estimated % Degradation (after 24h) |
| 2 | 15 - 25% |
| 4 | 5 - 15% |
| 7 | < 5% |
| 9 | 5 - 10% |
| 12 | 10 - 20% |
Table 2: Estimated Thermal Stability of this compound in Neutral pH Solution
| Temperature | Estimated % Degradation (after 24h) |
| 4°C | < 2% |
| 25°C (Room Temp) | < 5% |
| 40°C | 5 - 15% |
| 60°C | 15 - 30% |
Table 3: Estimated Photostability of this compound in Neutral pH Solution (at Room Temperature)
| Light Condition | Estimated % Degradation (after 8h) |
| Ambient Light | < 5% |
| Direct Sunlight | 10 - 20% |
| UV Lamp (254 nm) | 20 - 40% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Materials:
-
This compound powder
-
HPLC-grade DMSO, methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Calibrated oven and photostability chamber
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature and analyze at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., 50% methanol in water).
-
Incubate at 60°C and 80°C in the dark for 2, 4, 8, and 24 hours.
-
-
Photodegradation:
-
Prepare a 100 µg/mL solution of this compound in a suitable solvent.
-
Expose the solution to light in a photostability chamber (ICH Q1B guidelines).
-
Analyze at defined time points.
-
4. Sample Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Example HPLC Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water (containing 0.1% ammonia or formic acid). A typical mobile phase could be methanol and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to an unstressed control sample.
-
Identify and quantify any major degradation products.
Visualizations
Troubleshooting Logic for this compound Instability
Caption: Troubleshooting workflow for this compound solution instability.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
Simplified Signaling Pathway Influenced by this compound
Caption: Simplified overview of signaling pathways modulated by this compound.
References
- 1. ifrti.org [ifrti.org]
- 2. Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Koumine Extraction from Gelsemium Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Koumine from Gelsemium species.
Frequently Asked Questions (FAQs)
Q1: Which part of the Gelsemium plant has the highest concentration of this compound?
A1: Studies have shown that the concentration of this compound varies in different parts of the Gelsemium elegans plant. Mature leaves tend to have the highest concentration, followed by the roots, and then the stems. For optimal yield, it is recommended to use mature leaves or roots as the starting material.
Q2: What is the conventional method for extracting this compound?
A2: The conventional method for this compound extraction is reflux extraction using an organic solvent, followed by an acid-base liquid-liquid extraction to separate the alkaloids, and then purification using column chromatography.[1][2]
Q3: Are there more advanced methods to improve this compound extraction yield?
A3: Yes, advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be effective for extracting alkaloids from various medicinal plants and may enhance the yield of this compound.[3][4] These methods can offer advantages such as reduced extraction time, lower solvent consumption, and potentially higher yields compared to conventional reflux extraction. An optimized ultrasound/microwave-assisted extraction method has been noted for the analysis of indole alkaloids, including this compound, from Gelsemium elegans.[5]
Q4: What solvents are suitable for this compound extraction?
A4: Chloroform is commonly used in the initial reflux extraction of this compound.[1][2] The choice of solvent is crucial and depends on the polarity of the target compound. For alkaloids, a variety of organic solvents can be used, and the selection should be optimized for this compound.
Q5: How can the purity of the extracted this compound be improved?
A5: After the initial extraction and acid-base separation, purification is typically achieved through column chromatography.[1][2] For higher purity, advanced techniques like high-speed counter-current chromatography (HSCCC) followed by preparative high-performance liquid chromatography (prep-HPLC) can be employed.[6]
Comparative Data on Extraction Methods
While direct comparative studies on the extraction yield of this compound using different methods are limited, the following table provides an overview based on a detailed reflux extraction protocol for this compound and general findings on the efficiency of various methods for alkaloid extraction from medicinal plants.
| Parameter | Reflux Extraction[1][2] | Ultrasound-Assisted Extraction (UAE) (General Alkaloids)[3][4] | Microwave-Assisted Extraction (MAE) (General Alkaloids)[3][4] |
| Principle | Conventional heating with a solvent. | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Use of microwave energy for rapid and efficient heating of the solvent and plant material. |
| Typical Solvent | Chloroform | Methanol, Ethanol | Methanol, Ethanol |
| Extraction Time | 2.5 hours (repeated) | 30 - 60 minutes | 10 - 25 minutes |
| Solvent Consumption | High | Moderate | Low to Moderate |
| Relative Yield | Good (Baseline) | High | Very High |
| Purity of Crude Extract | Moderate | Moderate to High | Moderate to High |
Experimental Protocols
Conventional Reflux and Acid-Base Extraction of this compound[1][2]
-
Preparation of Plant Material:
-
Dry the root bark of Gelsemium elegans and grind it into a 30-40 mesh powder.
-
-
Reflux Extraction:
-
Place 1 kg of the powdered plant material in a 10 L extraction flask.
-
Add 5 L of chloroform to the flask.
-
Perform reflux extraction for 2.5 hours.
-
Filter the mixture and collect the filtrate.
-
Repeat the reflux extraction on the filter residue with another 5 L of chloroform for 2.5 hours.
-
Combine the filtrates from both extractions.
-
-
Solvent Evaporation:
-
Concentrate the combined filtrate by vacuum at 45 °C to obtain a reddish-brown concentrated solution.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Extract the concentrated solution three times with 1.5 L of 0.5% HCl solution each time.
-
Combine the acidic aqueous layers.
-
Adjust the pH of the combined acidic solution to 11 using a 5 mol/L NaOH solution.
-
Extract the alkaline solution three times with chloroform.
-
Combine the chloroform layers.
-
-
Crude Extract Preparation:
-
Concentrate the combined chloroform extract by vacuum at 45 °C to obtain the crude this compound extract.
-
-
Purification:
-
Load the crude extract onto a silica gel column.
-
Perform gradient elution with different proportions of chloroform-methanol.
-
Collect the target elution solution containing this compound.
-
Concentrate the collected solution by vacuum at 45 °C.
-
Recrystallize the resulting solid powder with acetone to obtain the final this compound product with a purity of up to 98.13%.[1]
-
Troubleshooting Guides
Low Extraction Yield
| Problem | Possible Cause | Solution |
| Low yield of crude extract | Incomplete extraction from plant material. | - Ensure the plant material is finely ground to increase the surface area for solvent contact.- Increase the extraction time or the number of extraction cycles.- Consider using advanced extraction techniques like UAE or MAE to improve efficiency. |
| Improper solvent-to-solid ratio. | - Optimize the solvent-to-solid ratio. A higher volume of solvent can enhance extraction but may require more time for concentration. | |
| Degradation of this compound during extraction. | - Avoid excessive heating during reflux extraction. Monitor and control the temperature carefully.- For temperature-sensitive compounds, consider non-thermal extraction methods. | |
| Low yield after acid-base extraction | Incomplete partitioning of this compound. | - Ensure the pH is accurately adjusted to the optimal alkaline range (around 11) to convert the alkaloid salt to its free base form, which is more soluble in the organic solvent.- Perform multiple extractions with the organic solvent to ensure complete transfer of this compound. |
| Emulsion formation during liquid-liquid extraction. | - Gently swirl or rock the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Centrifuge the mixture to separate the layers. |
Purification Issues (Column Chromatography)
| Problem | Possible Cause | Solution |
| Poor separation of this compound from other alkaloids | Inappropriate solvent system for elution. | - Optimize the mobile phase composition through thin-layer chromatography (TLC) before running the column.- A gradient elution with a gradual increase in the polarity of the solvent system (e.g., increasing the proportion of methanol in chloroform) can improve separation. |
| Overloading the column with crude extract. | - Use an appropriate amount of crude extract for the size of the column. Overloading leads to poor separation. | |
| Improper packing of the silica gel. | - Ensure the silica gel is packed uniformly without any cracks or channels to achieve good separation. | |
| This compound does not elute from the column | The solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase. |
| This compound has degraded on the silica gel. | - Test the stability of this compound on silica gel using a small-scale experiment. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel. | |
| Low recovery of this compound after purification | Loss of compound during solvent evaporation. | - Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the compound. |
| Incomplete elution from the column. | - After the main fractions are collected, flush the column with a highly polar solvent to ensure all the compound has been eluted. |
Visualizations
Caption: Workflow for conventional extraction and purification of this compound.
Caption: Troubleshooting guide for low this compound extraction yield.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. aktpublication.com [aktpublication.com]
- 4. aktpublication.com [aktpublication.com]
- 5. Ultrasound/microwave-assisted extraction and comparative analysis of bioactive/toxic indole alkaloids in different medicinal parts of Gelsemium elegans Benth by ultra-high performance liquid chromatography with MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient method for the preparative isolation and purification of alkaloids from Gelsemium by using high speed counter-current chromatography and preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the chemical synthesis of Koumine
Technical Support Center: Chemical Synthesis of Koumine
Welcome to the technical support center for the chemical synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this complex indole alkaloid.
Frequently Asked Questions (FAQs)
Q1: What makes the total synthesis of this compound and its analogues so challenging?
A1: The synthesis of this compound is a significant challenge primarily due to its complex and rigid cage-like molecular architecture.[1][2][3][4] Key difficulties include:
-
Sterically Dense Polycyclic Structure: The molecule incorporates a unique hexacyclic cage structure with multiple stereocenters, making stereoselective synthesis difficult.[1][5]
-
Multiple Reactive Sites: The this compound backbone has several functional groups that can react, including the N1=C2 and C10 of the indole moiety, the N4 of the piperidine ring, and the C18=C19 alkenyl group.[5] This can lead to a lack of selectivity and the formation of complex product mixtures in certain reactions.[5]
-
Instability of Intermediates: Some synthetic intermediates are unstable and must be used immediately in subsequent steps without purification, which can complicate the workflow.[6]
Q2: What are the main strategic approaches for constructing the core scaffold of this compound?
A2: Synthetic chemists have developed several innovative strategies to assemble the intricate core of this compound. These often involve constructing the polycyclic system through key cyclization reactions. Notable approaches include:
-
A unified strategy for synthesizing both Sarpagine and this compound type alkaloids, which uses a tandem sequential oxidative cyclopropanol ring-opening cyclization followed by a ketone α-allenylation to build the caged scaffold.[2][3][4]
-
A gold(I)-catalyzed 6-exo-dig cyclization to form a key intermediate.[1]
-
An NIS (N-iodosuccinimide) mediated cyclization.[6]
-
An intramolecular [3 + 2] nitrone olefin cycloaddition combined with a Lewis acid-mediated cyclization to prepare the core structure.[1]
Q3: Are protecting groups necessary for the synthesis of this compound?
A3: The necessity of protecting groups depends on the chosen synthetic route. While some syntheses aim for protecting-group-free strategies to improve efficiency, others rely on them to prevent unwanted side reactions.[6][7] For instance, if a reaction targets a specific part of the molecule, protecting other reactive sites like the indole nitrogen or the piperidine nitrogen can prevent their interference.[5][7][8] The choice of protecting group is critical and must allow for selective removal under conditions that do not affect the rest of the complex molecule.[7][8]
Troubleshooting Guides
Problem 1: Low yield during the key cyclization step to form the polycyclic core.
| Possible Cause | Troubleshooting Suggestion | Relevant Information |
| Reagent Purity/Activity | Ensure all reagents, especially catalysts (e.g., Gold(I), Iridium complexes) and moisture-sensitive compounds, are pure and active.[1][6][9] Use freshly distilled, anhydrous solvents.[9] | The efficiency of metal-catalyzed reactions is highly dependent on the quality of the catalyst and the exclusion of inhibiting impurities like water.[10] |
| Reaction Conditions | Optimize reaction temperature. Some key transformations, like an Ir-catalyzed photo-epimerization, are performed at low temperatures (-50 °C) to achieve the desired stereoselectivity and stability.[6] | Temperature control is crucial for managing reaction kinetics and the stability of intermediates. |
| Incorrect Stereochemistry | Verify the stereochemistry of the precursor. The success of intramolecular cyclizations often depends on the correct spatial arrangement of the reacting groups. | Some synthetic routes report epimerization issues that need to be addressed before the cyclization step.[6] |
| Intermediate Instability | If the precursor to the cyclization is known to be unstable, minimize handling time and use it immediately after formation without purification.[6] | An unstable iodo-intermediate (compound 15 in one synthesis) had to be used immediately for the subsequent light-induced radical reduction.[6] |
Problem 2: Poor selectivity and complex byproduct formation during functionalization of the this compound skeleton.
| Possible Cause | Troubleshooting Suggestion | Relevant Information |
| Multiple Reactive Sites | Direct reactions on the core may lack selectivity. For example, direct bromination with NBS or HBr can lead to a complex mixture of products.[5] | The N1=C2 double bond, the C18=C19 alkenyl group, and the indole phenyl ring are all potential reaction sites.[5] |
| Targeted Modification Strategy | To achieve selectivity, modify the substrate first. For instance, to selectively brominate the C10 position, first hydrogenate the C18=C19 double bond. This removes one reactive site, allowing NBS to smoothly brominate the indoline moiety.[5] | This strategy was successfully used to create a precursor for subsequent Suzuki coupling reactions.[5] |
| Reaction Type | Certain reactions like ozone oxidation and epoxidation on the C18=C19 double bond have been reported to have low selectivity, yielding significant impurities.[5] | Consider alternative synthetic routes or reagents if facing issues with these specific transformations. |
Quantitative Data Summary
The following table summarizes conditions and yields for selected key reactions in various this compound synthesis strategies. This data is intended for comparison and planning purposes.
| Reaction Type | Key Reagents/Catalyst | Conditions | Yield | Reference |
| Tandem Oxidative Cyclopropanol Ring-Opening/Cyclization | PIFA, CH3CN/H2O | 0 °C, 1 min | 60% (over 2 steps) | [4] |
| Ketone α-Allenylation | AgNTf2, pyrrolidine, toluene | 90 °C, 30 min | 75% | [4] |
| Corey-Chaykovsky Epoxidation | Me3SOI, NaH, DMSO | Room Temp, 6 h | 90% | [11] |
| Gold(I)-Catalyzed 6-exo-dig Cyclization | Au catalyst, AgBF4, MeCN/H2O | 80 °C | 85% | [1] |
| Light-Induced Radical Reduction | [Ir(ppy)2(dtbbpy)]PF6, UV (365 nm) | -50 °C | Not specified | [6] |
| NIS-Mediated Indolyl Cyclization | NIS, K2CO3, MeOH | 4 h | 70% | [11] |
Key Experimental Protocols
Protocol 1: Corey-Chaykovsky Reaction for Epoxide Formation (Adapted from Yang et al., 2021) [11]
This protocol describes the formation of an epoxide, a key intermediate in a unified total synthesis of this compound and Sarpagine alkaloids.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (NaH).
-
Reagent Preparation: Add anhydrous dimethyl sulfoxide (DMSO) to the flask and stir the suspension.
-
Ylide Formation: Add trimethylsulfoxonium iodide (Me3SOI) to the NaH/DMSO suspension and stir at room temperature for the specified duration to form the sulfur ylide.
-
Reaction: Cool the reaction mixture if necessary, then add a solution of the precursor ketone dissolved in anhydrous DMSO/THF.
-
Monitoring: Allow the reaction to proceed at room temperature for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by adding it to ice-cold water.
-
Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography to yield the desired epoxide.
Protocol 2: NIS-Mediated Indolyl Cyclization (Adapted from a collective synthesis approach) [11]
This protocol details the iodo-induced cyclization to form a key part of the polycyclic scaffold.
-
Setup: In a round-bottom flask, dissolve the allene-containing precursor in methanol (MeOH).
-
Addition of Reagents: Add potassium carbonate (K2CO3) to the solution, followed by N-Iodosuccinimide (NIS).
-
Reaction: Stir the reaction mixture at room temperature for approximately 4 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Extraction & Purification: Extract the mixture with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and remove the solvent in vacuo. The crude iodide product can then be purified by flash chromatography.
Visualized Workflows and Relationships
Caption: Retrosynthetic analysis of this compound highlighting two distinct strategies.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Relationship between multiple reactive sites and synthetic strategy.
References
- 1. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Total Synthesis of Sarpagine and this compound Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, semi-synthesis and bioevaluation of this compound-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Refining analytical methods for detecting Koumine metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of koumine and its metabolites.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental analysis of this compound metabolites.
Question: Why am I observing poor peak shapes (e.g., tailing, splitting, or broadening) for my this compound metabolites in LC-MS analysis?
Answer:
Poor peak shape can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Column Overload: The concentration of your sample might be too high. Try diluting the sample and reinjecting.
-
Column Contamination: Contaminants from previous samples can build up on the column. Flush the column according to the manufacturer's instructions. An in-line filter can help prevent this.[1]
-
Improper Injection Technique: Ensure that the injection solvent is compatible with the mobile phase. A stronger injection solvent can cause peak distortion.[1]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its metabolites, influencing peak shape. Ensure the pH is stable and appropriate for your analytes.
-
Secondary Interactions: Some peaks may tail due to secondary interactions with the column material. Consider a different column chemistry if the problem persists.[1]
Below is a logical workflow to diagnose peak shape issues:
Caption: A decision tree for troubleshooting poor peak shapes.
Question: I am experiencing low signal intensity or cannot detect my target this compound metabolites. What are the possible causes and solutions?
Answer:
Low or no signal can be a complex issue. Here are some common causes and their solutions:
-
Sub-optimal Ionization: this compound and its metabolites are typically analyzed in positive ion mode (ESI+).[2][3] Ensure your mass spectrometer is set to the correct polarity. Optimize ion source parameters such as capillary voltage, gas flow, and temperature.
-
Inefficient Extraction: The extraction method may not be efficient for the metabolites of interest. The extraction recovery of alkaloids can range from 61.9% to 114.6%.[2] Consider alternative extraction methods or solvents. For example, ethyl acetate is commonly used for extraction from biological matrices after basification.[2][3]
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of your target analytes. Improve sample clean-up, for instance, by using solid-phase extraction (SPE). Modifying the chromatographic gradient to better separate the metabolites from interfering matrix components can also be effective.
-
Metabolite Instability: Metabolites can degrade if samples are not handled or stored properly. Ensure samples are kept on ice during preparation and stored at -80°C for long-term storage.[4][5]
Question: I am observing significant retention time shifts in my chromatograms. How can I resolve this?
Answer:
Retention time shifts can compromise the reliability of your data. Consider the following:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause. Always prepare fresh mobile phase for each batch of analysis and ensure accurate measurement of all components.
-
Column Temperature: Fluctuations in the column oven temperature can lead to shifts. Ensure the temperature is stable and consistent.
-
Column Equilibration: The column may not be sufficiently equilibrated before injection. Increase the equilibration time to ensure a stable baseline.
-
Pump Performance: Issues with the LC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and pressure fluctuations, leading to retention time shifts.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: The main metabolic pathways for this compound are N-demethylenation, hydrogenation, and oxidation.[7] In vitro studies using rat liver S9 fractions have identified a total of eleven metabolites, with nine being newly discovered.[7] The cytochrome P450 enzymes CYP3A4 and CYP3A5 are primarily responsible for the oxidative metabolism of this compound.[8]
Below is a diagram illustrating the main metabolic transformations of this compound.
Caption: The main metabolic pathways of this compound.
Q2: What is a typical analytical method for the quantitative analysis of this compound metabolites?
A2: A common and effective method is Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).[9][10] This technique offers high sensitivity and selectivity, which is crucial for detecting low-concentration metabolites in complex biological matrices.[2][3]
Q3: How should I prepare biological samples for this compound metabolite analysis?
A3: Sample preparation is critical and typically involves protein precipitation followed by liquid-liquid extraction. A general workflow is as follows:
-
Protein Precipitation: For plasma or tissue homogenates, add a cold organic solvent like methanol to precipitate proteins.[10]
-
Basification: Adjust the pH of the sample to alkaline conditions (e.g., with 1% sodium hydroxide solution) to ensure this compound and its metabolites are in their free base form.[2][3]
-
Liquid-Liquid Extraction: Extract the analytes using an organic solvent such as ethyl acetate.[2][3]
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection into the LC-MS system.
Here is a visual representation of a general experimental workflow:
Caption: A simplified experimental workflow for analyzing this compound metabolites.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated analytical methods for this compound and related alkaloids.
Table 1: Performance of LC-MS/MS Method for this compound, Gelsemine, and Gelsenicine in Biological Samples [2][3]
| Parameter | This compound | Gelsemine | Gelsenicine |
| Linearity Range | Good (r > 0.9950) | Good (r > 0.9950) | Good (r > 0.9950) |
| Limit of Detection (LOD) | 0.1 ng/mL (0.1 ng/g) | 0.1 ng/mL (0.1 ng/g) | 0.01 ng/mL (0.01 ng/g) |
| Extraction Recovery | 61.9% - 114.6% | 61.9% - 114.6% | 61.9% - 114.6% |
| Accuracy | 92.4% - 114.3% | 92.4% - 114.3% | 92.4% - 114.3% |
| Intra-day Precision (RSD) | < 11.0% | < 11.0% | < 11.0% |
| Inter-day Precision (RSD) | < 11.0% | < 11.0% | < 11.0% |
Table 2: Performance of HPLC-UV Method for this compound and Gelsemine in Human Plasma [11][12]
| Parameter | This compound | Gelsemine |
| Linearity Range | 0.05 - 50 mg/L (r=0.9997) | 0.05 - 50 mg/L (r=0.9999) |
| Extraction Recovery | > 88.5% | > 88.5% |
| Intra-day Precision (RSD) | < 8.3% | < 7.7% |
| Inter-day Precision (RSD) | < 8.3% | < 7.7% |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of this compound Metabolites in Rat Plasma [9][10]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 300 µL of methanol containing the internal standard (e.g., berberine).
-
Vortex for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge again and inject the supernatant into the UPLC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC® BEH C18 column (e.g., 3.0×50mm, 1.7μm).[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Gradient Elution: Implement a suitable gradient to separate the analytes.
-
Column Temperature: Maintain at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.
-
Protocol 2: In Vitro Metabolism of this compound in Rat Liver S9 Fractions [7]
-
Incubation Mixture:
-
Prepare an incubation mixture containing rat liver S9 fraction, NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and this compound in a phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Centrifuge the mixture to precipitate proteins.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in the mobile phase for HPLC/QqTOF-MS analysis.
-
-
Analysis:
-
Utilize a high-resolution mass spectrometer (e.g., QqTOF) to identify metabolites based on accurate mass measurements and fragmentation patterns.[7]
-
References
- 1. agilent.com [agilent.com]
- 2. [Simultaneous Quantitative Analysis of this compound, Gelsemine and Gelsenicine in Biological Samples by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mcgill.ca [mcgill.ca]
- 5. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 6. zefsci.com [zefsci.com]
- 7. Structural elucidation of this compound metabolites by accurate mass measurements using high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Ultra-Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS)-Based Pharmacokinetics and Tissue Distribution Study of this compound and the Detoxification Mechanism of Glycyrrhiza uralensis Fisch on Gelsemium elegans Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Determination of this compound and Gelsemine in Human Plasma Using HPLC-UV Assay and Its Clinical Application | Bentham Science [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Side Effects of Koumine in Preclinical Studies
Welcome to the technical support center for researchers working with koumine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies, with a focus on mitigating the side effects of this promising alkaloid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Neurotoxicity and Convulsive Behavior
Q1: We are observing significant neurotoxicity, including tremors and convulsions, in our rodent models following this compound administration. What is the likely mechanism, and what strategies can we employ to reduce these effects?
A1:
High doses of this compound are known to induce neurotoxic effects, which are primarily attributed to its inhibitory action on acetylcholinesterase (AChE).[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in cholinergic overstimulation and symptoms such as tremors, convulsions, and respiratory distress.[1]
Mitigation Strategies:
-
Dose Optimization: The most straightforward approach is to carefully determine the therapeutic window of this compound in your specific model. Toxic effects are often dose-dependent, with lower concentrations showing therapeutic benefits and higher concentrations leading to toxicity.[1] It is recommended to conduct a thorough dose-response study to identify the minimal effective dose with the lowest possible side effects.
-
Structural Modification: Consider using or synthesizing derivatives of this compound. For example, dihydrothis compound, a derivative, has been shown to be a potent analgesic with a good safety profile and reduced sedative side effects in mouse models.[2][3] This suggests that modifications to the this compound structure can dissociate its therapeutic effects from its toxicity.
-
Investigate GABA-A Receptor Antagonists (Exploratory): While not yet demonstrated specifically for this compound, the toxicity of other Gelsemium alkaloids, such as gelsenicine, has been linked to the stimulation of GABA-A receptors.[4] The use of clinically approved GABA-A receptor antagonists like securinine and flumazenil has been shown to significantly increase the survival of animals poisoned with these related alkaloids.[4] This suggests a potential, though currently speculative, avenue for mitigating this compound-induced neurotoxicity.
-
Co-administration with Neuroprotective Agents: The use of antioxidants or other neuroprotective agents could be explored. While direct studies with this compound are limited, the principle of using combination therapy to mitigate side effects is well-established for other neurotoxic compounds.
Issue 2: Poor Oral Bioavailability and Potential for High-Dose Toxicity
Q2: We are struggling with the poor oral bioavailability of this compound, which necessitates higher doses that may increase the risk of side effects. How can we improve its delivery and potentially reduce the required therapeutic dose?
A2:
This compound's low aqueous solubility contributes to its poor oral bioavailability, which can be a significant hurdle in preclinical development.[1][5][6] Enhancing its solubility and absorption can allow for the use of lower, less toxic doses.
Mitigation Strategy: Advanced Drug Delivery Systems
-
Cyclodextrin Complexation: A promising strategy is the use of drug delivery systems. For instance, complexation of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly enhance its aqueous solubility and more than double its oral bioavailability in rats.[1][5][6] By improving absorption, the therapeutic dose may be lowered, thereby reducing the risk of systemic toxicity. It is important to note that while cyclodextrins can improve bioavailability, they can also potentially mask local toxicities, a factor to consider in your experimental design.[7]
-
Liposomal and Nanoparticle Formulations (Exploratory): While not yet specifically reported for this compound, encapsulating therapeutic agents in liposomes or nanoparticles is a well-established method to improve drug delivery, control release, and reduce systemic toxicity.[8][9][10] These carriers can alter the biodistribution of the drug, potentially reducing its accumulation in sensitive tissues and lowering the incidence of side effects.
Issue 3: Concerns Regarding Organ-Specific Toxicity (Hepatotoxicity and Cardiotoxicity)
Q3: Are there concerns about this compound-induced hepatotoxicity or cardiotoxicity, and what measures can be taken to monitor and mitigate these potential side effects?
A3:
The current preclinical literature on this compound-induced hepatotoxicity and cardiotoxicity is not extensive. However, given that many alkaloids can exert effects on these organs, proactive monitoring and potential mitigation strategies are warranted.
Hepatotoxicity:
-
Monitoring: In studies involving repeated dosing of this compound, it is prudent to monitor liver function. In a rat model of adjuvant-induced arthritis, daily administration of this compound at doses up to 15 mg/kg did not show significant hepatotoxicity and, in fact, inhibited the increase in liver weight associated with the disease.[11] Another study on nonalcoholic fatty liver disease in rats showed that this compound administration had a preventive effect.[6]
-
Mitigation (General Strategies):
-
Antioxidant Co-administration: Oxidative stress is a common mechanism of drug-induced liver injury. This compound itself has demonstrated antioxidant properties in vitro.[12][13][14] Supplementing with other hepatoprotective antioxidants like curcumin or silymarin could be a potential strategy to explore.[14]
-
Dose and Duration Management: Limiting the dose and duration of this compound administration can help minimize the risk of cumulative toxicity.
-
Cardiotoxicity:
-
Monitoring: For long-term studies or when using high doses of this compound, cardiovascular monitoring is advisable. This can include electrocardiogram (ECG) monitoring in larger animal models and histopathological examination of heart tissue at the end of the study.
-
Mitigation (General Strategies):
-
Cardioprotective Agents: If cardiotoxicity is observed, co-administration with agents known to protect against drug-induced cardiac damage could be investigated. Antioxidants like curcumin have shown promise in ameliorating cardiotoxicity from various drugs.[15]
-
Quantitative Data Summary
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 | Mouse | Intraperitoneal | 99 mg/kg | [1] |
| LD50 | Rat | Intraperitoneal | 4 mg/kg (crude alkaloid) | [1] |
| LD50 | Rat | Oral | 15 mg/kg (crude alkaloid) | [1] |
| Safe Concentration | Zebrafish | Immersion | < 25 mg/L | [1] |
| Effective Analgesic Dose | Mouse | Subcutaneous | 0.4 mg/kg (formalin-induced pain) | [1] |
| Effective Anxiolytic Dose | Mouse | Not specified | 0.5 - 1.5 mg/kg | [1] |
| Effective Anti-arthritic Dose | Rat | Oral | 0.6 - 15 mg/kg/day | [11] |
| Solubility Enhancement | In vitro | - | 52.34-fold increase with HP-β-CD | [1][5][6] |
| Oral Bioavailability | Rat | Oral | > 2-fold increase with HP-β-CD | [1][5][6] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neurotoxicity in Rodents
This protocol is adapted from standard neurotoxicity screening guidelines.[3][16]
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Vehicle control (e.g., saline or appropriate solvent).
-
This compound low dose (e.g., 1 mg/kg).
-
This compound mid dose (e.g., 5 mg/kg).
-
This compound high dose (e.g., 10 mg/kg).
-
(Optional) Positive control (a known neurotoxic agent).
-
-
Administration: Administer this compound via the intended route of study (e.g., oral gavage, intraperitoneal injection) daily for a predetermined period (e.g., 14 or 28 days).
-
Observations:
-
Daily: Record clinical signs of toxicity, with a focus on neurological signs (tremors, convulsions, ataxia, altered gait).
-
Weekly: Conduct a functional observational battery (FOB) to assess sensory and motor functions, autonomic function, and overall activity.
-
Behavioral Testing: At the end of the study, perform tests such as the rotarod test (motor coordination) and open-field test (locomotor activity and anxiety-like behavior).
-
-
Endpoint Analysis:
-
Neurohistopathology: At the end of the study, perfuse a subset of animals and collect brain tissue for histopathological analysis, focusing on regions like the hippocampus, cerebellum, and cortex.
-
Biochemical Analysis: Measure acetylcholinesterase (AChE) activity in brain tissue homogenates.
-
Protocol 2: Evaluating the Efficacy of a Drug Delivery System (HP-β-CD) in Reducing this compound Toxicity
This protocol is designed to assess if improving bioavailability with a drug delivery system can lead to a lower, less toxic effective dose.
-
Formulation Preparation: Prepare the this compound-HP-β-CD inclusion complex as described in the literature.[1][5][6]
-
Animal Model: Wistar rats.
-
Groups:
-
Group A: Vehicle control.
-
Group B: this compound (effective dose determined from previous studies).
-
Group C: this compound-HP-β-CD complex (equivalent to the effective this compound dose).
-
Group D: this compound-HP-β-CD complex (half the effective this compound dose).
-
-
Pharmacokinetic Arm:
-
Administer a single oral dose to each group.
-
Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Analyze plasma concentrations of this compound to determine pharmacokinetic parameters (Cmax, Tmax, AUC).
-
-
Toxicity Arm:
-
Administer daily oral doses for 14 days.
-
Conduct daily observations for signs of neurotoxicity.
-
At the end of the study, collect blood for clinical chemistry (including liver enzymes) and organs for histopathology.
-
-
Efficacy Arm:
-
In a relevant disease model (e.g., inflammatory pain), administer the formulations and assess the therapeutic effect.
-
-
Endpoint Analysis: Compare the pharmacokinetic profiles, toxicity readouts, and efficacy between the this compound and this compound-HP-β-CD groups. The goal is to determine if the HP-β-CD formulation allows for a lower effective dose with a better safety profile.
Visualizations
Caption: Mechanism of this compound-Induced Neurotoxicity.
Caption: Decision Workflow for Mitigating this compound Side Effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dihydrothis compound, a dual-target analgesic with reduced side effects isolated from a traditional Chinese medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced oral bioavailability of this compound by complexation with hydroxypropyl-β-cyclodextrin: preparation, optimization, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avensonline.org [avensonline.org]
- 8. jddtonline.info [jddtonline.info]
- 9. mdpi.com [mdpi.com]
- 10. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on Adjuvant- and Collagen-Induced Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective Effect of this compound, an Alkaloid from Gelsemium Sempervirens, on Injury Induced by H2O2 in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protective Effect of this compound, an Alkaloid from Gelsemium Sempervirens, on Injury Induced by H₂O₂ in IPEC-J2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protective effects of curcumin on chemical and drug-induced cardiotoxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Technical Support Center: Enhancing Koumine Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in delivering koumine across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its delivery to the brain challenging?
A1: this compound is an alkaloid compound derived from the medicinal plant Gelsemium elegans Benth. It has demonstrated significant analgesic and anti-inflammatory properties in preclinical studies, making it a promising candidate for treating neuropathic pain and other neurological disorders[1]. However, like many potentially therapeutic compounds, its effectiveness is limited by the blood-brain barrier (BBB)[2][3]. The BBB is a highly selective, semi-permeable border of endothelial cells that prevents most substances, including over 95% of potential drug molecules, from entering the brain[3][4]. This compound's physicochemical properties may not be optimal for passive diffusion across this barrier, necessitating advanced delivery strategies[5].
Q2: What are the primary mechanisms for transporting substances across the BBB?
A2: Substances can cross the BBB through several mechanisms:
-
Passive Diffusion: Small, lipid-soluble molecules with a molecular weight under 400 Da can pass through the lipid membranes of the endothelial cells[3][6][7].
-
Carrier-Mediated Transport (CMT): Specific transporter proteins carry essential molecules like glucose, amino acids, and nucleosides across the BBB[8][9].
-
Receptor-Mediated Transcytosis (RMT): Larger molecules, such as insulin and transferrin, bind to specific receptors on the endothelial cell surface, triggering their transport across the cell in vesicles[6][7][10]. This is a highly promising route for drug delivery[11][12].
-
Adsorptive-Mediated Transcytosis (AMT): Positively charged molecules can bind to the negatively charged surface of the endothelial cells, inducing their uptake and transport[8][11].
Q3: How can nanoparticles be used to improve this compound's BBB penetration?
A3: Nanoparticles (NPs) serve as carriers to shuttle drugs like this compound across the BBB[13][14]. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG), are particularly promising[12][15]. These NPs can encapsulate this compound, protecting it from degradation and modifying its properties to facilitate transport. By functionalizing the surface of these nanoparticles with specific ligands (e.g., peptides or antibodies), they can be engineered to target receptors like the transferrin receptor or the low-density lipoprotein receptor-related protein 1 (LRP1), hijacking the RMT pathway to gain entry into the brain[10][11][13][16].
Troubleshooting Experimental Challenges
Q1: I am experiencing low encapsulation efficiency of this compound in my PLGA-PEG nanoparticles. What could be the cause?
A1: Low encapsulation efficiency can stem from several factors in the nanoparticle formulation process. Here are some common issues and potential solutions:
-
This compound's Properties: The hydrophilicity/lipophilicity of this compound can affect its partitioning into the polymer matrix during NP formation. Consider modifying the solvent system to better match the solubility of both this compound and the PLGA-PEG polymer.
-
Formulation Method: The emulsion/solvent evaporation method is commonly used for preparing PLGA-PEG NPs[12]. The efficiency of this method can be influenced by the type and concentration of surfactant used, the energy of emulsification (sonication or homogenization parameters), and the rate of solvent evaporation.
-
Polymer Characteristics: The molecular weight and composition of the PLGA-PEG copolymer can impact drug loading. Experiment with different PLGA:PEG ratios and polymer chain lengths.
Q2: My in vitro BBB model shows successful nanoparticle transport, but my in vivo results are inconsistent. What could explain this discrepancy?
A2: Discrepancies between in vitro and in vivo results are common in BBB research. Potential reasons include:
-
In Vitro Model Limitations: While useful, in vitro models (e.g., co-cultures of endothelial cells and astrocytes) cannot fully replicate the complexity of the in vivo BBB, which includes pericytes, a basement membrane, and dynamic blood flow[17][18][19]. Your in vitro model may have less restrictive tight junctions than a healthy in vivo BBB.
-
Opsonization and Clearance: In a living system, nanoparticles are often coated with plasma proteins (opsonization), which can lead to their rapid clearance by the reticuloendothelial system (liver and spleen) before they have a chance to reach the brain[10]. The PEG component of your nanoparticles is designed to reduce this, but its effectiveness can vary.
-
Animal Model Variability: The age, species, and health status of the animal model can influence BBB permeability.
Q3: How can I accurately quantify the amount of this compound that has crossed the BBB in my animal model?
A3: Quantifying brain drug concentration is a critical step. A common and reliable method involves:
-
Tissue Harvesting: After administration of the this compound formulation, animals are euthanized at specific time points.
-
Brain Homogenization: The brain is harvested, weighed, and homogenized in a suitable buffer.
-
Drug Extraction: The this compound is extracted from the brain homogenate using an appropriate organic solvent.
-
Quantification: The concentration of this compound in the extract is measured using a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS/MS)[20][21]. It is crucial to develop a robust and validated LC-MS/MS method for this compound. The unbound fraction of the drug in the brain tissue can be determined using equilibrium dialysis[20][21].
Data and Protocols
Quantitative Data Summary
The following tables summarize typical quantitative data for nanoparticle-based drug delivery systems targeting the brain. Note that these are representative values, and actual results will vary based on the specific formulation and experimental conditions.
Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles
| Parameter | Typical Range | Significance |
|---|---|---|
| Particle Size (diameter) | 100 - 200 nm | Influences endocytosis and biodistribution; smaller sizes are often preferred for BBB crossing[10]. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform size distribution. |
| Zeta Potential (mV) | -10 to +10 mV | Near-neutral or slightly negative charge can help reduce opsonization and prolong circulation time[10]. |
| Encapsulation Efficiency (%) | > 70% | High efficiency ensures a sufficient therapeutic dose is carried by the nanoparticles. |
| Drug Loading (%) | 1 - 10% | Represents the weight percentage of the drug relative to the total nanoparticle weight. |
Table 2: In Vivo Brain Targeting Efficiency
| Metric | Description | Example Target Value |
|---|---|---|
| Brain/Blood Ratio | Ratio of drug concentration in the brain to that in the blood at a specific time point. | > 1 indicates accumulation in the brain. |
| Drug Targeting Index (DTI) | (Brain AUC / Blood AUC)Targeted / (Brain AUC / Blood AUC)Non-Targeted | > 1 demonstrates the superiority of the targeted delivery system[12]. |
| Brain Concentration (ng/g) | Absolute concentration of the drug in brain tissue. | Varies depending on the drug's potency and the dose administered. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA-PEG Nanoparticles
This protocol is based on the widely used emulsion/solvent evaporation method[12].
-
Organic Phase Preparation: Dissolve a specific amount of PLGA-PEG copolymer and this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 1% w/v polyvinyl alcohol - PVA) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-energy method like probe sonication or homogenization. This should be done on an ice bath to prevent overheating.
-
Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated this compound.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., sucrose) and freeze-dry to obtain a powdered form for storage.
Protocol 2: In Vitro BBB Model Permeability Assay
This protocol describes a common method using a Transwell co-culture system[19][22].
-
Cell Seeding: Seed brain endothelial cells (e.g., bEnd.3 cells) on the apical side of a Transwell insert with a microporous membrane. Seed astrocytes (e.g., C6 cells) in the basolateral compartment (the well).
-
Co-culture: Allow the cells to co-culture for several days until the endothelial cells form a confluent monolayer with tight junctions.
-
TEER Measurement: Monitor the integrity of the barrier by measuring the transendothelial electrical resistance (TEER). A high TEER value (e.g., >150 Ω·cm²) indicates a well-formed barrier[19].
-
Permeability Assay: Remove the culture medium and add a solution containing the this compound-loaded nanoparticles to the apical (luminal) chamber.
-
Sampling: At various time points, take samples from the basolateral (abluminal) chamber.
-
Quantification: Analyze the concentration of this compound in the basolateral samples using LC-MS/MS to determine the apparent permeability coefficient (Papp).
Visualizations
Logical and Experimental Workflows
Caption: Workflow for developing and testing this compound nanoparticles for BBB delivery.
Signaling Pathway for Nanoparticle Transcytosis
Caption: Receptor-mediated transcytosis (RMT) pathway for nanoparticle delivery.
Experimental Workflow for In Vivo Brain Uptake Study
Caption: Workflow for an in vivo study quantifying this compound brain uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current Strategies for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug delivery strategies to cross the blood-brain barrier in Alzheimer’s disease: a comprehensive review on three promising strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nanoparticle transport across the blood brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalized Nanomaterials Capable of Crossing the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. BJNANO - Key for crossing the BBB with nanoparticles: the rational design [beilstein-journals.org]
- 12. Targeting the brain with PEG-PLGA nanoparticles modified with phage-displayed peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanotechnology to Overcome Blood–Brain Barrier Permeability and Damage in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental Methods and Transport Models for Drug Delivery across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. New experimental models of the blood-brain barrier for CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Brain Tissue Binding Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Brain Tissue Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 22. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Koumine Extracts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from the batch-to-batch variability of Koumine extracts.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our bioassays with different batches of this compound extract. What are the likely causes?
A1: Inconsistent bioactivity is a primary concern stemming from batch-to-batch variability. The root causes can be traced back to several factors affecting the chemical composition of the extract[1][2]:
-
Raw Material Variability : The phytochemical profile of Gelsemium elegans, the plant source of this compound, is influenced by genetics, geographical origin, climate, and harvest time[1][2]. The concentration of this compound and other alkaloids can vary significantly depending on the plant part used (roots, leaves, stems) and its maturity[3][4].
-
Extraction and Processing Inconsistencies : Minor deviations in the extraction protocol can lead to significant differences in the final product. Key parameters to control are the choice of solvent, temperature, extraction time, and solvent-to-solid ratio[5].
-
Presence of Co-extracted Compounds : Other alkaloids and compounds from Gelsemium elegans are often co-extracted with this compound. These can have their own biological activities, sometimes synergistic or antagonistic to this compound, leading to variable results if their concentrations differ between batches[6][7].
Q2: Our lab has experienced a lower-than-expected yield of this compound from our recent extraction. What should we investigate?
A2: Low extraction yields can be frustrating and costly. A systematic investigation of your process is recommended. Consider the following potential issues:
-
Incomplete Plant Material Lysis : For the solvent to effectively access the alkaloids, the plant material must be properly ground to a fine powder. Inefficient cell wall disruption will result in a lower yield.
-
Suboptimal Solvent Choice : The polarity of the extraction solvent is critical. While chloroform is commonly cited for this compound extraction, other solvents like methanol or ethanol can also be used[8][9][10]. The choice of solvent will impact the extraction efficiency of this compound and other alkaloids.
-
Insufficient Extraction Time or Temperature : Ensure that the extraction time and temperature are optimized. For reflux extraction, for example, a duration of 2.5 hours has been reported[8]. However, excessively high temperatures can risk degrading the target compounds.
-
Improper pH during Liquid-Liquid Extraction : If you are using an acid-base extraction method to purify the alkaloids, ensure the pH is adequately adjusted in each step to ensure the alkaloids are in their desired salt or free-base form for partitioning into the aqueous or organic layers, respectively[10].
Q3: We are having difficulty purifying this compound from other co-extracted alkaloids. What strategies can we employ?
A3: The separation of structurally similar alkaloids is a common challenge. Gelsemium elegans contains numerous alkaloids besides this compound, such as gelsemine and humantenine[6][7]. The following techniques are recommended for purification:
-
Column Chromatography : This is the most common method for purifying this compound from a crude extract[8]. Silica gel is a frequently used stationary phase. A gradient elution with a solvent system like chloroform-methanol is often effective.
-
pH-Zone-Refining Countercurrent Chromatography : This is a more advanced liquid-liquid chromatography technique that has been successfully used to obtain high-purity this compound[9].
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For obtaining highly pure this compound for use as an analytical standard or for sensitive experiments, prep-HPLC is a powerful, albeit more expensive, option.
Troubleshooting Guides
Guide 1: Troubleshooting HPLC Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of this compound. Below are common issues encountered during HPLC analysis and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction with active silanols on the column. - Incorrect mobile phase pH. - Column overload. | - Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to ensure this compound is in a single ionic state. - Reduce the sample concentration or injection volume. |
| Peak Fronting | - Column overload (concentration or volume). - Sample solvent is stronger than the mobile phase. - Poor column packing or column collapse. | - Dilute the sample or inject a smaller volume[11][12][13][14]. - Dissolve the sample in the initial mobile phase whenever possible[11][12][13]. - Replace the column if it is old or has been subjected to high pressure. |
| Peak Splitting | - Clogged inlet frit of the column. - Void at the head of the column. - Incompatibility between the injection solvent and the mobile phase. | - Reverse-flush the column (disconnected from the detector). - Replace the column. - Ensure the sample is dissolved in a solvent compatible with the mobile phase[11]. |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column aging. | - Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a stable temperature. - Use a guard column and replace the analytical column when retention times can no longer be stabilized. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector. - Contaminated mobile phase or detector cell. - Leaks in the system. | - Degas the mobile phase thoroughly. - Flush the system with a strong solvent like isopropanol. - Inspect all fittings for leaks. |
Guide 2: Addressing Inconsistent Bioactivity of this compound Extracts
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Reduced Potency in a New Batch | The concentration of this compound is lower than in previous batches. | 1. Quantify this compound : Use a validated HPLC method to determine the exact concentration of this compound in the new batch. 2. Standardize by this compound Content : Adjust the dose used in the bioassay based on the quantified this compound concentration to ensure you are testing equivalent amounts of the primary active compound. |
| Unexpected Biological Effect | The presence of other bioactive alkaloids or compounds is influencing the outcome. | 1. Chromatographic Fingerprinting : Run an HPLC or LC-MS profile of the new batch and compare it to a reference batch that gave the expected results. Look for significant differences in the peak profiles. 2. Fractionate and Test : Use column chromatography to separate the extract into fractions. Test the bioactivity of each fraction to identify which contains the unexpected activity. |
| Variable Results Across Replicates | The extract is not fully solubilized in the assay medium, leading to inconsistent dosing. | 1. Solubility Testing : Determine the optimal solvent for your extract that is also compatible with your bioassay. 2. Sonication/Vortexing : Ensure the extract is completely dissolved before adding it to the assay. |
Data and Experimental Protocols
Table 1: Factors Influencing Batch-to-Batch Variability of this compound Extracts
| Factor | Source of Variability | Recommended Control Measures |
| Raw Material | Plant genetics, geographical location, climate, harvest season, and plant part used (root, stem, leaf)[1][2][3]. | - Source plant material from the same supplier and geographical region. - Specify the plant part and harvest time. - Perform macroscopic and microscopic identification of the raw material. |
| Extraction Process | Solvent type and purity, extraction time, temperature, and solvent-to-solid ratio[5]. | - Standardize and document the extraction protocol in a detailed Standard Operating Procedure (SOP). - Use high-purity solvents from the same supplier. - Monitor and control temperature and time precisely for each extraction. |
| Purification | Column packing, elution solvent gradient, and fraction collection. | - Use a consistent protocol for column chromatography, including the same stationary phase and mobile phase gradient. - Use Thin Layer Chromatography (TLC) or analytical HPLC to guide fraction pooling. |
| Analysis | HPLC/LC-MS method parameters, standard preparation, and data processing. | - Use a validated analytical method for quantification. - Calibrate with a certified reference standard of this compound. - Employ chromatographic fingerprinting to assess the overall composition of the extract. |
Protocol 1: Extraction and Purification of this compound from Gelsemium elegans
This protocol is a general guideline based on reported methods[8]. Safety Precaution : Gelsemium elegans and its extracts are highly toxic. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Preparation of Plant Material :
-
Dry the roots of Gelsemium elegans at 40-50°C.
-
Grind the dried roots into a fine powder (30-40 mesh).
-
-
Solvent Extraction :
-
Place 1 kg of the powdered plant material into a large flask.
-
Add 5 L of chloroform.
-
Perform reflux extraction for 2.5 hours.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction on the plant residue with another 5 L of chloroform.
-
Combine the filtrates and concentrate under vacuum at 45°C to obtain a crude extract.
-
-
Acid-Base Extraction (Purification of Total Alkaloids) :
-
Dissolve the crude extract in 1.5 L of 0.5% HCl solution.
-
Perform liquid-liquid extraction three times. Combine the aqueous layers.
-
Adjust the pH of the aqueous solution to approximately 11 with 5 M NaOH.
-
Extract the alkaline solution three times with chloroform.
-
Combine the chloroform layers and concentrate under vacuum to yield the crude alkaloid extract.
-
-
Column Chromatography (Isolation of this compound) :
-
Prepare a silica gel column.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform.
-
Load the sample onto the column.
-
Elute the column with a gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the proportion of methanol.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing pure this compound and concentrate under vacuum.
-
Recrystallize the solid from acetone to obtain purified this compound crystals.
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a starting point for developing a validated HPLC method for this compound quantification[15].
-
Instrumentation :
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions :
-
Mobile Phase : Methanol, water, and di-n-butylamine (58:42:0.01, v/v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 263 nm.
-
Column Temperature : 30°C.
-
Injection Volume : 20 µL.
-
-
Standard and Sample Preparation :
-
Standard Solution : Prepare a stock solution of certified this compound reference standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 0.1 to 50 µg/mL).
-
Sample Solution : Accurately weigh the this compound extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection. Dilute as necessary to fall within the calibration range.
-
-
Analysis and Quantification :
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Table 2: Typical HPLC Method Validation Parameters for this compound
| Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (r²) | ≥ 0.999 | Confirms that the detector response is proportional to the analyte concentration over a specific range[16]. |
| Accuracy (% Recovery) | 98-102% | Measures the closeness of the experimental value to the true value[17][18]. |
| Precision (% RSD) | ≤ 2% | Measures the repeatability of the method under the same operating conditions[16][17]. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest amount of analyte that can be detected but not necessarily quantified[17][19]. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest amount of analyte that can be quantified with acceptable precision and accuracy[17][19]. |
| Specificity | The this compound peak should be well-resolved from other peaks with no interference. | Ensures that the signal measured is only from the compound of interest. |
Visualizations
Workflow and Signaling Pathways
Caption: Troubleshooting workflow for inconsistent bioassay results.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits p38 and ERK MAPK signaling.
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
References
- 1. youtube.com [youtube.com]
- 2. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Visual Distribution of Gelsemine, this compound, and Gelsenicine by MSI in Gelsemiumelegans at Different Growth Stages | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. The toxic components, toxicological mechanism and effective antidote for Gelsemium elegans poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. j-smu.com [j-smu.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 13. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. researchgate.net [researchgate.net]
- 16. demarcheiso17025.com [demarcheiso17025.com]
- 17. pharmtech.com [pharmtech.com]
- 18. repository.usmf.md [repository.usmf.md]
- 19. youtube.com [youtube.com]
Technical Support Center: Optimization of Koumine-Loaded Microemulsion Formulation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the formulation of Koumine-loaded microemulsions.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting components for a this compound microemulsion?
A1: The selection of the oil, surfactant, and cosurfactant is critical for the successful formulation of a stable and effective this compound-loaded microemulsion. This compound is a lipophilic compound, so the oil phase should be selected based on its ability to solubilize the drug. Surfactants and cosurfactants are chosen based on their ability to form a stable microemulsion with a large microemulsion region in the phase diagram and their biocompatibility for the intended route of administration. For instance, in a study on this compound microemulsion for rheumatoid arthritis, the optimized formulation used 8% oil, 32% Smix (a mixture of surfactant and cosurfactant), and 60% water.[1][2]
Q2: How can I determine the optimal ratio of oil, surfactant, and water for my this compound microemulsion?
A2: The optimal component ratios are determined by constructing a pseudoternary phase diagram.[3][4][5] This diagram maps the microemulsion existence region for different proportions of oil, water, and a fixed ratio of surfactant to cosurfactant (Smix). The goal is to identify a large, stable microemulsion region, which offers flexibility in formulation. The optimal formulation is typically selected from within this region, balancing factors like drug loading, particle size, and stability.
Q3: What are the expected particle size and polydispersity index (PDI) for a this compound microemulsion?
A3: An optimized this compound-loaded microemulsion should exhibit a small globule size, typically in the nanometer range, and a low PDI value, indicating a narrow and uniform size distribution. For example, a study reported an optimized this compound microemulsion with a globule size of 18.5 ± 0.14 nm.[2] Generally, a PDI below 0.3 is considered acceptable and indicative of a stable microemulsion.[6]
Q4: How can I assess the stability of my this compound microemulsion formulation?
A4: Stability studies are crucial to ensure the formulation remains effective and safe over time. Key stability tests include:
-
Thermodynamic Stability: This involves subjecting the microemulsion to stress conditions like centrifugation and freeze-thaw cycles to check for phase separation, creaming, or cracking.
-
Long-Term Stability: The formulation should be stored at different temperatures (e.g., 4°C, 25°C, and 40°C) and relative humidity conditions for an extended period (e.g., 3 months).[1] At specific time points, parameters such as particle size, PDI, zeta potential, and drug content are measured to detect any changes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Phase Separation or Turbidity | - Incorrect ratio of oil, surfactant, and water.- Inappropriate choice of surfactant or cosurfactant.- Environmental factors like temperature fluctuations. | - Re-evaluate the pseudoternary phase diagram to ensure the formulation is within the stable microemulsion region.- Screen different surfactants and cosurfactants with varying HLB values.- Optimize the Smix ratio.- Control the temperature during preparation and storage. |
| Large Particle Size or High PDI | - Insufficient surfactant/cosurfactant concentration.- Inefficient mixing or homogenization.- Incompatibility of components. | - Increase the concentration of the Smix.- Optimize the stirring speed and duration during preparation.- Consider using a high-pressure homogenizer for a more uniform droplet size.- Re-screen components for better compatibility. |
| Low Drug Loading Efficiency | - Poor solubility of this compound in the selected oil phase.- Precipitation of the drug during formulation. | - Screen different oils to find one with higher solubilizing capacity for this compound.- Slightly warm the oil phase to aid in dissolving the drug before adding other components.- Ensure the drug is fully dissolved before proceeding with emulsification. |
| Instability Upon Dilution | - The formulation is on the edge of the microemulsion region.- The surfactant film is not flexible enough to accommodate changes in volume. | - Select a formulation from the center of the microemulsion region in the phase diagram.- Adjust the surfactant-to-cosurfactant ratio to improve interfacial flexibility. |
Experimental Protocols
Construction of Pseudoternary Phase Diagram
Objective: To identify the microemulsion region for a given system of oil, surfactant, cosurfactant, and water.
Materials:
-
Selected oil
-
Selected surfactant
-
Selected cosurfactant
-
Distilled water
-
Glass vials
-
Magnetic stirrer
Methodology:
-
Prepare different weight ratios of the surfactant and cosurfactant (Smix), for example, 1:2, 1:1, and 2:1.
-
For each Smix ratio, prepare a series of mixtures of oil and Smix in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).
-
Titrate each oil/Smix mixture with distilled water dropwise while continuously stirring at a constant temperature.
-
Visually observe the mixture for transparency. The point at which the mixture becomes clear and transparent is recorded as the formation of a microemulsion.
-
The weight percentages of oil, water, and Smix at these points are plotted on a triangular coordinate system to construct the pseudoternary phase diagram.
In Vitro Drug Release Study (Dialysis Bag Method)
Objective: To evaluate the release profile of this compound from the microemulsion formulation.
Materials:
-
This compound-loaded microemulsion
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Phosphate buffered saline (PBS) at a physiological pH (e.g., 7.4)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Methodology:
-
Soak the dialysis membrane in the release medium (PBS) for a specified time before use.
-
Accurately measure a known volume of the this compound-loaded microemulsion and place it inside the dialysis bag.
-
Seal both ends of the dialysis bag securely.
-
Immerse the sealed dialysis bag in a known volume of the release medium in a beaker or flask.
-
Place the setup in a shaking incubator maintained at 37°C and a constant agitation speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the collected samples for this compound concentration using a validated analytical method like HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Quantitative Data Summary
Table 1: Optimized this compound Microemulsion Formulation and Characterization
| Parameter | Value | Reference |
| Oil Phase (%) | 8 | [1][2] |
| Smix (Surfactant/Cosurfactant) (%) | 32 | [1][2] |
| Water (%) | 60 | [1][2] |
| Globule Size (nm) | 18.5 ± 0.14 | [2] |
| Polydispersity Index (PDI) | < 0.3 (typical) | [6] |
| Zeta Potential (mV) | Neutral (typical for non-ionic surfactants) | [6] |
| Drug Loading (%) | > 95% (typical) |
Table 2: Typical Ranges for Microemulsion Characterization Parameters
| Parameter | Typical Range |
| Particle Size (nm) | 10 - 200 |
| Polydispersity Index (PDI) | < 0.5 (acceptable), < 0.3 (good) |
| Zeta Potential (mV) | ± 30 (for good electrostatic stability) |
| Viscosity (cp) | 10 - 200 |
| pH | 5.0 - 7.5 (for dermal/oral applications) |
| Refractive Index | 1.3 - 1.5 |
Visualizations
Experimental Workflow for this compound Microemulsion Optimization
Caption: Workflow for the optimization of this compound-loaded microemulsion.
Signaling Pathway of this compound in Inflammation
Caption: this compound's inhibitory effect on the NF-κB and MAPK signaling pathways.
References
- 1. D-Optimal Design and Development of a this compound-Loaded Microemulsion for Rheumatoid Arthritis Treatment: In vivo and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Optimal Design and Development of a this compound-Loaded Microemulsion for Rheumatoid Arthritis Treatment: In vivo and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudoternary phase diagram construction [protocols.io]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
Koumine Stability & Storage: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Koumine during storage. Below, you will find frequently asked questions (FAQs), troubleshooting guides for common stability issues, and detailed experimental protocols based on published literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during storage?
A1: Like many alkaloids, this compound is susceptible to degradation from exposure to light, elevated temperatures, and suboptimal pH conditions. As an indole alkaloid, it may also be sensitive to oxidation. For instance, the related indole alkaloid reserpine is known to be both heat and photosensitive.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at temperatures between -10°C and -25°C[1]. A study on this compound hydrochloride identified a thermodynamically stable anhydrous crystalline form with low hygroscopicity, suggesting the salt form may offer enhanced stability under ambient conditions[2][3][4][5].
Q3: How should I store this compound in solution?
A3: this compound solutions are generally less stable than the solid form. If you must store this compound in solution, it is recommended to use a suitable solvent such as DMSO[1], prepare fresh solutions for each experiment, and store any remaining solution at -20°C for short periods. Avoid repeated freeze-thaw cycles. For aqueous solutions, the pH should be carefully considered, as extreme pH values can promote hydrolysis or other degradation pathways.
Q4: How can I tell if my this compound sample has degraded?
A4: Degradation can be identified by changes in physical appearance (e.g., color change), the appearance of additional peaks in your chromatogram (e.g., HPLC or LC-MS analysis), or a decrease in the peak area of the parent this compound compound compared to a reference standard.
Troubleshooting Guide: Common Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected or inconsistent results in biological assays. | This compound degradation leading to lower effective concentration. | 1. Verify the storage conditions of your this compound stock. 2. Analyze the purity of your this compound stock and working solutions using HPLC or LC-MS. 3. Prepare fresh solutions from a new stock of this compound and repeat the experiment. |
| Appearance of new peaks in the chromatogram. | Formation of degradation products. | 1. Review storage and handling procedures to identify potential exposure to light, high temperatures, or incompatible solvents. 2. If possible, use mass spectrometry (MS) to identify the mass of the degradation products to hypothesize their structure. |
| Reduced peak area for this compound in analytical runs. | Degradation of the compound. | 1. Ensure your analytical method is validated and stable. 2. Check the storage conditions of both your solid sample and any prepared solutions. 3. Compare the peak area to a freshly prepared standard of known concentration. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol is adapted from methods described for the analysis of this compound in various matrices[6][7][8][9].
Objective: To quantify the concentration and assess the purity of a this compound sample.
Materials:
-
This compound reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Ammonia or di-n-butylamine
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of methanol and water (e.g., 70:30, v/v). Adjusting the aqueous phase with a small amount of ammonia (to 0.1%) or di-n-butylamine (to 0.01%) may be necessary to improve peak shape[8][9].
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a compatible solvent (e.g., DMSO). Create a series of dilutions to generate a calibration curve (e.g., 0.5–100 µg/mL)[9].
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.
-
HPLC Analysis:
-
Data Analysis: Integrate the peak area for this compound in both the standards and the sample. Construct a calibration curve from the standards and determine the concentration of this compound in the sample. The presence of significant additional peaks may indicate degradation.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Analysis
This protocol is based on more sensitive methods for detecting this compound[6][10].
Objective: To achieve sensitive and selective quantification of this compound.
Materials:
-
This compound reference standard
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Ammonium acetate
-
C18 column (e.g., ZORBAX SB-C₁₈, 150 mm x 2.1 mm, 5 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mmol/L ammonium acetate with 0.1% formic acid and 5% acetonitrile in water.
-
Mobile Phase B: Methanol.
-
-
Gradient Elution: Develop a suitable gradient elution program to separate this compound from any potential degradation products.
-
Sample and Standard Preparation: Prepare as described in the HPLC protocol, using the mobile phase as the diluent.
-
LC-MS/MS Analysis:
-
Data Analysis: Quantify this compound based on the response of specific precursor-product ion transitions against a calibration curve.
Visualizing this compound's Biological Context
To provide a broader context for researchers working with this compound, the following diagrams illustrate some of the key signaling pathways in which it has been shown to be active.
Caption: this compound's inhibition of pro-inflammatory pathways.[11][12]
Caption: this compound's role in alleviating neuroinflammation.[13]
References
- 1. This compound ≥95% (HPLC) | 1358-76-5 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-State Forms of this compound Hydrochloride: Phase Transformations and the Crystal Structure and Properties of the Stable Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solid-State Forms of this compound Hydrochloride: Phase Transformations and the Crystal Structure and Properties of the Stable Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of this compound and Gelsemine in Human Plasma Using HPLC-UV Assay and Its Clinical Application | Bentham Science [eurekaselect.com]
- 9. Enhanced oral bioavailability of this compound by complexation with hydroxypropyl-β-cyclodextrin: preparation, optimization, ex vivo and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Simultaneous Quantitative Analysis of this compound, Gelsemine and Gelsenicine in Biological Samples by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound ameliorates neuroinflammation by regulating microglia polarization via activation of Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Koumine Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to koumine in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound in cancer cells?
This compound, an alkaloid derived from the plant Gelsemium elegans, exhibits anti-tumor activity through various mechanisms.[1][2] It has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G2/M phase.[1][3] this compound's effects are often associated with the production of reactive oxygen species (ROS) and the modulation of several key signaling pathways, including the inhibition of NF-κB and ERK/p38 MAPK pathways.[3][4] Additionally, it can up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2.[1][5]
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
While specific research on this compound resistance is limited, based on its known mechanisms of action and general principles of cancer drug resistance, several possibilities exist:
-
Alterations in Target Pathways: Cancer cells may develop mutations or alter the expression of proteins in the signaling pathways targeted by this compound, such as the NF-κB and MAPK pathways, making them less sensitive to its inhibitory effects.[3][4]
-
Increased Drug Efflux: The cancer cells may have up-regulated the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove this compound from the cell, reducing its intracellular concentration and efficacy.[6]
-
Enhanced DNA Repair Mechanisms: If this compound's cytotoxic effects involve DNA damage, resistant cells might have enhanced their DNA repair capacity to counteract the drug's effects.[7]
-
Upregulation of Anti-Apoptotic Proteins: Resistant cells may overexpress anti-apoptotic proteins like Bcl-2, making them more resistant to apoptosis induction by this compound.[1]
-
Activation of Pro-Survival Autophagy: Cancer cells can utilize autophagy as a survival mechanism under stress.[8][9] It's possible that resistant cells have hijacked this process to degrade this compound or mitigate its cytotoxic effects.
Q3: Are there any known IC50 values for this compound in different cancer cell lines?
Yes, the half-maximal inhibitory concentration (IC50) of this compound varies among different cancer cell lines. For instance, in MCF-7 human breast cancer cells, the IC50 has been reported to be 124 µg/mL after 72 hours of treatment.[2] In other cancer cell lines such as HepG2, TE-11, SW480, and MGC80-3, this compound has shown antiproliferative activity with IC50 values ranging from 0.45 to 1.26 mM.[3] It is important to determine the IC50 for your specific cell line experimentally.
Troubleshooting Guide
This guide provides potential solutions to common issues encountered when cancer cell lines develop resistance to this compound.
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity to this compound (higher IC50 value). | Alterations in target signaling pathways (e.g., NF-κB, MAPK). | 1. Pathway Analysis: Perform Western blotting or other molecular analyses to check for changes in the phosphorylation status or expression levels of key proteins in the NF-κB and ERK/p38 MAPK pathways.[4] 2. Combination Therapy: Consider co-administering this compound with inhibitors of pathways that might be compensating for the this compound-induced inhibition. For example, if the PI3K/Akt pathway is activated as a resistance mechanism, using a PI3K inhibitor in combination with this compound could restore sensitivity.[10][11] |
| Reduced intracellular accumulation of this compound. | Increased expression of drug efflux pumps (e.g., P-glycoprotein). | 1. Efflux Pump Inhibition: Use known inhibitors of ABC transporters, such as verapamil or cyclosporine A, in combination with this compound to see if sensitivity is restored.[6] 2. Expression Analysis: Measure the mRNA and protein levels of common drug resistance pumps like MDR1 (P-glycoprotein) in your resistant cell line compared to the sensitive parental line. |
| Cells are not undergoing apoptosis upon this compound treatment. | Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or defects in the apoptotic machinery. | 1. Assess Apoptotic Markers: Use assays like Annexin V/PI staining, TUNEL, or Western blotting for cleaved caspases (e.g., caspase-3) to confirm the lack of apoptosis.[1][12] 2. Bcl-2 Family Analysis: Compare the expression levels of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins between sensitive and resistant cells. 3. Combination with Pro-apoptotic Agents: Consider using this compound in combination with agents that directly target the apoptotic pathway, such as BH3 mimetics. |
| Increased cell survival despite this compound treatment, with signs of autophagy. | Upregulation of pro-survival autophagy. | 1. Monitor Autophagy: Use markers like LC3-II conversion (by Western blot) or autophagosome visualization (by fluorescence microscopy with GFP-LC3) to assess autophagy levels. 2. Autophagy Inhibition: Treat cells with autophagy inhibitors like chloroquine or 3-methyladenine (3-MA) in combination with this compound to see if this enhances cytotoxicity.[8][13] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound and establish an IC50 value.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a series of increasing concentrations of this compound for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To analyze the expression and phosphorylation status of proteins in pathways affected by this compound.
-
Methodology:
-
Treat cancer cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-p65, p65, Bcl-2, Bax, LC3) overnight at 4°C.[1][4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Visualizations
Signaling Pathways Affected by this compound
Caption: this compound induces ROS production, inhibiting NF-κB and MAPK pathways.
Experimental Workflow for Investigating this compound Resistance
Caption: A logical workflow for investigating and overcoming this compound resistance.
References
- 1. Apoptotic Effect of this compound on Human Breast Cancer Cells and the Mechanism Involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, semi-synthesis and bioevaluation of this compound-like derivatives as potential antitumor agents in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Promotes ROS Production to Suppress Hepatocellular Carcinoma Cell Proliferation Via NF-κB and ERK/p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potential Mechanism for the Anti-Apoptotic Property of this compound Involving Mitochondrial Pathway in LPS-Mediated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Autophagy and cancer: Basic mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Autophagy and multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Koumine Handling and Disposal
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Koumine. Below you will find troubleshooting advice and frequently asked questions to ensure the safe and effective handling and disposal of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary research applications?
This compound is a major indole alkaloid isolated from the poisonous plant Gelsemium elegans. It is recognized for a range of biological activities, including anti-inflammatory, analgesic, anxiolytic, and antitumor effects. Research has shown its potential in modulating various signaling pathways involved in these processes.
2. What are the main safety hazards associated with this compound?
This compound is classified as a highly toxic substance. According to its Safety Data Sheet (SDS), it is fatal if swallowed or inhaled (Acute Toxicity, Category 2). Therefore, it must be handled with extreme caution in a controlled laboratory environment.
3. What are the proper storage conditions for this compound?
This compound powder should be stored at a temperature between -10 to -25°C. Stock solutions, typically prepared in DMSO, should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). It is crucial to protect this compound from moisture and light.
4. What personal protective equipment (PPE) is required when handling this compound?
Due to its high toxicity, a comprehensive suite of PPE is mandatory. This includes:
-
Respiratory Protection: A NIOSH-approved respirator is essential, especially when handling the powder form to prevent inhalation.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. It is advisable to use double gloves.
-
Eye Protection: Safety goggles or a face shield are necessary to protect against splashes.
-
Body Protection: A lab coat, preferably a flame-resistant one, and an acid-resistant apron should be worn. Ensure you are wearing long pants and closed-toe shoes.
5. How should this compound waste be disposed of?
This compound waste is considered hazardous and must be disposed of according to institutional and local regulations for toxic chemical waste.
-
Solid Waste: Contaminated solid materials (e.g., gloves, pipette tips, vials) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Empty Containers: Empty this compound containers must be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The defaced and rinsed container can then be disposed of as regular lab glass waste.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Solutions
-
Problem: You are observing precipitation or incomplete dissolution of this compound when preparing aqueous solutions for your experiments.
-
Cause: this compound as a free base has poor water solubility.
-
Solution:
-
Use of Organic Solvents: Prepare a stock solution in an organic solvent such as DMSO. For cell culture experiments, ensure the final concentration of DMSO in the media is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Warming the Solution: Gentle warming can aid in the dissolution of this compound in DMSO.
-
pH Adjustment: As an alkaloid, this compound's solubility is pH-dependent. Adjusting the pH of your aqueous buffer may improve solubility, but be mindful of the stability of the compound and the requirements of your experimental system.
-
Use of Solubilizing Agents: For in vivo studies, formulation with agents like hydroxypropyl-β-cyclodextrin has been shown to enhance the oral bioavailability of this compound by improving its solubility.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Problem: You are observing high variability or unexpected outcomes in your assays.
-
Cause: This could be due to the degradation of this compound or interactions with other components in your experimental setup.
-
Solution:
-
Freshly Prepare Working Solutions: It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use. For in vitro experiments, aliquot stock solutions to avoid repeated freeze-thaw cycles which can lead to degradation.
-
Protect from Light: Store this compound solutions in amber vials or cover them with aluminum foil to prevent light-induced degradation.
-
Check for Contamination: Ensure that your stock solutions are not contaminated. Filter-sterilize solutions for cell culture use where appropriate.
-
Mindful of Purity: The purity of the this compound used can affect results. Ensure you are using a high-purity grade (≥95% HPLC) for your experiments.
-
Issue 3: Handling a this compound Spill
-
Problem: You have accidentally spilled this compound powder or a solution containing this compound.
-
Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including a respirator, double gloves, safety goggles, and a lab coat.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. For solid spills, carefully cover with a damp paper towel to avoid generating dust.
-
Clean-up: Carefully collect the absorbed material or the covered powder using a scoop or forceps and place it into a labeled hazardous waste container.
-
Decontaminate the Area: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 Value | Exposure Time |
| MCF-7 (Human Breast Cancer) | Proliferation | 124 µg/mL | 72 h |
| RAW 264.7 (Macrophage) | LPS-induced NO production | - | 24 h |
| HT-29 (Human Colon Cancer) | Antiproliferation | >200 µM | 72 h |
| HCT-116 (Human Colon Cancer) | Antiproliferation | >200 µM | 72 h |
| HCT-15 (Human Colon Cancer) | Antiproliferation | >200 µM | 72 h |
| Caco-2 (Human Colon Cancer) | Antiproliferation | >200 µM | 72 h |
Table 2: In Vivo Dosage of this compound
| Animal Model | Condition | Route of Administration | Dosage Range |
| Mice | Acetic acid-induced writhing | - | 2 and 10 mg/kg |
| Mice | Formalin-induced paw licking | - | 2 and 10 mg/kg |
| Mice | Elevated plus maze (anxiolytic) | - | 0.4-10 mg/kg |
| Rats | Neuropathic pain | Subcutaneous | 0.28, 7 mg/kg |
| Rats | Adjuvant-induced arthritis | Oral | 0.6, 3, or 15 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 100, 200, and 400 µg/mL). The final DMSO concentration should be kept below 0.5%.
-
Incubation: Replace the old medium with the medium containing different concentrations of this compound and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Protocol 2: In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)
-
Animal Model: Use adult male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure: Anesthetize the rats. Expose the sciatic nerve and place four loose ligatures around it.
-
This compound Administration: Prepare this compound solution in sterile saline. Administer this compound subcutaneously at desired doses (e.g., 0.28 and 7 mg/kg) once daily for a specified period (e.g., 7 consecutive days).
-
Behavioral Testing: Assess mechanical allodynia using von Frey filaments at different time points before and after this compound administration.
-
Data Analysis: Analyze the withdrawal threshold data to determine the effect of this compound on neuropathic pain.
Visualizations
Caption: General experimental workflow for in vitro and in vivo studies with this compound.
Caption: Simplified signaling pathway showing this compound's inhibitory effects on NF-κB and MAPK pathways.
Caption: Logical workflow for the safe disposal of this compound-contaminated waste.
Validation & Comparative
A Comparative Analysis of the Analgesic Properties of Koumine and Gelsemine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Koumine and Gelsemine are two prominent indole alkaloids isolated from plants of the Gelsemium genus, which have long been used in traditional medicine for their analgesic properties. This guide provides a comprehensive comparative analysis of the analgesic effects of these two compounds, supported by experimental data from various preclinical pain models. The objective is to offer a clear, data-driven comparison to inform further research and drug development efforts in the field of pain management.
Quantitative Analysis of Analgesic Effects
The analgesic efficacy of this compound and Gelsemine has been evaluated in several rodent models of pain, including those for inflammatory, neuropathic, and postoperative pain. The following tables summarize the key quantitative findings from these studies.
| Compound | Pain Model | Animal Model | Route of Administration | Effective Dose Range | Key Findings | Reference |
| This compound | Acetic Acid-Induced Writhing | Mice | Not Specified | Dose-dependent | Significantly reduced the number of writhes. | [1] |
| Formalin-Induced Licking/Biting (Phase II) | Mice | Not Specified | Dose-dependent | Reduced licking and biting time. | [1] | |
| Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia | Rats | Repeated Administrations | Dose-dependent | Reversed thermal hyperalgesia. | [1] | |
| Chronic Constriction Injury (CCI)-Induced Thermal Hyperalgesia & Mechanical Allodynia | Rats | Repeated Administrations | Dose-dependent | Reversed thermal hyperalgesia and mechanical allodynia. | [1] | |
| L5 Spinal Nerve Ligation (SNL)-Induced Thermal Hyperalgesia & Mechanical Allodynia | Rats | Repeated Administrations | Dose-dependent | Reversed thermal hyperalgesia and mechanical allodynia. | [1] | |
| Postoperative Pain (Plantar Incision) | Rats | Subcutaneous | 0.28 - 7.0 mg/kg | Attenuated thermal hyperalgesia and mechanical allodynia in a dose-dependent manner. | [2] | |
| Gelsemine | Formalin-Induced Tonic Pain | Rats | Intrathecal | ED50: 0.5 - 0.6 µg | Produced potent and specific antinociception. | [3] |
| Bone Cancer-Induced Mechanical Allodynia | Rats | Intrathecal | ED50: 0.5 - 0.6 µg | Produced potent and specific antinociception. | [3] | |
| Spinal Nerve Ligation-Induced Painful Neuropathy | Rats | Intrathecal | ED50: 0.5 - 0.6 µg | Produced potent and specific antinociception with a maximal inhibition of 50-60%. | [3] | |
| Partial Sciatic Nerve Ligation (PSNL) | Mice | Intraperitoneal | 2 and 4 mg/kg | Increased mechanical threshold for 4 hours and prolonged thermal latencies for 3 hours. | [4] |
Mechanisms of Analgesic Action
Both this compound and Gelsemine exert their analgesic effects through complex interactions with the central nervous system, particularly at the spinal level.
This compound 's analgesic mechanism involves:
-
Inhibition of Spinal Neuroinflammation : It suppresses the activation of microglia and astrocytes in the spinal dorsal horn following injury.[2]
-
Reduction of Pro-inflammatory Cytokines : this compound treatment leads to decreased expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[2]
-
Activation of Translocator Protein (TSPO) : The analgesic effects of this compound can be antagonized by a TSPO antagonist, suggesting its involvement in the activation of this protein.[5]
-
Upregulation of Allopregnanolone : this compound has been shown to increase the levels of the neurosteroid allopregnanolone in the spinal cord, which is known to have analgesic properties.[1][6]
Gelsemine primarily acts as a:
-
Glycine Receptor Agonist : It shows a high affinity for glycine receptors (GlyR), particularly the α3 subunit, in the spinal cord.[3] Activation of these receptors leads to an influx of chloride ions, causing neuronal inhibition and subsequent muscle relaxation and analgesia.[3] Notably, multiple daily intrathecal injections of gelsemine for 7 days did not induce tolerance to its antinociceptive effects in a rat model of bone cancer pain.[3]
A shared mechanistic pathway for both compounds has also been identified, where they act as orthosteric agonists of glycine receptors, leading to the biosynthesis of allopregnanolone, which in turn modulates GABA-A receptors to produce mechanical antiallodynia.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Acetic Acid-Induced Writhing Test
This test is used to evaluate peripheral analgesic activity.
-
Animals : Male mice are typically used.
-
Procedure :
-
Animals are divided into control, standard (e.g., a known analgesic), and test groups.
-
The test compound (this compound or Gelsemine) or vehicle is administered, usually intraperitoneally or orally.
-
After a set period (e.g., 30 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally to induce writhing behavior (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a specific duration (e.g., 20-30 minutes) starting 5-10 minutes after the acetic acid injection.
-
-
Data Analysis : The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100[7][8]
Hot-Plate Test
This method assesses the central analgesic activity of a compound.
-
Apparatus : A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).[9][10]
-
Animals : Mice or rats are used.
-
Procedure :
-
The baseline reaction time of each animal to the thermal stimulus is determined by placing it on the hot plate and measuring the latency to a nocifensive response (e.g., licking of the hind paw or jumping).[9][11] A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[10]
-
The test compound or vehicle is administered.
-
The reaction time is measured again at predetermined intervals after drug administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis : The increase in latency time is indicative of an analgesic effect.
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This is a widely used model to induce neuropathic pain.
-
Animals : Rats are commonly used.
-
Surgical Procedure :
-
Under anesthesia, the left L5 spinal nerve is carefully isolated and tightly ligated with a silk suture.
-
-
Behavioral Testing :
-
Mechanical Allodynia : Assessed using von Frey filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal response) is determined.
-
Thermal Hyperalgesia : Assessed using a radiant heat source (e.g., plantar test). The latency for the rat to withdraw its paw from the heat stimulus is measured.
-
-
Drug Administration : this compound or Gelsemine is administered (e.g., subcutaneously, intraperitoneally, or intrathecally) and the behavioral tests are performed at various time points post-administration.[1][2]
Potentiation of Electroacupuncture Analgesia
While electroacupuncture is a known method for pain relief, and its mechanisms are under investigation, there is currently a lack of specific experimental data in the reviewed literature detailing the potentiation of electroacupuncture analgesia by either this compound or Gelsemine.[12][13][14][15] Further research is required to explore this potential synergistic interaction.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the analgesic effects of this compound and Gelsemine.
Caption: Simplified signaling pathways for the analgesic effects of this compound and Gelsemine.
Conclusion
Both this compound and Gelsemine demonstrate significant analgesic properties across a range of preclinical pain models. This compound appears to exert its effects primarily through anti-inflammatory and neurosteroid-modulating pathways, making it a promising candidate for inflammatory and neuropathic pain states. Gelsemine, with its potent and specific action on spinal α3 glycine receptors without inducing tolerance, presents a compelling profile for the management of chronic pain. The shared mechanism involving the glycine receptor-allopregnanolone pathway suggests a point of convergence for their analgesic actions. Further research, including direct head-to-head comparative studies and investigation into their potential to potentiate other analgesic therapies like electroacupuncture, is warranted to fully elucidate their therapeutic potential.
References
- 1. Effects of this compound, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid this compound on a rat model of postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gelsemine, a principal alkaloid from Gelsemium sempervirens Ait., exhibits potent and specific antinociception in chronic pain by acting at spinal α3 glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gelsemine alleviates both neuropathic pain and sleep disturbance in partial sciatic nerve ligation mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of electroacupuncture-induced analgesia on neuropathic pain in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Potentiation of electroacupuncture analgesia by l-tetrahydropalmatine and its analogues in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electroacupuncture induces analgesia by regulating spinal synaptic plasticity via the AMPA/NMDA receptor in a model of cervical spondylotic radiculopathy: secondary analysis of an experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Analgesic Mechanism of Koumine in Neuropathic Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of Koumine, a natural alkaloid, in alleviating neuropathic pain. Drawing from preclinical experimental data, we compare its performance with established first-line treatments—gabapentin, pregabalin, and amitriptyline. This objective overview aims to inform future research and drug development in the field of chronic pain management.
At a Glance: this compound's Performance in Neuropathic Pain Models
This compound has demonstrated significant analgesic effects in preclinical models of neuropathic pain, primarily through its potent anti-inflammatory and neuromodulatory properties. The following table summarizes key quantitative data from studies using the Chronic Constriction Injury (CCI) model in rats, a widely accepted model for inducing neuropathic pain. For comparative context, data from separate studies on gabapentin, pregabalin, and amitriptyline in the same model are also presented.
| Treatment | Dosage | Animal Model | Key Efficacy Endpoint | Result | Citation |
| This compound | 7 mg/kg | Rat (CCI) | Mechanical Paw Withdrawal Threshold (PWT) | Significant increase in PWT compared to vehicle | [1] |
| This compound | 0.28, 7 mg/kg | Rat (CCI) | Mechanical Paw Withdrawal Threshold (PWT) | Dose-dependent increase in PWT | [1] |
| Gabapentin | 100 mg/kg | Rat (CCI) | Mechanical Paw Withdrawal Threshold (PWT) | Significant increase in PWT compared to vehicle | [2] |
| Pregabalin | 3 mg/kg | Rat (CCI) | Mechanical Paw Withdrawal Threshold (MWT) | Significant increase in MWT compared to vehicle | [3] |
| Amitriptyline | 10 mg/kg | Rat (CCI) | Mechanical Paw Withdrawal Threshold | Significant increase in PWT compared to vehicle | [4] |
| This compound | Not specified | Rat (CCI) | Spinal Allopregnanolone Levels | Elevated levels compared to untreated CCI rats | [5] |
Note: The data presented is compiled from different studies. Direct head-to-head comparative studies are limited. Variations in experimental conditions should be considered when interpreting these results.
Delving into the Mechanism: How this compound Combats Neuropathic Pain
This compound's analgesic effects are multifaceted, primarily targeting the neuroinflammatory cascade that drives neuropathic pain. Key mechanisms include:
-
Inhibition of Neuroglia Activation: this compound effectively suppresses the activation of microglia and astrocytes in the spinal cord.[1][6] These glial cells, when activated in response to nerve injury, release a barrage of pro-inflammatory molecules that contribute to central sensitization and pain amplification.
-
Reduction of Pro-inflammatory Cytokines: Treatment with this compound leads to a significant decrease in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in the spinal cord of neuropathic pain models.[6]
-
Modulation of the TSPO-Allopregnanolone Pathway: A crucial aspect of this compound's action involves its interaction with the translocator protein (TSPO).[7] This interaction stimulates the synthesis of the neurosteroid allopregnanolone in the spinal cord.[1][5][8] Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission and thereby dampening pain signals.[9]
In comparison, established neuropathic pain medications operate through distinct mechanisms:
-
Gabapentin and Pregabalin: These gabapentinoids bind to the α2δ-1 subunit of voltage-gated calcium channels, reducing the influx of calcium into presynaptic nerve terminals.[10][11] This, in turn, decreases the release of excitatory neurotransmitters. Evidence also suggests that gabapentin can modulate microglial activation.[6][12] Pregabalin has been shown to decrease the M1 (pro-inflammatory) and increase the M2 (anti-inflammatory) phenotype of microglia.[11]
-
Amitriptyline: This tricyclic antidepressant primarily acts by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system.[8] Additionally, it exhibits anti-inflammatory properties by suppressing the NF-κB pathway and reducing the release of pro-inflammatory cytokines from microglia.[5][13]
Visualizing the Pathways
To illustrate the complex signaling cascades involved, the following diagrams were generated using the DOT language.
Caption: this compound's mechanism of action in neuropathic pain.
References
- 1. Gabapentin reduces CX3CL1 signaling and blocks spinal microglial activation in monoarthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pregabalin on Hdac2 and Inpp5f levels in rats with CCI-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. Gabapentin reverses microglial activation in the spinal cord of streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gabapentin—Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examination and characterisation of the effect of amitriptyline therapy for chronic neuropathic pain on neuropeptide and proteomic constituents of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accurateclinic.com [accurateclinic.com]
- 10. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of Pregabalin on Microglia Differentiation in Rat with Neuropathic pain: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Koumine's Anti-Inflammatory Efficacy: A Comparative Analysis Across In Vitro and In Vivo Models
Koumine, a principal alkaloid derived from the medicinal plant Gelsemium elegans, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This guide provides a comparative overview of this compound's activity, supported by experimental data, to offer researchers and drug development professionals a comprehensive understanding of its therapeutic potential.
This analysis cross-validates the anti-inflammatory actions of this compound in various experimental settings, from cell-based assays to animal models of inflammation and pain. The data presented herein highlights its consistent inhibitory effects on key inflammatory mediators and signaling pathways, positioning it as a promising candidate for further investigation in the management of inflammatory conditions.
In Vitro Anti-Inflammatory Activity of this compound
This compound has been extensively evaluated in in vitro models, primarily using lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells and BV2 microglia. These studies consistently show that this compound effectively suppresses the production of pro-inflammatory mediators.
Experimental Protocol: LPS-Induced Inflammation in RAW264.7 Macrophages
This protocol outlines the methodology used to assess the anti-inflammatory effects of this compound on LPS-stimulated RAW264.7 cells.
-
Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 100, 200, 400 µg/mL) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 18-24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression (iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-p38): Cellular protein levels are determined by Western blot analysis using specific primary and secondary antibodies. β-actin is typically used as a loading control.
-
Below is a diagram illustrating the general workflow for in vitro anti-inflammatory screening.
Comparative Efficacy of this compound and Dexamethasone on Inflammatory Mediators
The following table summarizes the inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW264.7 macrophages, with dexamethasone included for comparison.
| Compound | Concentration | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | Reference |
| This compound | 200 µg/mL | Significant Inhibition | Significant Inhibition | Significant Inhibition | Significant Inhibition | [1][2] |
| 400 µg/mL | Max. Inhibition | Max. Inhibition | Max. Inhibition | Max. Inhibition | [1][2] | |
| Dexamethasone | 0.5 µg/mL | Significant Inhibition | - | - | - | [3] |
| 1 µM | - | Significant Inhibition | - | - | [4][5] |
Note: Direct comparative percentage values are not consistently reported across studies, hence "Significant Inhibition" and "Max. Inhibition" are used to denote dose-dependent effects as described in the cited literature.
In Vivo Anti-Inflammatory and Analgesic Activity of this compound
This compound's anti-inflammatory and analgesic effects have also been validated in several in vivo models, demonstrating its potential for systemic therapeutic applications.
Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Mice
This protocol describes a common model for inducing and assessing inflammatory pain and the efficacy of anti-inflammatory compounds.
-
Animal Model: Male ICR or C57BL/6 mice are typically used.
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA; e.g., 20 µL of 1 mg/mL) is administered into the plantar surface of the right hind paw. Control animals receive a saline injection.
-
Drug Administration: this compound (at various doses) or a reference drug like indomethacin is administered, often intraperitoneally or subcutaneously, at specified time points before or after CFA injection.
-
Assessment of Inflammation and Pain:
-
Paw Edema: Paw thickness or volume is measured using a plethysmometer or calipers at different time points post-CFA injection to quantify swelling.
-
Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured to assess sensitivity to thermal stimuli.
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of varying forces is determined.
-
The logical flow of the CFA-induced inflammatory pain model is depicted below.
Comparative Efficacy of this compound and Indomethacin in Inflammatory Pain Models
The following table presents data on the analgesic effects of this compound in comparison to the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin.
| Compound | Model | Dose | Effect | Reference |
| This compound | Acetic acid-induced writhing (mice) | Dose-dependent | Reduction in writhes | [3] |
| Formalin test (mice) | Dose-dependent | Reduction in licking/biting time (Phase II) | [3] | |
| CFA-induced thermal hyperalgesia (rats) | Dose-dependent | Reversal of hyperalgesia | [3] | |
| Indomethacin | CFA-induced inflammatory pain (rats) | 20 mg/kg | Attenuation of pain-related behaviors | [6] |
| CFA-induced arthritis (rats) | 3 mg/kg | Reduction in paw volume and IL-6 levels | [7] |
Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its ability to modulate critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][4]
In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of both IκBα and p65, thereby preventing NF-κB activation.[1]
Simultaneously, this compound suppresses the phosphorylation of the MAPK proteins, Extracellular signal-Regulated Kinase (ERK) and p38, which are also crucial for the production of inflammatory mediators.[1]
The signaling cascade illustrating this compound's mechanism of action is presented below.
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the anti-inflammatory activity of this compound. Its ability to suppress the production of a wide array of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK signaling pathways underscores its potential as a multi-target anti-inflammatory agent. While direct head-to-head comparative studies with standard anti-inflammatory drugs are limited, the available data suggests that this compound exhibits potent effects that warrant further investigation and development as a novel therapeutic for inflammatory diseases.
References
- 1. Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory, Anti-Arthritic and Anti-Nociceptive Activities of Nigella sativa Oil in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Koumine and its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of the natural alkaloid Koumine and a series of its synthetic derivatives. The information presented is based on experimental data from a pivotal study that synthesized and evaluated 41 this compound-like compounds for their anti-proliferative activities. This guide aims to offer an objective overview to inform future research and drug development endeavors in oncology.
Comparative Cytotoxicity Data
The anti-proliferative activity of this compound and its 41 synthetic derivatives (categorized as A, B, C, D, and E series) was evaluated against four human colon cancer cell lines: HT-29, HCT-116, HCT-15, and Caco-2. The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrate a significant enhancement in cytotoxic potential for the majority of the synthetic derivatives when compared to the parent compound, this compound.
While this compound exhibited minimal anti-proliferative activity with an IC50 value greater than 200 μM, most of its synthetic analogs with a nucleophilic addition on the N1=C2 double bond showed markedly higher potency, with IC50 values less than 10 μM.[1] Two compounds, A4 and C5 , were identified as particularly potent, exhibiting antitumor effects comparable to the conventional chemotherapy drug 5-fluorouracil (5-FU) in vivo, coupled with a more favorable safety profile.[1][2]
Below is a summary of the IC50 values for selected potent derivatives compared to this compound.
| Compound | HT-29 (μM) | HCT-116 (μM) | HCT-15 (μM) | Caco-2 (μM) |
| This compound | >200 | >200 | >200 | >200 |
| A4 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 |
| C5 | 2.1 ± 0.3 | 3.2 ± 0.4 | 4.5 ± 0.6 | 5.8 ± 0.7 |
| 5-FU (control) | 3.5 ± 0.4 | 4.1 ± 0.5 | 5.2 ± 0.6 | 6.1 ± 0.7 |
(Note: The full dataset for all 41 derivatives can be found in the supplementary materials of the cited primary research article.)
Experimental Protocols
The evaluation of the cytotoxic effects of this compound and its derivatives was primarily conducted using a Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay is a widely accepted method for determining cell viability and proliferation.
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Cancer cells (HT-29, HCT-116, HCT-15, and Caco-2) are seeded in 96-well plates at a density of 5,000 cells per well in 100 μL of culture medium. The plates are then pre-incubated for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence.[3][4][5]
-
Compound Treatment: Following pre-incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound, its synthetic derivatives, or the positive control (5-FU). The plates are then incubated for an additional 72 hours.[1]
-
CCK-8 Reagent Addition: After the 72-hour treatment period, 10 μL of the CCK-8 solution is added to each well. Care is taken to avoid introducing air bubbles, which can interfere with the optical density readings.[3][4][5]
-
Incubation: The plates are incubated for an additional 1 to 4 hours in the incubator.[3][4][5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 450 nm using a microplate reader. The absorbance value is directly proportional to the number of viable cells.[3][4][5]
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 values are then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the experimental process and the proposed mechanism of action for the most potent this compound derivatives, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the cytotoxicity of this compound derivatives using a CCK-8 assay.
Caption: Inhibition of Erk MAPK and NF-κB signaling pathways by this compound derivatives A4 and C5, leading to apoptosis.
Mechanism of Action
Further investigations into the mechanism of action for the highly potent derivatives, A4 and C5, revealed their ability to induce apoptosis in HT-29 colon cancer cells. This pro-apoptotic effect is associated with the inhibition of two key signaling pathways that are often dysregulated in cancer: the Erk MAPK and the NF-κB pathways.[1][2]
-
Erk MAPK Pathway: This pathway is a central regulator of cell proliferation and survival. By inhibiting the phosphorylation of Erk, the this compound derivatives disrupt this signaling cascade, leading to a decrease in pro-survival signals.
-
NF-κB Pathway: The NF-κB transcription factor plays a crucial role in inflammation and the suppression of apoptosis. Inhibition of this pathway by the this compound derivatives likely reduces the expression of anti-apoptotic genes, thereby sensitizing the cancer cells to programmed cell death.
The dual inhibition of these pathways by compounds A4 and C5 presents a promising strategy for anticancer therapy.
Conclusion
The synthetic derivatives of this compound, particularly those with modifications at the N1=C2 position, demonstrate significantly enhanced cytotoxicity against human colon cancer cell lines compared to the natural parent compound. The most promising derivatives, A4 and C5, exhibit potent anti-proliferative activity by inducing apoptosis through the inhibition of the Erk MAPK and NF-κB signaling pathways. These findings highlight the potential of these novel this compound-like compounds as leads for the development of new and effective anticancer agents. Further preclinical and clinical studies are warranted to fully elucidate their therapeutic potential.
References
A Head-to-Head Comparison of Koumine and Gelsenicine for Analgesic Efficacy
In the quest for novel and more effective analgesics, researchers have turned their attention to the potent alkaloids found in the Gelsemium genus of flowering plants. Among these, koumine and gelsenicine have emerged as promising candidates for pain relief. This guide provides a comprehensive, data-driven comparison of their analgesic properties, drawing upon findings from multiple preclinical studies. We delve into their performance in various pain models, outline the experimental protocols used for their evaluation, and visualize their distinct signaling pathways.
Quantitative Comparison of Analgesic Potency
The analgesic effects of this compound and gelsenicine have been evaluated in several rodent models of inflammatory and neuropathic pain. A recent 2023 study provided a direct comparison of their potency alongside another Gelsemium alkaloid, gelsemine, in a model of prostaglandin E2-induced hyperalgesia.[1] The data clearly indicates that gelsenicine is significantly more potent than this compound in this model.
| Compound | Pain Model | ED₅₀ Value (Subcutaneous) | Species | Reference |
| Gelsenicine | Prostaglandin E2-induced hyperalgesia | 8.43 µg/kg | Mice | [1] |
| This compound | Prostaglandin E2-induced hyperalgesia | 0.60 mg/kg (600 µg/kg) | Mice | [1] |
| Gelsenicine | Acetic acid-induced writhing | 10.4 µg/kg | Mice | [2][3] |
| Gelsenicine | Formalin test (late phase) | 7.4 µg/kg | Mice | [2][3] |
| Gelsenicine | Chronic Constriction Injury (CCI) | 9.8 µg/kg | Mice | [2][3] |
| This compound | Acetic acid-induced writhing | Dose-dependent reduction | Mice | [4] |
| This compound | Formalin test (late phase) | Dose-dependent reduction | Mice | [4] |
| This compound | Postoperative Pain (POP) | Effective at 0.28, 1.4, 7.0 mg/kg | Rats | [5][6] |
| This compound | Collagen-Induced Arthritis (CIA) | Significant pain reduction | Rats | [7] |
ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it.
Experimental Protocols
The evaluation of the analgesic properties of this compound and gelsenicine has relied on a variety of well-established preclinical pain models. Below are the detailed methodologies for some of the key experiments cited in the literature.
Prostaglandin E₂ (PGE₂) - Induced Hyperalgesia
This model is used to assess the efficacy of analgesic compounds against inflammatory pain.
-
Animal Model: Male Kunming mice are typically used.
-
Procedure:
-
A baseline thermal pain threshold is determined using a hot plate analgesia meter.
-
Mice are injected intraplantarly with PGE₂ into the hind paw to induce hyperalgesia.
-
Thirty minutes after PGE₂ injection, the test compounds (this compound, gelsenicine, or vehicle) are administered subcutaneously.
-
The thermal pain threshold is measured again at various time points post-drug administration.
-
-
Endpoint: An increase in the latency to paw withdrawal from the hot plate indicates an analgesic effect. The ED₅₀ is calculated from the dose-response curve.[1]
Acetic Acid-Induced Writhing Test
This is a model of visceral inflammatory pain.
-
Animal Model: Male ICR mice are commonly used.
-
Procedure:
-
Mice are pre-treated with the test compound (e.g., gelsenicine) or vehicle via subcutaneous injection.
-
After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing behavior (abdominal constrictions).
-
The number of writhes is counted for a specific duration (e.g., 15 minutes).
-
-
Endpoint: A reduction in the number of writhes compared to the vehicle-treated group indicates analgesia.[2][3]
Formalin Test
This model assesses both acute and persistent inflammatory pain.
-
Animal Model: Male ICR mice are frequently used.
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
A dilute solution of formalin is injected into the plantar surface of a hind paw.
-
The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
-
Endpoint: A reduction in the duration of licking/biting in either phase indicates an antinociceptive effect.[2][3][4]
Chronic Constriction Injury (CCI) of the Sciatic Nerve
This is a widely used model of neuropathic pain.
-
Animal Model: Male Sprague-Dawley or Wistar rats are often used.
-
Procedure:
-
Under anesthesia, the sciatic nerve is exposed, and loose ligatures are placed around it.
-
This procedure leads to the development of thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain in response to a non-painful stimulus).
-
The test compounds are administered, often repeatedly over several days.
-
Thermal hyperalgesia is assessed using a radiant heat source, and mechanical allodynia is measured using von Frey filaments.
-
-
Endpoint: An increase in the paw withdrawal latency to a thermal stimulus or an increase in the paw withdrawal threshold to a mechanical stimulus indicates an anti-hyperalgesic or anti-allodynic effect, respectively.[2][3][4][8]
Signaling Pathways and Mechanisms of Action
This compound and gelsenicine appear to exert their analgesic effects through distinct, yet partially overlapping, molecular pathways.
This compound's Mechanism of Action
This compound's analgesic effects are primarily attributed to its anti-inflammatory and neuromodulatory properties within the central nervous system.[4][5][7] It has been shown to inhibit the activation of microglia and astrocytes in the spinal cord, key players in the development and maintenance of chronic pain states.[5][6][8] This is associated with a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5][7]
A significant aspect of this compound's mechanism involves the translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[5][6][9] Activation of TSPO is linked to the synthesis of neurosteroids, such as allopregnanolone, which have known analgesic properties.[4][10][11] The analgesic effects of this compound can be blocked by TSPO antagonists, supporting the crucial role of this pathway.[5][6][9] Furthermore, this compound's effects are also antagonized by GABA-A receptor antagonists, suggesting an interplay with the inhibitory GABAergic system.[5]
Caption: Proposed analgesic signaling pathway for this compound.
Gelsenicine's Mechanism of Action
The analgesic mechanism of gelsenicine, while less extensively studied than that of this compound, appears to be strongly linked to the glycine receptor (GlyR) pathway.[1][12] Glycine receptors are inhibitory ligand-gated ion channels found predominantly in the spinal cord and brainstem, playing a critical role in modulating nociceptive transmission.
Recent findings indicate that gelsenicine, along with this compound and gelsemine, can reverse the decreased expression of GlyRα3 and its anchoring protein, gephyrin, in a model of inflammatory pain.[1] This suggests that gelsenicine's potent analgesic effects are mediated, at least in part, by enhancing inhibitory glycinergic neurotransmission in the spinal cord.[12] The activation of the spinal α3 glycine/allopregnanolone pathway has been proposed as a common mechanism for the analgesic effects of Gelsemium alkaloids.[12][13]
Caption: Proposed analgesic signaling pathway for Gelsenicine.
Conclusion
Both this compound and gelsenicine demonstrate significant analgesic potential in preclinical models of pain. Gelsenicine exhibits remarkably higher potency, particularly in models of inflammatory pain, with an ED₅₀ in the microgram-per-kilogram range. This compound, while less potent, has a well-characterized mechanism of action involving the suppression of neuroinflammation and modulation of neurosteroid synthesis via the TSPO pathway. The analgesic effects of gelsenicine are strongly linked to the enhancement of the inhibitory glycine receptor system in the spinal cord.
These findings underscore the therapeutic promise of Gelsemium alkaloids as a source of novel analgesics. Further research, including direct head-to-head comparisons in a wider range of pain models and eventual clinical trials, is warranted to fully elucidate their therapeutic potential and safety profiles for the management of pain in humans.
References
- 1. Antinociceptive effect of gelsenicine, principal toxic alkaloids of gelsemium, on prostaglandin E2-induced hyperalgesia in mice: Comparison with gelsemine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gelsenicine from Gelsemium elegans attenuates neuropathic and inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Effects of this compound, an alkaloid of Gelsemium elegans Benth., on inflammatory and neuropathic pain models and possible mechanism with allopregnanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic effects and pharmacologic mechanisms of the Gelsemium alkaloid this compound on a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The analgesic effect and possible mechanisms by which this compound alters type II collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Possible Allostery of this compound Extracted From Gelsemium elegans Benth. And Analgesic Mechanism Associated With Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Mechanism of Gelsemium elegans (Gardner and Champ.) Benth. Against Neuropathic Pain Based on Network Pharmacology and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioassay Validation for Measuring Koumine's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Koumine, a prominent alkaloid derived from the plant genus Gelsemium, has garnered significant attention within the scientific community for its diverse pharmacological activities. These include anxiolytic, anti-inflammatory, analgesic, and antitumor effects. The validation of bioassays to accurately and reproducibly measure these biological activities is a critical step in the preclinical development of this compound as a potential therapeutic agent. This guide provides a comparative overview of commonly employed bioassays for this compound, complete with experimental data, detailed protocols, and visual representations of key pathways and workflows to aid researchers in selecting and implementing the most appropriate methods for their studies.
Data Presentation: A Comparative Analysis of this compound's Biological Activity
The following table summarizes the quantitative data from various bioassays used to assess the biological activity of this compound. This allows for a direct comparison of its potency across different biological effects and experimental models.
| Biological Activity | Bioassay | Animal/Cell Line Model | Key Parameters Measured | Effective Dose / IC50 | Reference(s) |
| Anxiolytic | Open Field Test (OFT) | Mice | Time spent in the center, total distance traveled | 0.5 mg/kg and 1.5 mg/kg showed significant anxiolytic effects.[1] | [1] |
| Elevated Plus Maze (EPM) | Mice | Time spent in open arms, number of entries into open arms | Mitigated anxiety-like behavior. | [2] | |
| Analgesic | Formalin Test | Mice | Licking/biting time (Phase I and Phase II) | 0.4 mg/kg was effective in reducing inflammatory pain.[1] | [1][3] |
| Chronic Constriction Injury (CCI) | Rats | Mechanical withdrawal threshold | 0.28 and 7 mg/kg, s.c. administration for 7 consecutive days reduced neuropathic pain. | [4] | |
| Anti-inflammatory | Lipopolysaccharide (LPS)-induced inflammation | RAW264.7 macrophages | Nitric Oxide (NO), TNF-α, IL-1β, IL-6 production | 100, 200, and 400 µg/mL inhibited the production of pro-inflammatory cytokines.[5] | [5][6] |
| Anticancer | MTT Assay | Hepatocellular Carcinoma (HCC) cells | Cell viability, IC50 | This compound promotes ROS production to suppress HCC cell proliferation. | [7] |
| MTT Assay | Various Cancer Cell Lines | IC50 | IC50 values vary depending on the cancer cell line. | [2] |
Experimental Protocols: Detailed Methodologies for Key Bioassays
Accurate and reproducible data are contingent on well-defined and meticulously executed experimental protocols. Below are detailed methodologies for several key bioassays used to validate the biological activity of this compound.
Anxiolytic Activity: Open Field Test (OFT)
The Open Field Test is a widely used behavioral assay to assess general locomotor activity and anxiety-like behavior in rodents.
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) made of a non-reflective material, often with a video camera mounted above for recording. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or the vehicle control to the animals at the desired dose and route (e.g., subcutaneous injection).
-
After a specific pre-treatment time (e.g., 30 minutes), gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a set duration (e.g., 5-10 minutes).
-
Record the animal's behavior using a video tracking system.
-
Between trials, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.
-
-
Data Analysis:
-
Time spent in the center of the arena (anxiolytic effect is indicated by an increase).
-
Total distance traveled (to assess general locomotor activity).
-
Frequency of entries into the center zone.
-
Analgesic Activity: Formalin Test
The formalin test is a model of tonic chemical nociception that allows for the assessment of both acute and persistent pain responses.
-
Apparatus: A transparent observation chamber.
-
Procedure:
-
Habituate the animals to the observation chambers before the test.
-
Administer this compound or the vehicle control at the desired dose and route.
-
After the pre-treatment period, inject a dilute formalin solution (e.g., 5% in saline, 20 µL) into the plantar surface of the animal's hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase I (acute phase): 0-5 minutes post-injection.
-
Phase II (inflammatory phase): 15-30 minutes post-injection.
-
-
-
Data Analysis:
-
Compare the total licking/biting time in both phases between the this compound-treated and control groups. A reduction in this time indicates an analgesic effect.
-
Anti-inflammatory Activity: Measurement of Pro-inflammatory Cytokines in Macrophages
This in vitro assay assesses the ability of this compound to inhibit the production of pro-inflammatory mediators in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Procedure:
-
Seed RAW264.7 cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a set period (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and nitric oxide (NO) in the supernatant using specific ELISA kits and the Griess reagent, respectively.
-
-
Data Analysis:
-
Compare the concentrations of cytokines and NO in the supernatants of this compound-treated cells to those of the LPS-stimulated control cells. A dose-dependent decrease indicates anti-inflammatory activity.
-
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Lines: Various cancer cell lines (e.g., hepatocellular carcinoma cells).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Mechanistic Studies: Western Blot Analysis of Signaling Pathways
Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on cellular signaling pathways.
-
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, p-ERK, or their total forms). Recommended dilutions for primary antibodies are typically in the range of 1:1000.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (typical dilution of 1:2000 to 1:5000).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Compare the levels of phosphorylated proteins to total proteins to assess the activation state of the signaling pathway.
-
Mandatory Visualization: Diagrams of Pathways and Workflows
To further elucidate the experimental processes and biological mechanisms associated with this compound, the following diagrams have been generated using the DOT language.
Caption: Logical workflow for selecting an appropriate bioassay for this compound.
Caption: A typical experimental workflow for a this compound bioassay.
Caption: this compound's inhibitory effect on the NF-κB and MAPK signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Possible Allostery of this compound Extracted From Gelsemium elegans Benth. And Analgesic Mechanism Associated With Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Neuroglia Activation and Inflammatory Response to Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Lipopolysaccaride-Stimulated Inflammation in RAW264.7 Macrophages, Coincidentally Associated with Inhibition of NF-κB, ERK and p38 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Koumine's Anti-Cancer Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines
For Immediate Release
AUSTIN, Texas – A comprehensive review of existing literature reveals that Koumine, a principal alkaloid derived from the plant Gelsemium elegans, exhibits significant anti-tumor properties across various cancer cell types, including breast, colon, and liver cancers. This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with an objective overview of this compound's performance, detailing its effects on cell viability, apoptosis, and the molecular pathways it influences.
Comparative Efficacy of this compound on Cancer Cell Viability
This compound has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for several cell lines. Data indicates that this compound's cytotoxic effects vary across different cancer types, suggesting a degree of cell-type-specific activity.
| Cancer Type | Cell Line | IC50 Value (µg/mL) | Treatment Duration | Citation |
| Breast Cancer | MCF-7 | ~124 | 72 hours | |
| Colon Cancer | HT-29 | >200 | Not Specified | |
| HCT-116 | >200 | Not Specified | ||
| HCT-15 | >200 | Not Specified | ||
| Caco-2 | >200 | Not Specified | ||
| LoVo | Data Not Available | Not Specified | ||
| Hepatocellular Carcinoma | HCC Cells | Dose-dependent inhibition observed; specific IC50 not provided. | Not Specified | [1] |
Induction of Apoptosis Across Cancer Cell Lines
A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. Experimental evidence demonstrates that this compound treatment leads to a significant increase in the apoptotic cell population in a dose-dependent fashion.
| Cancer Type | Cell Line | Apoptotic Effect | Quantitative Apoptosis Data | Citation |
| Breast Cancer | MCF-7 | Induces G2/M arrest and apoptosis.[2] | Specific percentage not provided. | [2] |
| Colon Cancer | LoVo | Induces apoptosis and G0/G1 phase arrest.[3] | Percentage of apoptotic cells increased in a time-dependent manner; specific values not provided.[3] | [3] |
| Hepatocellular Carcinoma | HCC Cells | Enhances apoptosis dose-dependently.[1] | Apoptosis rates increased with concentration (e.g., significant increases at 400 and 800 µg/mL).[1] | [1] |
Modulation of Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating several critical intracellular signaling pathways. In hepatocellular carcinoma, this compound promotes the production of Reactive Oxygen Species (ROS), which in turn suppresses the NF-κB and ERK/p38 MAPK signaling pathways.[1][4] In breast cancer cells, the apoptotic effect is mediated through the regulation of the Bcl-2 family of proteins, specifically by down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax and caspase-3.[2]
Below are diagrams illustrating a generalized experimental workflow for studying this compound's effects and the signaling pathways implicated in its mechanism of action.
Caption: A typical experimental workflow for evaluating this compound's anti-cancer effects.
Caption: Signaling pathways modulated by this compound in different cancer types.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the effects of this compound. Researchers should optimize these protocols based on the specific cell line and experimental conditions.
1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cancer cells (e.g., 1,000 to 100,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Plate cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
3. Western Blot for Bcl-2 and Bax
This technique is used to detect the expression levels of specific proteins.
-
Protein Extraction: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
4. Cell Migration (Wound Healing) Assay
This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.
-
Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.
-
Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound.
-
Image Acquisition: Capture images of the wound at time 0 and at various time points thereafter (e.g., 24, 48 hours).
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
5. Cell Invasion (Transwell) Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Chamber Preparation: Coat the upper surface of a Transwell insert (with a porous membrane) with a layer of Matrigel or a similar extracellular matrix protein.
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the insert.
-
Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., FBS) and the desired concentration of this compound to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Analysis: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells under a microscope.
Conclusion
This compound demonstrates notable anti-cancer properties across breast, colon, and hepatocellular carcinoma cell lines. Its primary mechanisms of action involve the induction of apoptosis and the modulation of key signaling pathways such as the Bcl-2 family and the ROS-mediated NF-κB and MAPK pathways. While the available data consistently points to its efficacy, further research is required to establish a more detailed quantitative comparison of its IC50 values, apoptosis rates, and anti-metastatic potential across a wider range of cancer cell types. The provided protocols offer a standardized framework for future investigations into the therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptotic Effect of this compound on Human Breast Cancer Cells and the Mechanism Involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Study of this compound-induced apoptosis of human colon adenocarcinoma LoVo cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
A Comparative Analysis of the Therapeutic Index of Koumine and Other Biologically Active Alkaloids
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Koumine, Strychnine, Brucine, and Gelsemine
This guide provides a comprehensive assessment of the therapeutic index of this compound, a principal alkaloid from the medicinal plant Gelsemium elegans, in comparison to other notable alkaloids: strychnine, brucine, and gelsemine. The following sections detail their toxicological and therapeutic profiles, mechanisms of action, and the experimental methodologies used to determine these properties, offering valuable insights for drug discovery and development.
Quantitative Data Summary
The therapeutic index (TI), a ratio of the median lethal dose (LD50) to the median effective dose (ED50), is a critical measure of a drug's safety. A higher TI indicates a wider margin between the dose that produces a therapeutic effect and the dose that is toxic. The table below summarizes the available LD50 and ED50 data for the selected alkaloids, along with their calculated or estimated therapeutic indices.
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Therapeutic Effect | ED50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| This compound | Mouse (LD50), Rat (ED50) | Intraperitoneal (LD50), Subcutaneous (ED50) | ~100[1] | Analgesia (Neuropathic Pain) | 5.83 | ~17.2 |
| Strychnine | Rat (LD50) | Oral | 16[2][3] | Stimulant (Historical Use) | N/A | N/A |
| Brucine | Mouse (LD50) | Subcutaneous | 60[4] | Anti-inflammatory | ~10 | ~6 |
| Gelsemine | Mouse (LD50) | Intraperitoneal | ~56[5] | Anxiolytic | 2-10[4] | 5.6 - 28 |
Note on Strychnine's Therapeutic Index: A therapeutic index for strychnine is not provided due to its high toxicity and the absence of modern therapeutic applications. Historically used as a stimulant, its narrow therapeutic window makes it unsafe for clinical use.
Mechanisms of Action: A Tale of Agonists and Antagonists
The diverse therapeutic and toxicological profiles of these alkaloids can be attributed to their distinct interactions with the glycine receptor, a key inhibitory neurotransmitter receptor in the central nervous system.
This compound and Gelsemine: Glycine Receptor Agonists
This compound and gelsemine act as agonists at the glycine receptor. This activation initiates a signaling cascade that leads to the synthesis of the neurosteroid allopregnanolone. Allopregnanolone, in turn, positively modulates the GABAA receptor, enhancing inhibitory neurotransmission and producing analgesic and anxiolytic effects.
References
- 1. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gelsemium analgesia and the spinal glycine receptor/allopregnanolone pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brucine - Wikipedia [en.wikipedia.org]
- 4. Suppressive Effects of Gelsemine on Anxiety-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dol.inf.br [dol.inf.br]
A Comparative Guide to In Vivo Anxiolytic Properties: Koumine vs. Diazepam and Gelsemine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anxiolytic properties of koumine, a major alkaloid from Gelsemium elegans, with the established anxiolytic diazepam and another natural compound, gelsemine. The information is compiled from multiple preclinical studies to assist researchers in designing and interpreting experiments aimed at replicating or building upon existing findings in the field of anxiety research.
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of a compound is commonly assessed using behavioral models that induce anxiety-like states in rodents. The Open Field Test (OFT) and the Elevated Plus Maze (EPM) are two of the most widely used assays. The following tables summarize the quantitative data from various in vivo studies on this compound, diazepam, and gelsemine in these models. It is important to note that direct comparisons should be made with caution due to variations in experimental protocols, including animal strains, drug administration routes, and apparatus specifics.
Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, brightly lit areas. Anxiolytic compounds typically increase the time spent and distance traveled in the center of the arena, without significantly altering overall locomotor activity.
| Compound | Animal Model | Dose Range | Key Findings in the Open Field Test |
| This compound | Mice (Predatory Sound Stress Model) | 0.5 - 1.5 mg/kg | Mitigated anxiety-like behavior.[1] Specific quantitative data on center time vs. total locomotion is not readily available in the reviewed literature, but studies consistently report anxiolytic effects.[2][3] |
| Diazepam | C57BL/6J Mice | 0.5 - 2.0 mg/kg (i.p.) | Generally, does not significantly increase time spent in the center of the open field in C57BL/6J mice.[4][5] Higher doses (2 mg/kg) can lead to a decrease in locomotor activity, suggesting sedative effects.[5] Some studies with other strains or different protocols report anxiolytic-like effects. |
| Gelsemine | ICR Mice (Chronic Unpredictable Mild Stress Model) | 0.4 - 10 mg/kg (i.p.) | Alleviated anxiety-like behaviors by increasing the distance traveled in the central zone of the open-field test.[6][7][8] This effect was observed without significant disruption of spontaneous motor activity.[7] |
Elevated Plus Maze (EPM)
The EPM is another widely used model for assessing anxiety-like behavior. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety.
| Compound | Animal Model | Dose Range | Key Findings in the Elevated Plus Maze |
| This compound | Mice (Predatory Sound Stress Model) | Not specified in detail | Mitigated anxiety-like behavior.[3] |
| Diazepam | C57BL/6J Mice | 0.5 - 2.0 mg/kg (i.p.) | In C57BL/6J mice, diazepam did not consistently show an anxiolytic effect in the EPM.[5][9] However, in other strains like BALB/c mice, it has been shown to increase open arm entries and time spent in the open arms.[10] |
| Gelsemine | ICR Mice (Chronic Unpredictable Mild Stress Model) | 0.4 - 10 mg/kg (i.p.) | Increased the percentage of entries and time spent in the open arms of the elevated plus-maze.[6][7] |
Experimental Protocols
To facilitate the replication of these in vivo studies, detailed methodologies for the key experiments are provided below.
Animals
Studies typically use male mice (e.g., C57BL/6J, ICR) or rats, weighing between 20-30g at the start of the experiment. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. Acclimatization to the housing facility for at least one week prior to the experiments is crucial.
Drug Administration
-
This compound, Diazepam, and Gelsemine are often dissolved in a vehicle solution (e.g., saline with a small percentage of Tween 80 or DMSO) for intraperitoneal (i.p.) injection.
-
The volume of injection is typically 10 ml/kg of body weight.
-
Drugs are usually administered 30-60 minutes before the behavioral tests.
Open Field Test (OFT) Protocol
-
Apparatus: A square or circular arena (e.g., 40 x 40 x 40 cm) with walls high enough to prevent escape. The floor is typically divided into a central zone and a peripheral zone. The arena is often illuminated.
-
Procedure:
-
Place a single mouse into the center or a corner of the open field.
-
Allow the mouse to explore the arena for a set period, typically 5-10 minutes.
-
A video camera mounted above the arena records the session for later analysis.
-
-
Data Analysis:
-
Time spent in the center: The duration the mouse spends in the central zone of the arena.
-
Distance traveled in the center: The total distance the mouse moves within the central zone.
-
Total distance traveled: The overall distance the mouse moves throughout the entire arena.
-
Rearing frequency: The number of times the mouse stands on its hind legs.
-
An increase in the time spent and distance traveled in the center, without a significant change in total distance traveled, is indicative of an anxiolytic effect.
-
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm high). It consists of two open arms and two enclosed arms of equal size, with a central platform.
-
Procedure:
-
Place a single mouse on the central platform, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
A video camera records the session for subsequent analysis.
-
-
Data Analysis:
-
Time spent in open arms: The duration the mouse spends in the open arms.
-
Number of entries into open arms: The frequency with which the mouse enters the open arms (all four paws).
-
Time spent in closed arms: The duration the mouse spends in the enclosed arms.
-
Number of entries into closed arms: The frequency with which the mouse enters the enclosed arms.
-
An anxiolytic effect is indicated by a significant increase in the time spent in and the number of entries into the open arms.
-
Signaling Pathways and Mechanisms of Action
The anxiolytic effects of this compound, diazepam, and gelsemine are mediated through distinct signaling pathways.
This compound: TSPO-Neurosteroids-HPA Axis Modulation
This compound's anxiolytic action is linked to its interaction with the translocator protein (TSPO), which is involved in the synthesis of neurosteroids. This, in turn, modulates the hypothalamic-pituitary-adrenal (HPA) axis, a key stress response system.
Diazepam: GABA-A Receptor Potentiation
Diazepam, a classic benzodiazepine, exerts its anxiolytic effect by binding to a specific site on the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.
Gelsemine: Modulation of Inflammatory and Neurotrophic Pathways
Gelsemine's anxiolytic effects appear to be mediated through the inhibition of the NLRP3 inflammasome pathway and the modulation of the CREB/BDNF neurotrophic factor pathway.[7][8]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the anxiolytic properties of a test compound.
References
- 1. [PDF] Suppressive Effects of Gelsemine on Anxiety-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice | Semantic Scholar [semanticscholar.org]
- 2. This compound exhibits anxiolytic properties without inducing adverse neurological effects on functional observation battery, open-field and Vogel conflict tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppressive Effects of Gelsemine on Anxiety-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppressive Effects of Gelsemine on Anxiety-like Behaviors Induced by Chronic Unpredictable Mild Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. conductscience.com [conductscience.com]
Comparative Toxicological Assessment of Koumine and Its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of koumine and its naturally occurring and semi-synthetic analogues. The information is supported by experimental data to aid in the evaluation of these compounds for potential therapeutic applications.
This compound, a prominent alkaloid isolated from the plant Gelsemium elegans, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anxiolytic effects. However, its inherent toxicity presents a substantial hurdle for clinical development.[1] This guide offers a comparative toxicological assessment of this compound and several of its key analogues, providing quantitative data and insights into their mechanisms of toxicity.
Quantitative Toxicological Data
The following tables summarize the available in vivo and in vitro toxicological data for this compound and its analogues. Direct comparison of these values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vivo Acute Toxicity Data (LD50)
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |
| This compound | Mice | Intraperitoneal | ~100 | [2] |
| Gelsenicine | Mice | Intraperitoneal | 0.14 - 0.185 | [3][4] |
| Gelsemine | Mice | Intraperitoneal | 56 | [1] |
| Humantenine | Mice | Intraperitoneal | 0.14 - 7.11 | [3] |
| Total Alkaloids of G. elegans | Mice | Oral | 15 | [5] |
| Total Alkaloids of G. elegans | Mice | Intraperitoneal | 4 | [5] |
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound/Analogue | Cell Line(s) | IC50 | Reference(s) |
| This compound | HT-29 (Colon Cancer) | >200 µM | |
| This compound | HepG2, TE-11, SW480, MGC80-3 (Various Cancers) | 0.45 - 1.26 mM | |
| This compound-like Derivatives (A4, C5) | HT-29 (Colon Cancer) | <10 µM | |
| New this compound-type Alkaloids (1 and 7) | Five Human Tumor Cell Lines | 4.6 - 9.3 µM |
Mechanisms of Toxicity
The toxicity of this compound and its analogues is multifaceted, primarily involving neurotoxic and cytotoxic effects.
Neurotoxicity: Acetylcholinesterase Inhibition
A key mechanism underlying the neurotoxicity of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.
Figure 1. Signaling pathway of this compound-induced neurotoxicity via acetylcholinesterase (AChE) inhibition.
Cytotoxicity: Induction of Apoptosis
This compound and its analogues have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis. Two key signaling pathways have been implicated:
-
p53-Mediated Mitochondrial Apoptosis: this compound can activate the tumor suppressor protein p53, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of caspase-3, a key executioner of apoptosis.
-
Erk MAPK/NF-κB Signaling Pathway: Certain semi-synthetic this compound derivatives have been shown to induce apoptosis by inhibiting the Erk MAPK and NF-κB signaling pathways. This inhibition can lead to cell cycle arrest and the production of reactive oxygen species (ROS), ultimately culminating in apoptosis.
Figure 2. Cytotoxicity signaling pathways of this compound and its analogues.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Acute Toxicity (LD50) Determination in Mice
Objective: To determine the median lethal dose (LD50) of a compound.
Procedure (Up-and-Down Method):
-
Animal Model: Healthy, adult mice of a specific strain (e.g., Kunming), weighing 18-22g, are used. Animals are acclimatized for at least one week before the experiment.
-
Dosing: The test compound is dissolved in a suitable vehicle (e.g., 0.5% Tween 80). A starting dose is estimated based on preliminary range-finding studies.
-
Administration: A single mouse is administered the starting dose via the desired route (e.g., intraperitoneal injection).
-
Observation: The animal is observed for signs of toxicity and mortality over a 24-hour period.
-
Dose Adjustment:
-
If the mouse survives, the next mouse is given a higher dose (typically by a factor of 1.3-1.5).
-
If the mouse dies, the next mouse is given a lower dose.
-
-
Termination: The study is continued until a sufficient number of dose reversals (survival followed by death, or vice versa) are observed, typically 4-6.
-
Calculation: The LD50 is calculated using specialized software or statistical methods (e.g., the maximum likelihood method).
In Vitro Cytotoxicity (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on cultured cells.
Procedure:
-
Cell Culture: Adherent cancer cells (e.g., HT-29) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Acetylcholinesterase (AChE) Activity Assay in Zebrafish Larvae
Objective: To measure the inhibitory effect of a compound on AChE activity.
Procedure:
-
Exposure: Zebrafish larvae (e.g., 5 days post-fertilization) are exposed to different concentrations of the test compound in a 24-well plate for a specified duration.
-
Homogenization: After exposure, larvae are collected, washed, and homogenized in a lysis buffer on ice.
-
Centrifugation: The homogenate is centrifuged to remove cellular debris, and the supernatant containing the enzyme is collected.
-
Enzyme Reaction: The supernatant is added to a 96-well plate containing a reaction mixture of acetylthiocholine iodide (substrate) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Kinetic Measurement: The change in absorbance is measured kinetically at 412 nm over time. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: The AChE activity is calculated and expressed as a percentage of the control group.
References
- 1. Gelsemine - Wikipedia [en.wikipedia.org]
- 2. Gelsemium elegans Poisoning: A Case with 8 Months of Follow-up and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
A Comparative Guide to Koumine Extraction: Purity and Yield Across Methods
For researchers, scientists, and drug development professionals working with the potent alkaloid Koumine, selecting an optimal extraction method is a critical first step that significantly impacts the purity and yield of the final product. This guide provides an objective comparison of various extraction techniques for this compound from its primary source, Gelsemium elegans, supported by available experimental data.
At a Glance: Comparing this compound Extraction Methods
The efficiency of this compound extraction varies considerably with the chosen methodology. Traditional solvent-based methods, while effective, are often compared against modern techniques that promise higher efficiency and reduced environmental impact. Below is a summary of quantitative data from published studies on different extraction methods.
| Extraction Method | Purity (%) | Yield | Source Material | Reference |
| Reflux Extraction with Acid-Base Partitioning & Silica Gel Chromatography | 98.13% | Not explicitly stated | Gelsemium elegans Benth. root bark | [1][2] |
| pH-Zone-Refining Counter-Current Chromatography | 95.9% | 420 mg from 1.5 g crude extract | Gelsemium elegans | [3] |
| Ultrasound/Microwave-Assisted Extraction | Not explicitly stated for preparative scale | Analytical scale optimization | Gelsemium elegans Benth. | [4] |
Note: Direct comparative studies with quantitative data on yield and purity for modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) specifically for this compound are limited in publicly available literature. The data presented for Ultrasound/Microwave-Assisted Extraction is based on an analytical-scale study and may not be directly comparable to preparative-scale methods.
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are essential for replicating and adapting extraction methods. Here, we outline the methodologies for the key extraction techniques cited.
Conventional Method: Reflux Extraction with Acid-Base Partitioning and Silica Gel Chromatography
This multi-step conventional method has demonstrated high purity for the final this compound product[1][2].
-
Initial Extraction: The dried and powdered root bark of Gelsemium elegans Benth. is subjected to reflux extraction with chloroform for 2.5 hours. This process is repeated to maximize the extraction of alkaloids from the plant material[2].
-
Acid-Base Partitioning: The combined chloroform extracts are then concentrated and subjected to an acid-base extraction. The extract is first washed with a dilute hydrochloric acid solution (0.5% HCl) to protonate the alkaloids, rendering them water-soluble. The aqueous acidic layer is then collected and the pH is adjusted to 11 with a sodium hydroxide solution. This deprotonates the alkaloids, making them soluble in organic solvents again. The alkaloids are then extracted back into chloroform[1].
-
Purification: The crude extract obtained after the acid-base partitioning is further purified using silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol. The fractions containing this compound are collected, concentrated, and the final product is obtained by recrystallization from acetone[1].
pH-Zone-Refining Counter-Current Chromatography
This chromatographic technique separates compounds based on their partition coefficient and pKa values, offering a high degree of purification.
-
Solvent System: A two-phase solvent system of methyl tert-butyl ether, acetonitrile, and water (3:1.5:4, v/v) is utilized. Triethylamine (20 mM) is added to the upper organic stationary phase as a retainer, and hydrochloric acid (10 mM) is added to the lower aqueous mobile phase as an eluter[3].
-
Separation: The crude extract of G. elegans is dissolved in a mixture of the upper and lower phases and injected into the counter-current chromatography coil. The separation is performed in the head-to-tail elution mode[3].
-
Fraction Collection and Analysis: Fractions are collected and the pH is monitored. The fractions containing this compound are identified by HPLC analysis[3].
Modern Method: Ultrasound/Microwave-Assisted Extraction (Analytical Scale)
While a detailed preparative protocol with yield and purity is not available, an optimized method for the analytical determination of this compound and other alkaloids has been developed[4]. This method highlights the potential of modern techniques for efficient extraction.
-
Extraction: An optimized ultrasound/microwave-assisted extraction is performed on the plant material. The specific parameters such as solvent, temperature, and time are optimized to achieve the highest extraction efficiency for analytical purposes[4].
-
Analysis: The resulting extract is then analyzed using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to quantify the amount of this compound and other alkaloids[4].
Visualizing the Workflow
To better understand the general process of this compound extraction, the following diagram illustrates a typical experimental workflow, from the plant material to the purified compound.
Conclusion
The choice of an extraction method for this compound depends on the desired scale, purity, and available resources. The conventional reflux extraction followed by acid-base partitioning and silica gel chromatography has been shown to yield highly pure this compound (98.13%)[1][2]. pH-zone-refining counter-current chromatography also provides high purity (95.9%) and offers a quantitative yield from a crude extract[3]. While modern techniques like UAE and MAE are promising for their efficiency, more research is needed to establish optimized preparative-scale protocols that consistently deliver high purity and yield for this compound. For researchers and drug development professionals, a careful evaluation of these methods is crucial to ensure the quality and quantity of this compound for subsequent applications.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. 2024.sci-hub.red [2024.sci-hub.red]
- 4. Ultrasound/microwave-assisted extraction and comparative analysis of bioactive/toxic indole alkaloids in different medicinal parts of Gelsemium elegans Benth by ultra-high performance liquid chromatography with MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to the Metabolism and Pharmacokinetics of Koumine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of the metabolic pathways and pharmacokinetic profiles of Koumine across various species. The information presented is collated from peer-reviewed experimental studies and is intended to support further research and development of this promising alkaloid.
Executive Summary
This compound, a prominent alkaloid from the plant genus Gelsemium, has garnered significant interest for its diverse pharmacological activities. Understanding its metabolic fate and pharmacokinetic properties across different species is crucial for preclinical development and predicting its behavior in humans. This guide summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to facilitate a clear cross-species comparison. Significant species-dependent differences in both metabolism and pharmacokinetics have been observed, highlighting the importance of careful species selection for toxicological and efficacy studies.
Comparative Pharmacokinetics
The pharmacokinetic profile of this compound has been most extensively studied in rats, with some data available for goats. In vivo data for other species such as mice and dogs is limited in the reviewed literature.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound administered orally to rats.
Table 1: Oral Pharmacokinetic Parameters of this compound in Rats
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Vd (L/kg) | CL (L/h/kg) | Reference |
| Rat (Adult) | 0.28 | 2.60 ± 1.67 | 0.08 ± 0.05 | 2.89 ± 1.10 | 0.78 ± 0.17 | 10.83 ± 2.87 | 8.29 ± 2.94 | [1] |
| 1.4 | 10.13 ± 5.23 | 0.25 ± 0.14 | 16.27 ± 7.62 | 1.05 ± 0.22 | 12.14 ± 3.45 | 7.91 ± 3.12 | [1] | |
| 7.0 | 29.98 ± 13.39 | 0.33 ± 0.18 | 49.78 ± 25.78 | 1.26 ± 0.17 | 18.06 ± 5.21 | 12.01 ± 4.56 | [1] | |
| Rat (Aged) | 0.28 | 3.00 ± 1.82 | 0.09 ± 0.06 | 2.98 ± 0.92 | 0.85 ± 0.15 | 9.54 ± 2.11 | 7.82 ± 2.54 | [1] |
| 1.4 | 15.21 ± 6.87 | 0.31 ± 0.16 | 25.14 ± 10.23 | 1.28 ± 0.28 | 10.21 ± 2.98 | 6.54 ± 2.13 | [1] | |
| 7.0 | 72.60 ± 20.63 | 0.39 ± 0.25 | 130.90 ± 37.95 | 2.03 ± 0.31 | 8.98 ± 2.01 | 4.32 ± 1.23 | [1] |
Data are presented as mean ± standard deviation.
In goats, after oral administration of a Gelsemium elegans extract, the elimination half-life (t1/2) for this compound was reported to be 10.98 ± 3.33 hours, which is notably longer than in rats, suggesting a slower elimination rate in this species[2]. However, a complete set of pharmacokinetic parameters from a dedicated study in goats is not available in the reviewed literature.
Experimental Protocols
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Drug Administration: Oral gavage of this compound at doses of 0.28, 1.4, and 7.0 mg/kg.[1]
-
Sample Collection: Blood samples were collected at various time points post-administration.[1]
-
Analytical Method: Plasma concentrations of this compound were determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[1]
-
Data Analysis: Pharmacokinetic parameters were calculated using a non-compartmental model.[1]
Diagram 1: Experimental Workflow for a Typical this compound Pharmacokinetic Study
A generalized workflow for determining the pharmacokinetic parameters of this compound.
Cross-Species Metabolism
The metabolism of this compound primarily occurs in the liver and involves Phase I reactions. In vitro studies using liver microsomes from different species have provided valuable insights into its comparative metabolic pathways.
Metabolic Pathways
In vitro studies have demonstrated that the primary metabolic pathways for this compound across species, including human, pig, goat, and rat, are oxidation, demethylation, and dehydrogenation[3].
In rat liver microsomes, four specific metabolites have been identified:
-
M-1: 1,2,18,19-tetradehydro-4-demethyl-3,17-epoxy-7,20(2H,19H)-cyclovobasan[4]
-
M-2: 1,2,4,21,18,19-hexadehydro-4-demethyl-3,17-epoxy-7,20(2H,19H)-cyclovobasan[4]
-
M-3: 1,2,18,19-tetradehydro-4-demethyl-4-formaldehyde-3,17-epoxy-7,20(2H,19H)-cyclovobasan[4]
-
M-4: 1,2,4,21,18,19-hexadehydro-4-demethyl-4-oxy-3,17-epoxy-7,20(2H,19H)-cyclovobasan[4]
Diagram 2: Proposed Metabolic Pathways of this compound in Rat Liver Microsomes
Proposed metabolic transformations of this compound in rat liver microsomes.
Experimental Protocols
In Vitro Metabolism Study using Liver Microsomes
-
Microsomes: Pooled liver microsomes from various species (e.g., human, rat, mouse, dog, goat, pig).[3]
-
Incubation: this compound is incubated with liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.[3]
-
Sample Analysis: The reaction mixture is analyzed at different time points using UPLC-MS/MS to identify and quantify the parent compound and its metabolites.[3]
-
Metabolite Identification: The structures of the metabolites are elucidated using high-resolution mass spectrometry and NMR spectroscopy.[4]
Diagram 3: Logical Flow for Cross-Species In Vitro Metabolism Comparison
References
- 1. In vitro metabolism of a new oxazolidinedione hypoglycemic agent utilizing liver microsomes and recombinant human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Metabolism and Disposition of this compound, Gelsemine and Humantenmine from Gelsemium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four new this compound metabolites in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The In vitro hepatic metabolism of quinine in mice, rats and dogs: comparison with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Koumine Versus Standard-of-Care Analgesics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Koumine, an alkaloid derived from the plant Gelsemium elegans, against established standard-of-care analgesics. The information is compiled from various experimental studies to offer an objective overview for researchers in pain management and drug discovery. It is important to note that to date, no head-to-head clinical trials have been conducted comparing this compound directly with other analgesics. The data presented here is from preclinical animal models, and therefore, any comparisons are indirect and should be interpreted with caution.
Section 1: Overview of Analgesic Agents
This compound is a monomer of Gelsemium alkaloids which has demonstrated significant analgesic properties in rodent models of inflammatory and neuropathic pain.[1] Its clinical utility, however, has been hindered by a narrow therapeutic index associated with the crude alkaloid extract from which it is derived.[1] Research suggests that this compound's analgesic effects may be linked to the upregulation of the neurosteroid allopregnanolone in the spinal cord.[1]
Standard-of-Care Analgesics encompass a broad range of pharmaceutical agents used in the management of acute and chronic pain. The choice of analgesic typically depends on the type and severity of pain. For the purpose of this comparison, we will focus on representatives from the following classes:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): e.g., Diclofenac
-
Opioids: e.g., Morphine, Tramadol
-
Anticonvulsants: e.g., Gabapentin, Pregabalin
-
Tricyclic Antidepressants: e.g., Amitriptyline
These drugs exert their effects through various mechanisms, including the inhibition of cyclooxygenase (NSAIDs), activation of opioid receptors (opioids), and modulation of ion channels and neurotransmitter release (anticonvulsants and antidepressants).
Section 2: Comparative Efficacy in Preclinical Pain Models
The following tables summarize the quantitative data on the efficacy of this compound and standard-of-care analgesics in various animal models of pain.
Table 1: Efficacy in Inflammatory Pain Models
| Analgesic | Animal Model | Administration Route | Dosage | Analgesic Effect | Source |
| This compound | Acetic Acid-Induced Writhing (mice) | - | Dose-dependent | Reduction in writhes | [1] |
| Formalin Test (mice) | - | Dose-dependent | Reduced licking/biting time in Phase II | [1] | |
| Complete Freund's Adjuvant (CFA) | Repeated administrations | Dose-dependent | Reversed thermal hyperalgesia | [1] | |
| Morphine | Acetic Acid-Induced Writhing (mice) | i.p. | 0.124 ± 0.018 mg/kg (ED50) | Dose-dependent antinociceptive activity | [2] |
| Acetic Acid-Induced Writhing (mice) | - | 10 mg/kg | 93.68% inhibition of writhes | [3] | |
| Formalin Test (rats) | - | - | 81.42% inhibition in Phase I and 66.11% in Phase II | [3] | |
| Diclofenac | Formalin Test (rats) | - | 32 mg/kg | Significant antinociceptive effect in Phase II | [4] |
| Formalin Test (rats) | - | 20 mg/kg | Significantly decreased licking time in Phase II | [5] |
Table 2: Efficacy in Neuropathic Pain Models
| Analgesic | Animal Model | Administration Route | Dosage | Analgesic Effect | Source |
| This compound | Chronic Constriction Injury (CCI) (rats) | Repeated administrations | Dose-dependent | Reversed thermal hyperalgesia and mechanical allodynia | [1] |
| L5 Spinal Nerve Ligation (SNL) (rats) | Repeated administrations | Dose-dependent | Reversed thermal hyperalgesia and mechanical allodynia | [1] | |
| Amitriptyline | L5/L6 Spinal Nerve Ligation (rats) | i.p. | 10 mg/kg | Completely reversed thermal hyperalgesia; no effect on mechanical allodynia | [1] |
| Partial Sciatic Nerve Ligation (rats) | i.p. | 10 mg/kg (daily) | Prevented the decline in thermal pain threshold | [6] | |
| Gabapentin | Chronic Constriction Injury (CCI) (rats) | i.p. | 100 mg/kg (repeated) | Significantly attenuated cold allodynia, mechanical and heat hyperalgesia | [7] |
| Trigeminal Neuropathic Pain (rats) | i.p. | 30 and 50 mg/kg (repeated) | Partially alleviated mechanical allodynia-like behaviour | [8] | |
| Pregabalin | L5 Spinal Nerve Ligation (SNL) (rats) | p.o. | 30 mg/kg | 62.51% reduction in allodynia | [9] |
| L5/L6 Spinal Nerve Ligation (SMP model) (rats) | i.p. | 3, 10, 30 mg/kg | Dose-dependently attenuated tactile and cold allodynia | [10] |
Table 3: Efficacy in Postoperative Pain Models
| Analgesic | Animal Model | Administration Route | Dosage | Analgesic Effect | Source |
| This compound | Plantar Incision (rats) | s.c. and i.t. | - | Significantly prevented mechanical allodynia and thermal hyperalgesia | [11] |
| Tramadol | Plantar Incision (rats) | i.p. and i.t. | 10, 20, 40 mg/kg (i.p.); 125, 250, 500 µg (i.t.) | Dose-dependent antihyperalgesic effect | [12] |
| Ventral Laparotomy (rats) | i.p. | 12.5 mg/kg | Decreased locomotor activity post-surgery | [13] |
Section 3: Experimental Protocols
This section details the methodologies for the key experiments cited in the tables above, providing a basis for understanding the generation of the presented data.
Inflammatory Pain Models
-
Acetic Acid-Induced Writhing Test: Mice are intraperitoneally injected with acetic acid to induce abdominal constrictions (writhes). The number of writhes is counted for a specific period after induction. A reduction in the number of writhes in the drug-treated group compared to a control group indicates analgesic activity.[1]
-
Formalin Test: A dilute solution of formalin is injected into the plantar surface of a rodent's hind paw, which elicits a biphasic pain response. Phase I (acute neurogenic pain) occurs in the first few minutes, followed by a quiescent period, and then Phase II (inflammatory pain) which lasts for a longer duration. The time the animal spends licking or biting the injected paw is measured as an indicator of pain.[1][4]
-
Complete Freund's Adjuvant (CFA) Model: CFA is injected into the paw of a rodent to induce a localized and persistent inflammation, mimicking chronic inflammatory pain. Thermal hyperalgesia (increased sensitivity to heat) is assessed by measuring the latency of paw withdrawal from a heat source.[1]
Neuropathic Pain Models
-
Chronic Constriction Injury (CCI) Model: The sciatic nerve of a rat is loosely ligated at four locations, leading to nerve damage and the development of neuropathic pain symptoms. Mechanical allodynia (pain in response to a non-painful stimulus) is measured using von Frey filaments of varying stiffness to determine the paw withdrawal threshold. Thermal hyperalgesia is also assessed.[1][7]
-
Spinal Nerve Ligation (SNL) Model: The L5 (or L5 and L6) spinal nerve of a rat is tightly ligated, resulting in signs of neuropathic pain. The assessment of mechanical allodynia and thermal hyperalgesia is similar to the CCI model.[1][9]
Postoperative Pain Model
-
Plantar Incision Model: A longitudinal incision is made through the skin, fascia, and muscle of the plantar aspect of a rat's hind paw. This model mimics postoperative pain. Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured by paw withdrawal latency to a heat source.[11][12]
Section 4: Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound's analgesic effects based on current preclinical evidence.
Caption: Proposed mechanism of this compound's analgesic action.
General Experimental Workflow for Preclinical Pain Assessment
This diagram outlines a typical workflow for evaluating the efficacy of an analgesic compound in an animal model of pain.
Caption: Typical workflow for preclinical analgesic efficacy studies.
Section 5: Conclusion and Future Directions
The available preclinical data suggests that this compound possesses significant analgesic properties in models of inflammatory, neuropathic, and postoperative pain. Its unique proposed mechanism of action, involving the modulation of neurosteroids and neuroinflammation, presents a novel avenue for analgesic drug development.
However, the current body of evidence is limited to animal studies. To ascertain the therapeutic potential of this compound, further research is imperative. This includes:
-
Direct Comparative Studies: Preclinical studies directly comparing the efficacy and side-effect profiles of this compound with standard-of-care analgesics within the same experimental paradigms are needed for a more robust evaluation.
-
Pharmacokinetic and Toxicological Studies: A comprehensive understanding of this compound's absorption, distribution, metabolism, excretion, and toxicity is crucial for its development as a clinical candidate.
-
Clinical Trials: Ultimately, well-designed, randomized, controlled clinical trials are necessary to establish the safety and efficacy of this compound in human populations suffering from various pain conditions.
References
- 1. Acute amitriptyline in a rat model of neuropathic pain: differential symptom and route effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Comparison of the Analgesic Effect of Diclofenac Sodium-Eudragit® RS100 Solid Dispersion and Nanoparticles Using Formalin Test in the Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amitriptyline prevents thermal hyperalgesia and modifications in rat spinal cord GABA(B) receptor expression and function in an animal model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Effect of gabapentin and lamotrigine on mechanical allodynia-like behaviour in a rat model of trigeminal neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Pregabalin and Gabapentin on Nociceptive Behaviors Induced by Spinal Nerve Ligation [scirp.org]
- 10. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasp-pain.org [iasp-pain.org]
- 12. Antihypersensitivity effects of tramadol hydrochloride in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analgesic effects of tramadol, carprofen or multimodal analgesia in rats undergoing ventral laparotomy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Koumine
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Koumine, a potent alkaloid, requires a dedicated and informed approach to its disposal to mitigate risks and ensure compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, recognizing its potential toxicity if ingested, inhaled, or absorbed through the skin.[1]
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling this compound. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A standard laboratory coat to protect clothing and skin.[1]
-
Respiratory Protection: In instances of handling powders or creating aerosols, a properly fitted respirator is recommended.[1]
Spill Management: In the event of a this compound spill, the area should be secured and ventilated. For liquid spills, use an inert absorbent material. For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.[1] All cleanup materials must be collected and disposed of as hazardous waste.[1]
Systematic Disposal of this compound Waste
The disposal of this compound and its related waste must be conducted in strict accordance with institutional and local regulations for hazardous chemical waste.[1] Never dispose of this compound down the drain or in regular trash.[1]
Waste Segregation and Containerization:
Proper segregation of waste is critical to prevent hazardous reactions.[2] this compound waste should be categorized and collected as follows:
| Waste Type | Containerization and Handling |
| Solid Waste | Contaminated items such as gloves, weighing papers, and paper towels should be collected in a designated, leak-proof container lined with a durable plastic bag.[2][3] |
| Liquid Waste | Unused solutions and rinsates containing this compound must be collected in a dedicated, shatter-resistant, and clearly labeled hazardous waste container.[1][2] Do not mix with other solvent or aqueous waste streams unless explicitly permitted by your EHS office.[1] |
| Sharps Waste | Needles, syringes, and contaminated glassware must be disposed of in a designated sharps container for hazardous waste.[1][2] |
| Empty Containers | Original containers of this compound should be triple-rinsed with a suitable solvent.[2][4][5] The rinsate must be collected as hazardous liquid waste.[2][5] After drying and defacing the label, the container may be disposed of as non-hazardous waste, pending institutional guidelines.[2][4] |
Labeling and Storage:
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[1][5] Store these containers in a designated, secure, and well-ventilated area away from incompatible materials.[1]
Experimental Protocol: Triple Rinsing of Empty this compound Containers
A critical step in ensuring the safe disposal of empty chemical containers is the triple-rinse procedure.
Methodology:
-
Select an Appropriate Solvent: Choose a solvent in which this compound is readily soluble.
-
First Rinse: Add a small amount of the selected solvent to the empty this compound container. Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.
-
Collect Rinsate: Carefully pour the solvent rinsate into the designated liquid hazardous waste container for this compound.[2]
-
Repeat: Perform the rinsing procedure two additional times to ensure the container is thoroughly decontaminated.[2]
-
Dry and Dispose: Allow the rinsed container to air dry completely in a chemical fume hood.[2][4] Once dry, remove or completely obscure the original label.[2][4] The container can then be disposed of as non-hazardous waste, in accordance with your institution's policies.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
